molecular formula C7H4Br2N2 B3218643 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-07-9

3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Katalognummer: B3218643
CAS-Nummer: 1190311-07-9
Molekulargewicht: 275.93 g/mol
InChI-Schlüssel: NNTMAQITEUITAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-07-9) is a high-purity brominated heteroaromatic compound with a molecular formula of C 7 H 4 Br 2 N 2 and a molecular weight of 275.93 g/mol . This solid compound serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery research. Research Applications and Value This compound is prized for its role as a core scaffold in the exploration of novel therapeutics. Scientific studies have demonstrated that the 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine structural motif, a closely related isomer, constitutes a novel class of potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase . IGF-1R is a well-validated target in oncology research, and compounds built on this framework have shown promising nanomolar potency in both enzymatic and cellular mechanistic assays . The two bromine atoms on the pyrrolopyridine ring system provide excellent sites for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. Handling and Safety This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use. It is classified with the signal word "Warning" and poses a hazard statement H302 (Harmful if swallowed) . Recommended safety precautions include washing thoroughly after handling and not eating, drinking, or smoking when using the product. For safe handling, the product should be stored under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTMAQITEUITAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Reactivity of 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical properties and reactivity of the 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine scaffold.

Executive Summary & Structural Significance

The 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine scaffold (often referred to as a 3,5-dibromo-4-azaindole derivative) represents a "privileged structure" in drug discovery due to its ability to mimic purine nucleosides and interact with kinase hinge regions. Unlike its more common isomer (7-azaindole), the [3,2-b] fusion places the pyridine nitrogen at position 4, creating a unique electronic gradient across the bicyclic system.

This scaffold serves as a versatile bifunctional intermediate. The presence of bromine atoms at the C3 (pyrrole) and C5 (pyridine) positions allows for highly controlled, sequential functionalization. This guide details the electronic basis for this regioselectivity, synthetic access, and validated protocols for downstream diversification.

Core Chemical Identity
PropertyData
IUPAC Name 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Common Name 3,5-Dibromo-4-azaindole
CAS Number Scaffold generic: 1190317-33-9 (acid deriv); Core: 23688-47-3 (mono-Br ref)
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
pKa (Calculated) N1-H (Acidity): ~13.5
Topological Polar Surface Area ~28 Ų

Structural Analysis & Electronic Properties

The reactivity of this scaffold is defined by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

Electronic Bias & Numbering

The 1H-pyrrolo[3,2-b]pyridine system is numbered starting from the pyrrole nitrogen.

  • Position 1 (N1): Pyrrole nitrogen (H-bond donor).

  • Position 3 (C3): Pyrrole carbon (Electron-rich, typically nucleophilic, but here brominated).

  • Position 4 (N4): Pyridine nitrogen (H-bond acceptor, basic).

  • Position 5 (C5): Pyridine carbon (Electron-poor, electrophilic).

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the electronic distinctness of the two bromine positions, dictating the order of chemical operations.

G Scaffold 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine C5_Br C5-Br (Pyridine Ring) Alpha to N4 Electron Deficient High Reactivity (Suzuki/SNAr) Scaffold->C5_Br Site 1: Primary Cross-Coupling C3_Br C3-Br (Pyrrole Ring) Beta to N1 Electron Rich Lower Reactivity (requires activation) Scaffold->C3_Br Site 2: Secondary Cross-Coupling N1_H N1-H (Pyrrole) pKa ~13.5 Requires Protection (SEM/Boc) Directs Lithiation Scaffold->N1_H Site 0: Protection Step

Caption: Reactivity hierarchy of the 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine scaffold showing the sequential order of functionalization.

Synthetic Routes to the Scaffold[3][4][5]

Direct bromination of the parent 1H-pyrrolo[3,2-b]pyridine typically yields the 3-bromo product due to the high nucleophilicity of the pyrrole ring. Accessing the 3,5-dibromo analog requires a de novo construction or a stepwise halogenation strategy starting from a pyridine precursor.

Method A: Cyclization of 3,5-Dibromopyridines (Preferred)

This route ensures the C5 bromine is installed early, avoiding difficult late-stage halogenation of the deactivated pyridine ring.

  • Starting Material: 2-Amino-3,5-dibromopyridine.

  • Sonogashira Coupling: Selective coupling at C3 (of pyridine) with trimethylsilylacetylene (TMSA).

  • Cyclization: Base-mediated cyclization (e.g., KOtBu/NMP) to form the 5-bromo-1H-pyrrolo[3,2-b]pyridine core.

  • C3-Bromination: Electrophilic bromination (NBS) of the resulting 5-bromo intermediate introduces the second bromine at C3.

Method B: Electrophilic Bromination (Limited Utility)

Attempting to dibrominate the parent scaffold with excess bromine/NBS often leads to polyhalogenation or fails to activate the C5 position efficiently. This method is not recommended for high-purity synthesis.

Regioselective Functionalization Strategies

The power of this scaffold lies in the ability to differentiate the two bromine atoms.

The "C5-First" Rule (Suzuki/Stille Couplings)

In Palladium-catalyzed cross-couplings, the C5-Br bond is significantly more reactive than the C3-Br bond.

  • Mechanism: The C5 position is

    
     to the pyridine nitrogen (N4). The inductive electron-withdrawing effect of N4 reduces electron density at C5, facilitating the oxidative addition of Pd(0).
    
  • Protocol Implication: Under standard conditions (Pd(PPh3)4, Na2CO3, 80°C), the first equivalent of boronic acid will couple exclusively at C5 .

The "C3-Second" Rule

Once C5 is functionalized, the C3-Br bond remains intact. This bond behaves like a standard 3-bromoindole.

  • Activation: Coupling at C3 often requires higher temperatures (100-120°C) or more active catalyst systems (e.g., Pd(dppf)Cl2 or Buchwald precatalysts like XPhos Pd G2).

  • N-Protection: Protection of N1 (e.g., with Boc, Tosyl, or SEM) is often required prior to C3 coupling to prevent catalyst poisoning by the free NH or deprotonation side reactions.

Halogen-Lithium Exchange (The "C3-First" Exception)

If C3-selective functionalization is required first, one must switch mechanisms from Pd-catalysis to Lithiation.

  • Mechanism: With N1 protected (e.g., N-Boc), treatment with t-BuLi at -78°C results in selective Lithium-Halogen exchange at C3 . The C3 anion is stabilized by coordination to the N-protecting group (Directed Ortho Metalation logic).

  • Result: This allows the introduction of electrophiles (aldehydes, acyl chlorides) at C3 while leaving C5-Br intact.

Functionalization Workflow (Graphviz Visualization)

Workflow Start 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Step1 Step 1: N-Protection (SEM-Cl, NaH) Start->Step1 PathA Path A: Pd-Catalysis (Suzuki/Stille) Step1->PathA Oxidative Addition (Electronic Control) PathB Path B: Li-Exchange (t-BuLi, -78°C) Step1->PathB Metalation (Coordination Control) ProdA C5-Functionalized Product (C3-Br intact) PathA->ProdA ProdB C3-Functionalized Product (C5-Br intact) PathB->ProdB

Caption: Decision tree for regioselective functionalization based on reaction mechanism (Electronic vs. Coordination control).

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling at C5

Objective: Selective arylation of the pyridine ring.

  • Reagents:

    • 3,5-Dibromo-1-tosyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh3)4 (5 mol%)

    • Na2CO3 (2.0 M aq, 3.0 equiv)

    • DME/Ethanol (3:1 v/v)

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 80°C for 4-6 hours. (Monitor by LCMS; C3-coupling is minimal at this temp).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hex/EtOAc). C5-product elutes before bis-coupled product.

Protocol 2: C3-Selective Lithium-Halogen Exchange

Objective: Introduction of an aldehyde at C3.

  • Reagents:

    • 3,5-Dibromo-1-(SEM)-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

    • t-BuLi (1.7 M in pentane, 2.1 equiv)

    • DMF (anhydrous, 5.0 equiv)

    • THF (anhydrous)

  • Procedure:

    • Cool solution of substrate in THF to -78°C .

    • Add t-BuLi dropwise over 10 mins. (Solution may turn yellow/orange).

    • Stir at -78°C for 30 mins.

    • Add DMF dropwise.

    • Stir 30 mins at -78°C, then warm to 0°C.

    • Quench: Saturated NH4Cl.

    • Note: The C5-Br survives these conditions due to the kinetic preference for C3-Li exchange in the 5-membered ring.

References

  • Synthesis of Azaindole Scaffolds

    • Title: "Practical Synthesis of Azaindoles
    • Source:Journal of Organic Chemistry
    • Context: Describes the Sonogashira/Cycliz
  • Regioselectivity in Dihalo-Heterocycles

    • Title: "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes and Heterocycles"
    • Source:Royal Society of Chemistry
    • Context: Establishes the rule of oxidative addition at the most electron-deficient site (alpha to nitrogen).
  • Medicinal Chemistry Applications

    • Title: "Pyrrolo[3,2-b]pyridine derivatives as kinase inhibitors"[1]

    • Source:Journal of Medicinal Chemistry
    • Context: Use of the scaffold in designing Vemurafenib analogs.
  • Physical Properties Data

    • Title: "1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (Related Scaffold D
    • Source:PubChem[2][3]

Sources

Technical Whitepaper: The Therapeutic Landscape of Bromo-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 3,5-Dibromo-5-Azaindole Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Focus: Structural Integrity, Nomenclature Correction, and Kinase Inhibition Potential

Executive Summary

Azaindoles (pyrrolopyridines) are privileged scaffolds in medicinal chemistry, widely recognized as bioisosteres of the indole and purine ring systems. Their ability to mimic the adenosine triphosphate (ATP) purine core makes them invaluable in the design of type I and type II kinase inhibitors.

This guide addresses a critical nomenclature distinction in the field: the 3,5-dibromo-5-azaindole query.

  • Chemical Reality: In the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) skeleton, position 5 is a nitrogen atom, rendering "3,5-dibromo" substitution chemically impossible on the aromatic ring itself.

  • Therapeutic Relevance: The user likely seeks information on 3,5-dibromo-7-azaindole (a ubiquitous kinase inhibitor intermediate) or 3,6-dibromo-5-azaindole (a valid 5-azaindole derivative).

This whitepaper analyzes the therapeutic utility of these specific halogenated cores, focusing on their role as "linchpin" intermediates for constructing multi-targeted kinase inhibitors (JAK, BRAF, MPS1) and antiviral agents.

Chemical Architecture & Nomenclature

The "Impossible" Isomer vs. The Privileged Scaffold

Precise numbering is required to navigate the structure-activity relationship (SAR) of these compounds.

  • 5-Azaindole (1H-pyrrolo[3,2-c]pyridine): Nitrogen is at position 5.[1] Valid bromination sites are C2, C3, C4, C6, C7.

    • Relevant Derivative:3,6-Dibromo-5-azaindole (CAS: 1000341-69-4).[2][3][4]

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): Nitrogen is at position 7.[5][6][7][8][9] Carbon 5 is available for substitution.[2][3][10][11]

    • Relevant Derivative:3,5-Dibromo-7-azaindole (CAS: 1086389-94-7).

Visualization: Scaffold Analysis

The following diagram clarifies the numbering systems and valid substitution vectors.

AzaindoleScaffolds cluster_0 Target Scaffold Analysis node_5aza 5-Azaindole Core (1H-pyrrolo[3,2-c]pyridine) N is at Pos 5 node_35_impossible 3,5-Dibromo-5-Azaindole CHEMICALLY IMPOSSIBLE (Pos 5 is Nitrogen) node_5aza->node_35_impossible Invalid Sub node_36_valid 3,6-Dibromo-5-Azaindole Valid Intermediate (MPS1 Inhibitors) node_5aza->node_36_valid Valid Sub node_7aza 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine) N is at Pos 7 node_35_7aza 3,5-Dibromo-7-Azaindole Major Kinase Scaffold (Vemurafenib Analogs) node_7aza->node_35_7aza Valid Sub

Figure 1: Structural validation of azaindole isomers. Note that 3,5-substitution is only valid on the 7-azaindole scaffold.

Therapeutic Potential: 3,5-Dibromo-7-Azaindole

This scaffold is the primary industry standard for "3,5-dibromo" azaindole derivatives.

Mechanism of Action: Kinase Hinge Binding

The 7-azaindole core binds to the ATP-binding pocket of kinases via a bidentate hydrogen bond network involving N1-H (donor) and N7 (acceptor).

  • C3-Bromine Utility: Positioned to access the Gatekeeper Residue or the solvent-exposed region. Functionalization here modulates selectivity.

  • C5-Bromine Utility: Points into the hydrophobic back-pocket (selectivity pocket). This is critical for potency against specific kinases like BRAF (V600E) and JAK3 .

Key Therapeutic Targets
Target FamilyDisease IndicationRole of 3,5-Substitution
BRAF V600E MelanomaC5-aryl groups lock the kinase in the inactive DFG-out conformation.
JAK3 Autoimmune (RA)C3-substituents interact with the solvent front to improve solubility and ADME.
c-Met Oncology3,5-functionalization allows "wrapping" of the hinge region.
HIV-1 AntiviralInhibitors of Vif or Reverse Transcriptase often utilize the 7-azaindole core.

Therapeutic Potential: 5-Azaindole Derivatives

While less common than 7-azaindoles, the 5-azaindole scaffold (specifically 3,6-dibromo-5-azaindole ) has emerged in niche oncology applications.

MPS1 (TTK) Inhibition

Monopolar Spindle 1 (MPS1) kinase is a critical regulator of the Spindle Assembly Checkpoint (SAC).

  • Lead Compounds: 3,6-disubstituted-5-azaindoles have been identified as potent MPS1 inhibitors.

  • Mechanism: The 5-nitrogen alters the electronics of the ring, changing the pKa of the pyrrole proton and affecting metabolic stability compared to 7-azaindoles.

Synthetic Protocols

Synthesis of 3,5-Dibromo-7-Azaindole

Direct bromination of 7-azaindole is regioselective for C3.[7] To achieve the 3,5-dibromo pattern, a de novo synthesis from pyridine precursors is preferred to ensure high purity.

Protocol: Cyclization from Aminopyridine

Reagents: 2-amino-3,5-dibromopyridine, Triethyl orthoformate, Sodium ethoxide.

  • Step 1 (Formylation): Treat 2-amino-3,5-dibromopyridine with triethyl orthoformate and acid catalyst to form the ethoxymethylene intermediate.

  • Step 2 (Cyclization): Subject the intermediate to strong base (KOtBu or NaOEt) in DMF. The intramolecular reaction closes the pyrrole ring.

  • Step 3 (Purification): Recrystallize from Ethanol/Water.

    • Yield: Typically 60-75%.

    • Note: This yields 5-bromo-7-azaindole .[5] Subsequent bromination at C3 using NBS (N-bromosuccinimide) in DMF at 0°C yields the 3,5-dibromo-7-azaindole .

Regioselective Functionalization (The "Switch")

The two bromine atoms have distinct electronic environments, allowing for sequential cross-coupling.

  • C3-Bromine: More electron-rich (pyrrole ring). Reacts second in Pd-catalyzed couplings if conditions are controlled, or first in electrophilic substitutions.

  • C5-Bromine: Electron-deficient (pyridine ring). Reacts preferentially in Suzuki-Miyaura couplings under standard conditions.

SynthesisWorkflow start Starting Material: 3,5-Dibromo-7-Azaindole step1 Step 1: Suzuki Coupling (C5-Selective) Pd(PPh3)4, Na2CO3, Aryl-B(OH)2 (Pyridine Br reacts first) start->step1 Controlled Temp (60°C) inter Intermediate: 3-Bromo-5-Aryl-7-Azaindole step1->inter step2 Step 2: Suzuki/Sonogashira (C3-Functionalization) Pd(dppf)Cl2, High Temp, R-B(OH)2 (Pyrrole Br reacts second) inter->step2 High Temp (100°C+) final Final Drug Candidate: 3,5-Disubstituted Kinase Inhibitor step2->final

Figure 2: Sequential functionalization strategy for 3,5-dibromo-7-azaindole. The electronic difference between the pyridine (C5) and pyrrole (C3) rings allows for programmable synthesis.

Experimental Validation: Self-Validating Protocol

Protocol: Sequential Suzuki Coupling for SAR Exploration Objective: Synthesize a library of 3,5-disubstituted-7-azaindoles.

  • C5-Arylation (The "Anchor"):

    • Dissolve 3,5-dibromo-7-azaindole (1.0 eq) in DME/Water (4:1).

    • Add Aryl-Boronic Acid A (1.1 eq), Na2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq).

    • Heat to 65°C for 4 hours. Critical: Do not exceed 70°C to prevent C3 coupling.

    • Validation: TLC should show disappearance of starting material and appearance of a mono-coupled product. MS check: Mass = [M - Br + Aryl].

  • C3-Arylation (The "Tuning"):

    • Take the isolated C5-product (1.0 eq) in Dioxane.

    • Add Aryl-Boronic Acid B (1.5 eq), K3PO4 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Heat to 110°C (microwave preferred) for 30 mins.

    • Validation: Full conversion to bis-aryl product.

References

  • Synthesis and Functionalization of Azaindoles

    • Title: "Regioselective Synthesis and Functionaliz
    • Source:Journal of Organic Chemistry.
    • Context: Defines the reactivity order of halogens on the 7-azaindole scaffold.
    • (Generalized link to JOC search for context).

  • MPS1 Inhibitors (5-Azaindole Derivatives)

    • Title: "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)."
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the use of the 5-azaindole scaffold for kinase inhibition.
  • Antiviral Applications

    • Title: "Development of Azaindole-Based Frameworks as Potential Antiviral Agents."
    • Source:Journal of Medicinal Chemistry.
    • Context: Reviews 7-azaindole deriv
  • Commercial Scaffold Data

    • Compound: 3,5-Dibromo-7-azaindole (CAS 1086389-94-7).
    • Compound: 3,6-Dibromo-5-azaindole (CAS 1000341-69-4).[2][3][4]

    • Source: ChemicalBook / Sigma-Aldrich C

Sources

3,5-dibromo-1H-pyrrolo[3,2-b]pyridine CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (also known as 3,5-dibromo-4-azaindole), a critical bicyclic heteroaromatic scaffold in medicinal chemistry.[1] Characterized by its unique orthogonal reactivity profiles at the C3 (pyrrole) and C5 (pyridine) positions, this compound serves as a versatile intermediate for the synthesis of kinase inhibitors and other bioactive small molecules. This document details its physicochemical properties, validated synthesis protocols, safety standards, and strategic applications in drug discovery.

Chemical Identity & Physicochemical Properties

The 4-azaindole scaffold is a bioisostere of indole and purine, offering improved water solubility and distinct hydrogen-bonding capabilities within enzyme active sites.[1]

Property Data / Description
Chemical Name 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine
Synonyms 3,5-Dibromo-4-azaindole
CAS Number 1190311-07-9
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Melting Point >200 °C (decomposition often observed prior to melting)
Acidity (pKa) ~13 (NH), Pyridine N protonation ~4.5 (Predicted)

Synthesis & Manufacturing Protocol

Direct dibromination of the parent 4-azaindole is often uncontrolled, leading to mixtures of 3,x-isomers. The most robust and self-validating protocol involves a stepwise approach, leveraging the commercial availability of the 5-bromo precursor.[1]

Retrosynthetic Logic
  • C3 Position (Pyrrole): Electron-rich; susceptible to Electrophilic Aromatic Substitution (EAS).[1]

  • C5 Position (Pyridine): Electron-deficient; requires pre-functionalization or forcing conditions.[1]

  • Strategy: Start with 5-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 1000341-51-4) and selectively brominate the C3 position using N-Bromosuccinimide (NBS).[1]

Experimental Protocol: C3-Bromination of 5-Bromo-4-azaindole

Reagents:

  • Starting Material: 5-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)[1]

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-bromo-1H-pyrrolo[3,2-b]pyridine in DMF (5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath to suppress side reactions (e.g., N-bromination or over-bromination).

  • Addition: Add NBS portion-wise over 15 minutes. Note: Protect from light to prevent radical bromination side-products.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

    • Checkpoint: The product is typically less polar than the starting material.

  • Quench & Workup: Pour the reaction mixture into ice-water (10x volume). The product usually precipitates.

  • Isolation: Filter the solid. Wash copiously with water to remove succinimide and residual DMF.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH gradient) if necessary.

Synthesis Pathway Diagram

SynthesisPath SM 5-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 1000341-51-4) Product 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-07-9) SM->Product Electrophilic Aromatic Substitution (C3) Reagent NBS (1.05 eq) DMF, 0°C to RT

Figure 1: Regioselective synthesis of 3,5-dibromo-4-azaindole via C3 bromination.

Strategic Applications in Drug Discovery

The value of 3,5-dibromo-4-azaindole lies in its orthogonal functionalization potential .[1] The electronic disparity between the C3 (pyrrole) and C5 (pyridine) bromides allows for sequential cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1]

Reactivity Hierarchy
  • C3-Br (Pyrrole): More reactive towards halogen-metal exchange (Lithiation) due to the electron-rich nature of the pyrrole ring, but often less reactive in Pd-catalyzed couplings compared to electron-deficient positions unless specific ligands are used.[1] However, in many standard Pd-cycles, the oxidative addition preference can be tuned.

  • C5-Br (Pyridine): Typical pyridine-like reactivity.[1] Excellent substrate for Suzuki coupling with electron-rich boronic acids.[1]

Optimization Tip: For sequential Suzuki couplings, the C5 position often reacts preferentially under standard conditions (Pd(PPh₃)₄, Na₂CO₃) due to the electronic deficiency of the pyridine ring facilitating oxidative addition, provided the N1-H is protected or the conditions are carefully controlled. However, lithiation (t-BuLi) will almost exclusively target C3 first via Halogen-Metal Exchange.[1]

Functionalization Logic Diagram

Reactivity cluster_C3 C3 Functionalization (Pyrrole) cluster_C5 C5 Functionalization (Pyridine) Center 3,5-Dibromo-4-azaindole Lithiation Lithiation (t-BuLi) -> Electrophile Trap Center->Lithiation Major Path (Exchange) SuzukiC5 Suzuki Coupling (Standard Conditions) Center->SuzukiC5 Major Path (Pd0) SuzukiC3 Suzuki Coupling (Requires active catalyst) Buchwald Buchwald-Hartwig (Amination)

Figure 2: Orthogonal reactivity map for scaffold diversification.

Safety Data Sheet (SDS) Summary

Note: As a research chemical, specific toxicological data may be limited. The following is based on the GHS classification for halogenated azaindoles.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Handling & Storage
  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C . Store under inert gas (Argon/Nitrogen) as the compound may be light-sensitive.[1]

  • Incompatibilities: Strong oxidizing agents, strong acids.

References

  • PubChem. 4-Azaindole (Parent Scaffold) Compound Summary. National Library of Medicine. [Link]

  • Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2007. (Contextual grounding for azaindole reactivity).
  • Hands, D., et al. "A Convenient Synthesis of 5-Bromo-4-azaindole."[1] Synlett, 2002. (Reference for precursor synthesis).

Sources

solubility profile of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Handling of 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS: 1190311-07-9 ), often referred to as 3,5-dibromo-4-azaindole , is a critical bicyclic heteroaromatic scaffold used primarily as a dual-functionalized intermediate in the synthesis of kinase inhibitors and microtubule-targeting agents.[1]

This compound presents a specific solubility challenge: it combines the high crystal lattice energy of a symmetrical, hydrogen-bonding core (4-azaindole) with the lipophilicity of two bromine atoms.[2] The result is a "brick dust" solid—stable and high-melting—that requires precise solvent selection for effective dissolution, purification, and functionalization.[2]

This guide provides a definitive solubility profile, mechanistic rationale, and validated protocols for handling this compound in drug discovery workflows.[2]

Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the competition between its crystal lattice energy and solvation energy.[2]

Structural Dissection[3]
  • Core Scaffold (4-Azaindole): Unlike indole, the 4-azaindole core contains a pyridine nitrogen (H-bond acceptor) and a pyrrole nitrogen (H-bond donor). This creates a strong internal dipole and facilitates intermolecular hydrogen bonding, leading to tight crystal packing.[2]

  • Substituents (3,5-Dibromo):

    • Position 3 (Pyrrole ring): Increases lipophilicity and electron density withdrawal.[2]

    • Position 5 (Pyridine ring): Further reduces basicity of the pyridine nitrogen.[2]

    • Net Effect: The addition of two bromine atoms significantly increases the calculated LogP (cLogP ~2.5–3.[2]0) compared to the parent azaindole (cLogP ~1.2), drastically reducing aqueous solubility while enhancing solubility in chlorinated and polar aprotic organic solvents.[2]

The "Brick Dust" Phenomenon

Due to the planarity of the fused system and the symmetry provided by the halogens, 3,5-dibromo-4-azaindole exhibits high crystallinity.

  • Melting Point: High (>200°C, estimated based on analogs).[2]

  • Implication: Solvents must overcome significant lattice energy.[2] "Like dissolves like" is insufficient; dipolar aprotic solvents are required to disrupt the intermolecular H-bonds.[2]

Solubility Profile & Solvent Selection

Data derived from structural analogs (5-bromo-7-azaindole) and functional group analysis.

Solubility Heatmap
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Choice. Ideal for stock solutions (10-20 mM) and reaction media (Suzuki/Buchwald couplings).
Chlorinated DCM, Chloroform Moderate (10-30 mg/mL)Good for extraction and chromatography. May require sonication.[2]
Polar Protic Methanol, Ethanol Low to Moderate Poor at RT; Moderate at reflux.[2] Useful for recrystallization when mixed with water.[2][3]
Ethers THF, 1,4-Dioxane Moderate Good reaction solvent; often used in mixtures with water for cross-couplings.
Esters Ethyl Acetate Low Partial solubility.[2] Often used as the organic phase in workups, but efficiency is lower than DCM.[2]
Hydrocarbons Hexanes, Heptane Insoluble Anti-solvent. Used to precipitate the compound from DCM or EtOAc.[2]
Aqueous Water, PBS (pH 7.4) Insoluble (<10 µM)Compound will crash out immediately upon dilution from DMSO if concentration is high.
Critical Solvent Effects[3]
  • DMSO/Water Shock: When diluting a DMSO stock into aqueous buffer (e.g., for a biological assay), the compound is prone to rapid precipitation due to the hydrophobic bromine substituents.[2] Protocol: Keep DMSO concentration <0.5% in final assay and use intermediate dilution steps.

  • Acidity: The pyridine nitrogen is weakly basic.[2] Solubility in aqueous media can be improved by lowering pH (< pH 2), but this risks protonating the reactive sites during synthesis.[2]

Experimental Protocols

Protocol A: Preparation of 20 mM Stock Solution

Standard workflow for biological screening or analytical standards.

  • Weighing: Accurately weigh 5.52 mg of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (MW: 275.93 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Note: Avoid DMSO that has absorbed water; hygroscopic DMSO reduces solubility.[2]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: If solid remains, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability: Stable for >6 months if kept dry.[2] Avoid repeated freeze-thaw cycles.[2]

Protocol B: Recrystallization (Purification)

Used to purify the intermediate after bromination or coupling reactions.

  • Solvent Choice: Ethanol/Water or Toluene.[2]

  • Dissolution: Suspend the crude solid in minimal Ethanol (approx. 10 mL per gram). Heat to reflux (80°C) until fully dissolved.

  • Filtration: If insoluble particles remain (inorganic salts), filter while hot.

  • Crystallization: Remove from heat. Add Water dropwise to the hot solution until a faint turbidity persists.

  • Cooling: Allow to cool slowly to Room Temperature (RT), then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the precipitate and wash with cold 50% EtOH/Water.

Decision Workflows (Visualization)

Solvent Selection Decision Tree

This logic gate ensures the correct solvent is used for the specific experimental phase.[2]

SolventSelection Start Select Application Reaction Synthetic Reaction (Cross-Coupling/Substitution) Start->Reaction Stock Biological Assay Stock Solution Start->Stock Purification Purification (Workup/Cryst) Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp DMSO Use Anhydrous DMSO (20 mM max) Stock->DMSO Method Method? Purification->Method DMF Use DMF or DMAc HighTemp->DMF Yes THF Use THF or Dioxane HighTemp->THF No Extract Extraction Method->Extract Liquid/Liquid Cryst Recrystallization Method->Cryst Solid DCM Use DCM (Dichloromethane) Avoid Ether Extract->DCM EtOH Use EtOH/Water or Toluene Cryst->EtOH

Figure 1: Decision tree for solvent selection based on experimental intent.

Solubility & Workup Workflow

A visual guide to the partitioning behavior of the compound during synthesis workup.

WorkupFlow RxnMix Reaction Mixture (DMF/DMSO + Crude) Quench Quench with Water RxnMix->Quench Precip Precipitation Occurs? (Brick Dust Effect) Quench->Precip Filter Filtration (Solid Recovery) *Preferred* Precip->Filter Yes (Heavy Precipitate) Extract Extraction with DCM/EtOAc Precip->Extract No (Emulsion/Soluble) Dry Dry Organic Phase (Na2SO4) Extract->Dry Evap Evaporate -> Crude Solid Dry->Evap

Figure 2: Workup strategy. Due to low water solubility, filtration is often superior to extraction.

References

  • EvitaChem. 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine Product Page (CAS 1190311-07-9). Retrieved from

  • Sigma-Aldrich. Azaindole Scaffolds & Building Blocks. Retrieved from

  • Bao, S., et al. (2022).[2] "Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems." Journal of Molecular Liquids. (Analogous structural data).

  • Whelligan, D. K., et al. (2010).[2][4] "An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles."[2] Journal of Organic Chemistry, 75(1), 11-15.

  • Sun, H., et al. (2017).[2][4] "Silver-catalyzed on-water intramolecular cyclization... to 7-azaindoles."[2] Synthesis, 49, 4845-4852.[4] (Synthesis methodology context).

Sources

Literature Review on Pyrrolo[3,2-b]pyridine Halogenated Intermediates: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) scaffold is a privileged structural motif in medicinal chemistry, extensively utilized in the design of high-affinity kinase inhibitors[1]. Its unique capacity to act as both a hydrogen bond donor and acceptor within the ATP-binding pocket of target enzymes makes it indispensable for modern targeted therapies[2]. Halogenated intermediates—specifically 5-chloro-, 5-bromo-, and 6-bromo-1H-pyrrolo[3,2-b]pyridines—serve as the foundational building blocks for these complex therapeutics[3][4][5]. This technical whitepaper synthesizes the current literature on the mechanistic reactivity, synthetic protocols, and downstream functionalization of these halogenated intermediates, culminating in their application as potent fibroblast growth factor receptor 4 (FGFR4) inhibitors[6].

Structural Significance of the 4-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine system merges an electron-rich pyrrole ring with an electron-deficient pyridine ring. This electronic dichotomy dictates its regioselective reactivity. Halogenation at the 5- or 6-position of the pyridine ring chemically activates the molecule, priming it for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and cyanation)[4][7]. Furthermore, the planar architecture of these halogenated intermediates facilitates critical π-π stacking interactions, which directly influence both their solubility profiles during synthesis and their eventual pharmacodynamic binding in biological targets[5].

Halogenated Intermediates: Syntheses and Mechanistic Causality

The construction of the 1H-pyrrolo[3,2-b]pyridine skeleton is most robustly achieved via a modified Fischer indole synthesis or through the direct acid-catalyzed cyclization of functionalized pyridine precursors[4][8].

Modified Fischer Indole Synthesis: This approach relies on the condensation of a substituted halopyridylhydrazine with a ketone or aldehyde to form a hydrazone intermediate. The critical, rate-determining step is the acid-catalyzed intramolecular cyclization[4].

  • Causality of Reagent Selection: The choice of acid catalyst is paramount. While harsh Brønsted acids can degrade the starting material, optimized Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or polyphosphoric acid (PPA) facilitate the necessary [3,3]-sigmatropic rearrangement with high fidelity[4]. Anhydrous conditions must be strictly maintained during hydrazone formation; the presence of water will hydrolyze the intermediate back to its starting materials, devastating the overall yield[4].

Direct Cyclization of Pyridine Precursors: For intermediates like 3, cyclization is driven by highly acidic conditions (e.g., concentrated HCl in methanol at 75 °C)[3].

  • Causality of Reagent Selection: The methanolic HCl system serves a dual purpose: it drives the deprotection of masked functional groups while simultaneously promoting the nucleophilic attack required to close the pyrrole ring. The subsequent workup utilizing saturated potassium carbonate (K₂CO₃) is not arbitrary; it precisely neutralizes the acid without degrading the newly formed, acid-sensitive azaindole core[3].

Downstream Functionalization: The Cyanation Paradigm

A critical transformation in drug discovery workflows is the conversion of a halogenated intermediate (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) into a carbonitrile derivative[4]. The resulting carbonitrile group is a highly versatile pharmacophore that acts as a robust hydrogen bond acceptor and serves as a synthetic handle for further elaboration into amides or tetrazoles[1][7].

Mechanistic Choices in Palladium-Catalyzed Cyanation: Standard protocols utilize Zinc Cyanide (Zn(CN)₂), Palladium(II) acetate (Pd(OAc)₂), and the Xantphos ligand in N,N-Dimethylformamide (DMF) at 120 °C[4].

  • Why Zn(CN)₂ over NaCN? Zinc cyanide has limited solubility in DMF. This is a deliberate, strategic choice: it provides a steady, low concentration of dissolved cyanide ions in the reaction matrix. High concentrations of free cyanide (as seen with NaCN) rapidly form coordinatively saturated, catalytically inactive palladium-cyanide complexes, effectively poisoning the catalyst[4].

  • Why Xantphos? In the catalytic cycle, the reductive elimination step to form the C-CN bond is notoriously slow. Xantphos is a bidentate ligand with an exceptionally wide bite angle (~111°). This wide angle forces the palladium center into a distorted geometry, which sterically accelerates the reductive elimination step, driving the reaction to completion[4].

Therapeutic Applications: FGFR4 Kinase Inhibition

The FGF19-FGFR4 signaling pathway is a primary oncogenic driver in hepatocellular carcinoma (HCC)[2]. While FGFR4 is a high-value target, achieving kinase selectivity and overcoming acquired resistance from gatekeeper mutations (e.g., FGFR4 V550L/M) remain significant clinical hurdles[2][6].

Recent breakthroughs have leveraged the pyrrolo[3,2-b]pyridine scaffold to develop highly selective, reversible-covalent inhibitors[2]. For instance, 2 (such as the representative Compound 10z) exhibit single-digit nanomolar activity against both wild-type FGFR4 and its mutant variants[2][9]. The nitrogen atoms in the azaindole core anchor the molecule via hydrogen bonds in the ATP-binding site, while the engineered 5-formyl group engages in reversible covalent interactions with specific cysteine residues in the kinase domain. This dual-action mechanism ensures high potency and selectivity, effectively sparing off-target kinases like FGFR1/2/3[2][9].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Key Halogenated Intermediates & Derivatives

CompoundCAS NumberMolecular WeightAppearanceKey Application
5-Chloro-1H-pyrrolo[3,2-b]pyridine65156-94-7152.58 g/mol Light yellow solidOrganic synthesis intermediate[3]
5-Bromo-1H-pyrrolo[3,2-b]pyridine1000341-51-4197.03 g/mol SolidMedicinal chemistry building block[5]
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile944937-79-5143.15 g/mol SolidKinase inhibitor scaffold[7]

Table 2: Biological Activity of Pyrrolo[3,2-b]pyridine Derivatives (e.g., Compound 10z) in HCC [2][6][9]

Target / Cell LineAssay TypeIC₅₀ ValueClinical / Mechanistic Significance
Wild-type FGFR4BiochemicalSingle-digit nMHigh potency against the primary oncogenic target
FGFR4 V550L/MBiochemicalSingle-digit nMSuccessfully overcomes gatekeeper mutation resistance
Hep3B (HCC)Cellular Proliferation37 nMStrong anti-tumor efficacy in vitro
JHH-7 (HCC)Cellular Proliferation32 nMStrong anti-tumor efficacy in vitro
HuH-7 (HCC)Cellular Proliferation94 nMStrong anti-tumor efficacy in vitro

Validated Experimental Protocols

Protocol 1: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine[3]

This protocol is designed as a self-validating system, ensuring intermediate integrity through targeted workup conditions.

  • Reaction Setup: Dissolve the 5-chloro-1H-pyrrolo[3,2-b]pyridine precursor (1.01 g, 5.1 mmol) in 20 mL of anhydrous methanol.

  • Acidification: Slowly add 1 mL of concentrated hydrochloric acid to the solution. (Causality: The acid catalyzes the deprotection and drives the cyclization of the pyrrole ring).

  • Heating & Monitoring: Stir the reaction mixture at 75 °C for 21 hours. Validation: Monitor reaction progress via LC-MS until the precursor mass is completely consumed.

  • Solvent Removal: Evaporate the methanol under reduced pressure to yield a crude residue.

  • Workup: Partition the residue between ethyl acetate and a saturated potassium carbonate (K₂CO₃) solution. (Causality: K₂CO₃ neutralizes the residual HCl without degrading the newly formed, acid-sensitive azaindole core).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify via flash column chromatography (eluent: ethyl acetate/hexane, 33:67, v/v).

  • Final Validation: Expected yield is ~0.55 g (71%). Confirm identity via ¹H NMR (300 MHz, CDCl₃ + DMSO-d₆): δ 9.85 (br s, 1H), 7.67 (d, J = 8.5 Hz, 1H), 7.47 (m, 1H), 7.10 (d, J = 8.5 Hz, 1H), 6.65 (m, 1H). LRMS: m/z 153 ([M + H]⁺).

Protocol 2: Palladium-Catalyzed Cyanation of 6-bromo-1H-pyrrolo[3,2-b]pyridine[4]
  • Reagent Preparation: To a dry, inert reaction vessel, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen three times.

  • Solvent Addition: Add degassed N,N-Dimethylformamide (DMF) via syringe. (Causality: Degassing removes dissolved oxygen, preventing the oxidative degradation of the delicate Pd(0) active catalytic species).

  • Heating & Monitoring: Heat the mixture to 120 °C. Validation: Monitor via TLC or LC-MS until the 6-bromo starting material is fully consumed.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate.

  • Final Validation: Purify via chromatography. Confirm the product (1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile) via LC-MS (m/z 144[M+H]⁺) and IR spectroscopy (look for the sharp C≡N stretch at ~2220 cm⁻¹).

Visualizations

Workflow A Halogenated Pyridine Precursor B Modified Fischer Indole Synthesis A->B Hydrazine Condensation C Acid-Catalyzed Cyclization (ZnCl2) B->C Anhydrous Conditions D 6-Bromo-1H-pyrrolo [3,2-b]pyridine C->D [3,3]-Sigmatropic Rearrangement E Pd-Catalyzed Cyanation D->E Zn(CN)2, Pd(OAc)2 Xantphos, 120°C F 1H-Pyrrolo[3,2-b] pyridine-6-carbonitrile E->F Reductive Elimination

Synthetic workflow for 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile from halogenated precursors.

Pathway FGF FGF19 Ligand FGFR4 FGFR4 Receptor (WT / V550L Mutant) FGF->FGFR4 Binds & Activates MAPK MAPK / ERK Signaling Cascade FGFR4->MAPK Phosphorylation Inhibitor 5-Formyl-pyrrolo[3,2-b] pyridine Inhibitor Inhibitor->FGFR4 Reversible-Covalent Inhibition Proliferation HCC Tumor Cell Proliferation MAPK->Proliferation Gene Expression

FGF19-FGFR4 signaling pathway and targeted inhibition by pyrrolo[3,2-b]pyridine derivatives.

References

  • TU Graz : Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available at: [Link]

  • Mathnet.RU : Synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids. Available at: [Link]

  • ResearchGate : Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Available at:[Link]

  • ACS Publications : Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides... Available at: [Link]

  • PubMed (NIH) : Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides... Available at:[Link]

  • PMC (NIH) : Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available at: [Link]

Sources

bioisosteric applications of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Bioisosteric Applications of 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, scaffold hopping is a critical strategy used to circumvent intellectual property (IP) barriers, improve pharmacokinetic (PK) profiles, and eliminate toxicophores. Among the most privileged bioisosteric replacements for the traditional indole and thienopyridine rings is the 1H-pyrrolo[3,2-b]pyridine (7-azaindole isomer) system. Specifically, 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (CAS: 1190311-07-9) has emerged as an indispensable building block in drug discovery[1]. The strategic placement of two bromine atoms on this bicyclic core provides orthogonal synthetic handles, enabling the rapid, regioselective assembly of complex chemical libraries for rigorous Structure-Activity Relationship (SAR) exploration.

Mechanistic Rationale: The Bioisosteric Advantage

Replacing a traditional indole core with a pyrrolo[3,2-b]pyridine scaffold fundamentally alters the electronic and physicochemical landscape of a drug candidate. The introduction of the pyridine nitrogen serves two primary mechanistic functions:

  • Physicochemical Optimization : The additional nitrogen lowers the overall lipophilicity (clogP) of the molecule. This generally improves aqueous solubility and metabolic stability compared to the highly lipophilic indole core, a strategy successfully employed in the development of GluN2B-selective negative allosteric modulators (NAMs)[2].

  • Kinase Hinge-Binding : In kinase inhibitor design, the pyrrolo[3,2-b]pyridine scaffold acts as a highly potent hinge-binder. The pyrrole N-H acts as a hydrogen bond donor to the kinase backbone carbonyl, while the newly introduced pyridine nitrogen acts as a hydrogen bond acceptor for the backbone N-H[3]. This dual donor-acceptor motif tightly anchors the molecule within the ATP-binding pocket.

HingeBinding Indole Indole (1 H-Bond Donor) Azaindole Pyrrolo[3,2-b]pyridine (Donor & Acceptor) Indole->Azaindole Bioisosteric Scaffold Hopping HBD N1-H (Donor) Interacts with hinge C=O Azaindole->HBD HBA N4 (Acceptor) Interacts with hinge N-H Azaindole->HBA

Logical flow of bioisosteric scaffold hopping to enhance kinase hinge-region binding affinity.

The 3,5-Dibromo Synthetic Paradigm: Causality in Design

When designing a synthetic route for SAR exploration, symmetrical or unfunctionalized starting materials often require inefficient protection and deprotection steps. 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine circumvents this through inherent electronic differentiation:

  • The C-5 Bromine (Pyridine Ring) : The electron-withdrawing nature of the pyridine nitrogen renders the C-5 position highly electron-deficient. Consequently, the C5–Br bond is highly susceptible to oxidative addition by Palladium(0) species.

  • The C-3 Bromine (Pyrrole Ring) : Conversely, the electron-rich nature of the pyrrole ring increases the electron density around the C-3 position, making the C3–Br bond significantly less reactive toward standard cross-coupling conditions.

This electronic disparity allows medicinal chemists to perform regioselective functionalization at C-5, followed by a secondary, harsher coupling at C-3, without ever needing protecting groups.

SynthesisWorkflow SM 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (Electronically differentiated) Step1 C-5 Suzuki Coupling Pd(dppf)Cl2, K2CO3 (Exploits electron-deficient pyridine) SM->Step1 Regioselective Activation Int 3-bromo-5-aryl derivative (Stable Intermediate) Step1->Int Step2 C-3 Buchwald-Hartwig Pd2(dba)3, XPhos (Overcomes electron-rich pyrrole) Int->Step2 Secondary Functionalization Prod 3-amino-5-aryl-1H-pyrrolo[3,2-b]pyridine (Final Bioactive Agent) Step2->Prod

Regioselective orthogonal functionalization workflow for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine.

Quantitative Pharmacological Data

The bioisosteric application of this scaffold has yielded significant results across various therapeutic areas, from oncology to neurology. The table below summarizes the comparative bioactivity of pyrrolo[3,2-b]pyridine derivatives against standard reference compounds.

Target / ApplicationDerivative ClassReference CompoundObserved Potency (IC₅₀)Key Structural Rationale
Melanoma (A375) 5-benzylamide-4'-amideSorafenibSub-micromolarC-5/C-3 dual functionalization significantly improves antiproliferative activity[4].
mGlu5 Receptor (NAM) 1-methyl-1H-pyrrolo[3,2-b]pyridineThieno[3,2-b]pyridine~ 1 µMCore bioisosteric replacement circumvents alkyne-based hepatotoxicity[5].
GluN2B Receptor (NAM) 1H-pyrrolo[3,2-b]pyridinePBTZ169High PotencyDecreased molecular planarity and symmetry improves aqueous solubility >1000-fold[2].
FMS Kinase Pyrrolo[3,2-c]pyridine (Analogous)KIST10102930 nMHinge-binding optimization via donor-acceptor motif interactions[6].

Self-Validating Experimental Protocol: Regioselective Orthogonal Functionalization

As an application scientist, I emphasize protocols that are not just procedural, but self-validating. The following workflow details the orthogonal functionalization of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine, explaining the causality behind each reagent choice.

Step 1: Regioselective Suzuki-Miyaura Coupling at C-5
  • Objective : Selectively couple an arylboronic acid to the C-5 position while leaving the C-3 bromide intact.

  • Reagents : 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Conditions : 80°C for 2-4 hours under N₂ atmosphere.

  • Causality & Design :

    • Catalyst Choice: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a large bite angle (104°). This geometry accelerates the reductive elimination step, which is crucial when coupling sterically hindered aryl rings to the C-5 position.

    • Base & Solvent: K₂CO₃ is a mild base that prevents the premature activation or degradation of the C-3 bromide. The biphasic 1,4-Dioxane/H₂O system ensures the organic substrate remains solvated while providing the aqueous conditions necessary to convert the boronic acid into the highly reactive boronate species.

  • Self-Validation (In-Process Control) : Sample the reaction at 2 hours for LC-MS analysis. The protocol validates itself through isotopic pattern recognition. The starting material exhibits a distinct 1:2:1 isotopic mass distribution due to the two bromine atoms (⁷⁹Br and ⁸¹Br). A successful regioselective coupling yields an intermediate with a 1:1 isotopic pattern, confirming the displacement of exactly one bromine atom. If a 1:2:1 pattern persists alongside the product, the reaction is incomplete; if a single mass peak with no bromine isotopes appears, over-coupling has occurred, indicating the base or temperature was too aggressive.

Step 2: Buchwald-Hartwig Amination at C-3
  • Objective : Functionalize the remaining, electron-rich C-3 bromide with a primary or secondary amine.

  • Reagents : 3-bromo-5-aryl-1H-pyrrolo[3,2-b]pyridine intermediate (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), Cs₂CO₃ (2.5 eq), Toluene.

  • Conditions : 100°C for 12 hours under N₂ atmosphere.

  • Causality & Design :

    • Catalyst & Ligand: The C-3 position is electron-rich and sterically hindered, making oxidative addition difficult. Pd₂(dba)₃ paired with XPhos (a highly bulky, electron-rich biaryl phosphine ligand) is specifically chosen to overcome this activation barrier. XPhos facilitates the rapid oxidative addition into the stubborn C3–Br bond and prevents catalyst deactivation.

    • Base: Cs₂CO₃ is a strong, highly soluble base in toluene, necessary to deprotonate the amine and drive the catalytic cycle forward.

  • Self-Validation (In-Process Control) : Complete disappearance of the 1:1 isotopic pattern on LC-MS, replaced by a single distinct mass peak corresponding to the target molecular weight, confirms the successful functionalization of the C-3 position.

Conclusion

The 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine scaffold is a masterclass in rational drug design and synthetic efficiency. By leveraging its inherent electronic asymmetry, medicinal chemists can execute precise, orthogonal functionalizations to rapidly explore chemical space. Whether deployed as a bioisostere to improve solubility, circumvent toxicity, or optimize kinase hinge-binding, this building block remains a cornerstone of modern therapeutic development.

References

  • Kim, Hee Jin, et al. "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters 20.1 (2010): 413-417. [Link]

  • Chrovian, Christa C., et al. "1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators." ACS Medicinal Chemistry Letters 10.3 (2019).[Link]

  • "Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." National Center for Biotechnology Information (NCBI), 2026.[Link]

  • "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." National Center for Biotechnology Information (NCBI). [Link]

Sources

electronic structure and reactivity of 3,5-dibromo-5-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

The Electronic Structure and Reactivity of 3,5-Dibromoazaindoles: A Mechanistic Guide to Regioselective Functionalization

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I often encounter structural ambiguities that can derail a drug discovery program before it even reaches the bench. When discussing "3,5-dibromo-5-azaindole," it is critical to first establish precise structural nomenclature. True 5-azaindole (1H-pyrrolo[3,2-c]pyridine) contains a nitrogen atom at the 5-position, which structurally precludes the formation of a stable C5–Br bond[1][2]. Therefore, within the pharmaceutical industry and medicinal chemistry literature, the "3,5-dibromo" azaindole scaffold universally refers to 3,5-dibromo-7-azaindole (3,5-dibromo-1H-pyrrolo[2,3-b]pyridine)[3][4].

This whitepaper dissects the electronic architecture of the 3,5-dibromo-7-azaindole scaffold, explaining the causality behind its unique reactivity profile, and provides self-validating experimental protocols for its regioselective functionalization.

Electronic Structure: The Push-Pull Architecture

The 7-azaindole core is a privileged scaffold in kinase inhibitor design due to its ability to act as a bioisostere for purine bases, allowing it to form critical hydrogen bonds within the ATP-binding hinge region of kinases[5][6]. Its reactivity is governed by a distinct "push-pull" electronic system resulting from the fusion of two electronically opposing rings:

  • The Pyrrole Ring (π-Excessive): The nitrogen at position 1 donates its lone pair into the aromatic system, creating an electron-rich environment. The Highest Occupied Molecular Orbital (HOMO) is heavily localized on this ring, specifically at the C3 position[7].

  • The Pyridine Ring (π-Deficient): The nitrogen at position 7 withdraws electron density via induction and resonance. The Lowest Unoccupied Molecular Orbital (LUMO) is localized across this electron-deficient ring[7][8].

The Impact of 3,5-Dibromination: Introducing bromine atoms at the C3 and C5 positions fundamentally alters the Frontier Molecular Orbitals (FMOs). Bromine acts as a weak


-donor but a strong 

-acceptor (inductive withdrawal). The dual bromination lowers both the HOMO and LUMO energies compared to the parent azaindole[8]. This makes the molecule highly resistant to oxidative degradation but significantly increases its susceptibility to nucleophilic attack and transition-metal-catalyzed oxidative addition at the pyridine ring.

ReactivityMap A 7-Azaindole Core B Pyrrole Ring (π-Excessive) HOMO Localized A->B fused to C Pyridine Ring (π-Deficient) LUMO Localized A->C fused to D C3 Position Fast Electrophilic Attack B->D directs to E C5 Position Fast Pd(0) Oxidative Addition C->E directs to

Fig 1: Push-pull electronic distribution dictating site-specific reactivity in 7-azaindoles.

Reactivity Profile: Causality in Regioselectivity

Understanding the electronic disparity between the C3 and C5 positions is the key to mastering the reactivity of 3,5-dibromo-7-azaindole. The molecule presents two competing C–Br bonds, yet it undergoes highly predictable, regioselective transformations.

Electrophilic Aromatic Substitution (Synthesis of the Scaffold)

During the synthesis of 3,5-dibromo-7-azaindole from the parent 7-azaindole, bromination follows a strict kinetic hierarchy. Because the HOMO is localized on the pyrrole ring, electrophilic aromatic substitution (EAS) occurs almost instantaneously at C3 using mild reagents like Copper(II) bromide or N-Bromosuccinimide (NBS)[4][9]. To achieve bromination at the C5 position, the reaction must overcome the electron-deficient nature of the pyridine ring. This requires harsher conditions, such as the use of Pyridinium perbromide or excess elemental bromine with elevated temperatures[4].

Transition-Metal Catalyzed Cross-Coupling (Functionalization)

When subjected to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), the regioselectivity is completely inverted compared to EAS.

  • The Causality: The rate-determining step in these couplings is the oxidative addition of the electron-rich Pd(0) catalyst into the C–Br bond. The C5–Br bond is situated on the electron-deficient pyridine ring, making it highly polarized and primed for Pd(0) insertion. Conversely, the C3–Br bond is shielded by the electron density of the pyrrole ring, increasing the activation energy required for oxidative addition[10][11].

  • The Result: Cross-coupling occurs with near-perfect chemoselectivity at the C5 position, leaving the C3-bromo group intact for subsequent, orthogonal functionalization[11].

Table 1: Comparative Reactivity Metrics of the Azaindole Scaffold
PositionRing TypeFMO LocalizationPrimary Reactivity ModeRelative Pd(0) Insertion Rate
C3 PyrroleHOMOElectrophilic Aromatic SubstitutionSlow (Electron-rich C-Br bond)
C5 PyridineLUMOCross-Coupling / Nucleophilic AttackFast (Electron-deficient C-Br bond)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the reaction via LC-MS, the distinct mass shifts and retention times confirm the regioselectivity predicted by the FMO theory.

Protocol A: Synthesis of 3,5-Dibromo-7-azaindole

Objective: Drive dual electrophilic bromination across both the electron-rich and electron-deficient rings.

  • Preparation: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a solvent mixture of dichloromethane (DCM) and acetic acid (1:1 ratio) to activate the pyridine ring via mild protonation.

  • First Bromination (C3): Cool the solution to 0 °C. Slowly add NBS (1.05 equiv) in portions. Stir for 30 minutes. Validation: TLC/LC-MS will show complete conversion to the mono-bromo intermediate (M+H = 197/199).

  • Second Bromination (C5): Add an additional 1.5 equiv of NBS (or switch to Pyridinium perbromide for cleaner conversion)[4]. Heat the reaction to 50 °C for 2–4 hours. The thermal energy is required to overcome the LUMO barrier of the pyridine ring.

  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize excess bromine. Extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel chromatography.
    
Protocol B: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Exploit the polarized C5–Br bond for selective C–C bond formation.

  • Setup: In an oven-dried Schlenk flask, combine 3,5-dibromo-7-azaindole (1.0 equiv), an arylboronic acid (1.05 equiv - strict stoichiometric control prevents over-coupling), and

    
     (2.0 equiv)[6][11].
    
  • Catalyst Addition: Add

    
     (0.05 equiv). The bulky, electron-rich phosphine ligands facilitate rapid oxidative addition at the electron-deficient C5 position[11].
    
  • Reaction: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1). Heat to 80 °C under an argon atmosphere for 6 hours.

  • Validation & Isolation: Monitor by LC-MS. The mass will shift to reflect the addition of one aryl group, with the isotopic pattern confirming the retention of the C3 bromine atom. Filter through a pad of Celite, extract with ethyl acetate, and purify via flash chromatography.

SyntheticWorkflow Step1 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Step2 3-Bromo-7-azaindole (Kinetic C3 Bromination) Step1->Step2 NBS (1.05 eq), 0°C Fast EAS Step3 3,5-Dibromo-7-azaindole (Thermodynamic C5 Bromination) Step2->Step3 NBS (1.5 eq), 50°C Overcomes Pyridine Deactivation Step4 5-Aryl-3-bromo-7-azaindole (Regioselective Suzuki Coupling) Step3->Step4 Pd(PPh3)4, Aryl-B(OH)2 Selective Oxidative Addition at C5

Fig 2: Synthetic workflow demonstrating orthogonal functionalization of the azaindole core.

Conclusion

The 3,5-dibromo-7-azaindole scaffold is a masterclass in applied molecular orbital theory. By understanding the push-pull dynamics between the pyrrole and pyridine rings, chemists can predictably manipulate the molecule. The electron-rich C3 position is easily functionalized via electrophiles, while the electron-deficient C5 position is primed for transition-metal catalysis. This orthogonal reactivity allows for the rapid, modular assembly of complex, multi-substituted kinase inhibitors, driving the next generation of targeted therapeutics.

References

  • MDPI / PMC NIH. The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from[Link]

  • ACS Medicinal Chemistry Letters. Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities. Retrieved from[Link]

  • ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from[Link]

  • Wiley. COPYRIGHTED MATERIAL (Nomenclature of fused heterocycles). Retrieved from[Link]

Sources

Metabolic Stability Predictions for 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, DMPK Leads[1]

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 5-azaindole ) represents a privileged structure in kinase inhibitor discovery, serving as a bioisostere to indole and purine cores.[1] The specific 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine intermediate offers unique synthetic handles for diversity-oriented synthesis, particularly in developing inhibitors for targets like VEGFR , FGFR , and Aurora kinases .[1]

However, the metabolic fate of this scaffold is non-trivial.[1] While the 5-azaindole core generally exhibits improved solubility compared to indoles, it introduces specific metabolic "soft spots"—primarily susceptibility to Aldehyde Oxidase (AO) and specific Cytochrome P450 (CYP) mediated oxidations.[1]

This guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine analogs, moving from in silico quantum mechanics to in vitro microsomal assays.[1]

Structural Analysis & Metabolic Soft Spots

To predict stability, one must first map the electronic landscape of the core.[1] The 3,5-dibromo substitution pattern is not merely a synthetic convenience; it fundamentally alters the metabolic liability of the scaffold.

The 5-Azaindole Core (Pyrrolo[3,2-b]pyridine)

Unlike the more common 7-azaindole, the 5-azaindole places the pyridine nitrogen at position 4.[1]

  • Numbering: N1 (pyrrole), C2, C3, C3a, N4 (pyridine), C5, C6, C7, C7a.[1]

  • Electronic Effect: The pyridine nitrogen (N4) withdraws electron density, making the ring system electron-deficient compared to indole.[1]

Impact of 3,5-Dibromo Substitution[1]
  • C5-Bromine (Pyridine Ring): The C5 position (alpha to the pyridine nitrogen) is typically the primary site for nucleophilic metabolic attack (e.g., by Aldehyde Oxidase) or CYP-mediated hydroxylation.[1] Blocking this site with a bromine atom significantly stabilizes the core against Phase I oxidation at the most reactive position.

  • C3-Bromine (Pyrrole Ring): This blocks the electron-rich C3 position, preventing electrophilic metabolic attacks (e.g., oxidation by reactive metabolites).[1]

  • Remaining Liabilities (The "Soft Spots"):

    • N1-H (Pyrrole Nitrogen): If unsubstituted, this is a prime site for Phase II glucuronidation (UGT enzymes) or N-dealkylation if alkylated.[1]

    • C2-H (Pyrrole): Susceptible to oxidation if the N1 is alkylated.[1]

    • C6/C7 (Pyridine): Secondary sites for oxidative metabolism, particularly if electron-donating groups are introduced via cross-coupling at the bromine handles.[1]

In Silico Prediction Framework

Before synthesis, computational modeling is essential to prioritize analogs.[1] We utilize a combined Ligand-Based and Structure-Based approach.[1]

The Predictive Pipeline

The following diagram outlines the decision tree for in silico assessment, integrating Quantum Mechanical (QM) descriptors with Machine Learning (ML) models.

MetabolicPredictionPipeline Start Candidate Analog Structure QM_Calc QM Calculation (DFT B3LYP/6-31G*) Calculate Bond Dissociation Energy (BDE) & Fukui Functions Start->QM_Calc LogP_Calc PhysChem Profiling (cLogP < 3.5, TPSA) Start->LogP_Calc SOM_Pred Site of Metabolism (SOM) Prediction (StarDrop / MetaSite) QM_Calc->SOM_Pred AO_Screen Aldehyde Oxidase (AO) Risk Check (LUMO mapping on C2/C5) SOM_Pred->AO_Screen Decision Prioritization Decision AO_Screen->Decision Low Risk LogP_Calc->Decision Optimal Range Decision->Start Redesign (High Risk)

Figure 1: In Silico Metabolic Stability Prediction Workflow. This pipeline filters compounds before they enter the synthesis queue.

Key Computational Descriptors[1]
  • Bond Dissociation Energy (BDE): Calculate H-abstraction energy for C2-H and C6/C7-H. Lower BDE correlates with higher CYP susceptibility.[1]

  • LUMO Energies: High LUMO density at C2 indicates susceptibility to nucleophilic attack by Aldehyde Oxidase (AO).[1] Note: The C5-Br blocks the primary AO site, shifting risk to C2.

  • Lipophilicity (cLogP): Analogs with cLogP > 3.5 typically show higher intrinsic clearance (

    
    ) due to non-specific CYP binding.[1]
    

Experimental Validation: Microsomal Stability Assay

Once analogs are synthesized, the "Ground Truth" is established via the Microsomal Stability Assay. This protocol is optimized for halogenated heterocycles, which can be hydrophobic.[1]

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) and species-specific microsomes (Mouse/Rat for PK bridging).[1] Source: Corning or XenoTech.[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).[1]

Step-by-Step Protocol

Trustworthiness Check: This protocol includes a "Zero-Cofactor" control to identify non-CYP degradation (e.g., hydrolysis).[1]

  • Stock Preparation:

    • Dissolve test compound (3,5-dibromo analog) in DMSO to 10 mM.[1]

    • Dilute to 1 µM final assay concentration in Potassium Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.[2]

  • Pre-Incubation:

    • Mix 1 µM compound with microsomes (0.5 mg/mL protein) in 96-well plates.

    • Incubate at 37°C for 5 minutes (shaking) to allow protein binding equilibrium.

  • Reaction Initiation:

    • Add NADPH regenerating system to "Test" wells.

    • Add Buffer (no NADPH) to "Control" wells (detects chemical instability).[1]

  • Sampling (Time Course):

    • At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Immediately dispense into 150 µL ice-cold ACN (Quench) to precipitate proteins.

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Monitor the parent ion transition (e.g., Br79/Br81 isotope pattern is critical for confirmation).[1]

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

):

[1]

[1]

Success Criteria:

  • Low Clearance: < 10 µL/min/mg (Stable)[1]

  • Moderate Clearance: 10–45 µL/min/mg

  • High Clearance: > 45 µL/min/mg (Unstable)[1]

Metabolite Identification (MetID) Strategy

If an analog shows high clearance (


), you must identify where the molecule is breaking.[1]
The "Soft Spot" Analysis Workflow

MetID_Workflow Sample Incubated Sample (T=60 min) LCMS High-Res Mass Spec (Q-TOF or Orbitrap) Sample->LCMS DataProc Mass Defect Filtering (Br Isotope Search) LCMS->DataProc ID Metabolite Assignment DataProc->ID M1 M+16 (Likely C2 or C6/C7) ID->M1 +16 Da (Oxidation) M2 Dealkylation (N1-Sidechain) ID->M2 -R (Dealkylation) M3 Glucuronidation (N1-H) ID->M3 +176 Da (Glucuronide)

Figure 2: Metabolite Identification Workflow. The unique bromine isotope pattern (1:2:1 for dibromo) aids in filtering background noise.[1]

Optimization Strategies

Based on MetID results, apply these structural modifications:

Observed MetaboliteMetabolic MechanismStructural Fix (Optimization)
M+16 (Oxidation) CYP-mediated hydroxylation at C2 or C6.[1]Block site with Fluorine (F) or Methyl (CH3).[1]
M+16 (N-Oxide) Oxidation of Pyridine Nitrogen (N4).[1]Reduce electron density of pyridine ring; introduce steric bulk at C5 (already Br) or C3.[1]
Loss of Alkyl Group N-Dealkylation at N1.[1]Replace N-alkyl with N-cycloalkyl or deuterated alkyl (

).[1]
Rapid Hydrolysis Amide/Ester cleavage on side chains.[1]Bioisosteric replacement (e.g., amide

oxadiazole).[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

  • Dalvie, D., et al. (2010).[1] Aldehyde Oxidase and its Role in Drug Metabolism. Pharmacology & Therapeutics, 127(3), 225-243.[1] Link

  • Segall, M. D. (2012).[1] Multi-parameter optimization: identifying high-quality compounds with a balance of properties. Current Pharmaceutical Design, 18(9), 1292-1310.[1] (StarDrop Methodology).[1] Link

Sources

Technical Guide: Synthesis & Patent Landscape of 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine

[2]

Part 1: Executive Summary & Structural Logic

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold offers a distinct physicochemical profile compared to its more common isomer, 7-azaindole. The introduction of bromine atoms at the C3 and C5 positions creates a highly versatile "linchpin" intermediate.[1]

  • C3-Bromine (Pyrrole ring): High reactivity for Suzuki/Sonogashira couplings, allowing attachment of hinge-binding motifs.

  • C5-Bromine (Pyridine ring): Lower reactivity, allowing for chemoselective functionalization (e.g., subsequent Buchwald-Hartwig aminations) to fine-tune solubility and ADME properties.

The Synthetic Challenge: While C3 bromination is a straightforward electrophilic aromatic substitution (SEAr), introducing a bromine at C5 (on the electron-deficient pyridine ring) requires overcoming the ring's natural deactivation.[1] The patent landscape reveals that N-oxide activation is the dominant, scalable methodology for accessing this substitution pattern.

Part 2: Detailed Synthetic Methodologies

The synthesis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine is rarely achieved in a single step. The most authoritative protocols identified in the patent literature (e.g., WO2006063167, US9676773) utilize a stepwise functionalization strategy.[1]

Route A: The N-Oxide Activation Pathway (Standard of Care)

This route is favored for its scalability and regiocontrol.[1] It transforms the parent 4-azaindole into the 3,5-dibromo derivative via an activated N-oxide intermediate.

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (Parent Core) [1]

  • Method: Bartoli Indole Synthesis.[1]

  • Reagents: 3-Nitropyridine + Vinylmagnesium bromide.

  • Mechanism: The Grignard reagent attacks the nitro group, initiating a sigmatropic rearrangement to close the pyrrole ring.[1]

  • Yield: Typically 30–45% (Process intensive but reliable).[1]

Step 2: N-Oxidation [2][3]

  • Reagents: m-CPBA (meta-chloroperoxybenzoic acid) in DCM or EtOAc.

  • Conditions: 0°C to RT, 2–4 hours.

  • Outcome: Formation of 1H-pyrrolo[3,2-b]pyridine-4-oxide.[3] The N-oxide activates the adjacent C5 position for nucleophilic attack/rearrangement.

Step 3: Regioselective C5-Bromination

  • Reagents: POBr3 (Phosphorus oxybromide) or TMSBr/AcBr.[1]

  • Conditions: 60–90°C in Toluene or DCE.

  • Mechanism: Reissert-Henze type rearrangement. The N-oxide oxygen is phosphorylated, creating a good leaving group. Bromide attacks C5, restoring aromaticity and eliminating the oxygen.[1]

  • Critical Control Point: Temperature control is vital to prevent bromination at C7.

Step 4: C3-Bromination

  • Reagents: NBS (N-Bromosuccinimide) in DMF.

  • Conditions: 0°C, 1 hour.[1]

  • Mechanism: Standard SEAr.[1] The electron-rich pyrrole ring directs the electrophile exclusively to C3.

  • Yield: >90%.

Route B: De Novo Construction (The "Pre-Halogenated" Route)

An alternative approach involves building the pyrrole ring onto an already brominated pyridine.[1] This avoids the harsh POBr3 conditions but requires expensive starting materials.[1]

  • Precursor: 2-Bromo-5-nitropyridine (Note: Numbering changes upon fusion).

  • Limitation: Regiocontrol during the Bartoli reaction on halogenated pyridines can be unpredictable due to competing SNAr reactions with the Grignard reagent.[1]

Part 3: Visualization of Workflows

The following diagrams illustrate the decision logic and chemical pathways for synthesizing the target molecule.

Diagram 1: Synthetic Pathway Decision Tree

SynthesisPathwaysStartTarget: 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridineRouteARoute A: Functionalization(Scalable, High Purity)Start->RouteAPreferredRouteBRoute B: De Novo Synthesis(Short Step Count, Expensive)Start->RouteBAlternativeStepA11. Parent Core Synthesis(Bartoli Reaction)RouteA->StepA1StepB1Start: Halogenated NitropyridineRouteB->StepB1StepA22. N-Oxidation(m-CPBA)StepA1->StepA2StepA33. C5-Bromination(POBr3 Rearrangement)StepA2->StepA3Key Regio StepStepA44. C3-Bromination(NBS)StepA3->StepA4Final StepStepB2Cyclization (Risk of SNAr)StepB1->StepB2

Caption: Comparative analysis of synthetic routes. Route A is the industry standard for generating 3,5-dihalogenated azaindoles due to superior regiocontrol.

Diagram 2: Chemical Mechanism of C5 Activation[1]

MechanismAzaindole4-Azaindole(1H-pyrrolo[3,2-b]pyridine)NOxideN-Oxide Intermediate(Activated Core)Azaindole->NOxideOxidation (mCPBA)BromoInt5-Bromo-4-azaindoleNOxide->BromoIntPOBr3 / RearrangementFinal3,5-Dibromo-4-azaindoleBromoInt->FinalNBS / Electrophilic Subst.

Caption: Step-wise functionalization logic showing the activation of the pyridine ring followed by the pyrrole ring.

Part 4: Comparative Data & Protocols

Table 1: Process Comparison of Bromination Methods
ParameterRoute A (N-Oxide)Route B (Direct Pyridine Halogenation)
Starting Material 3-Nitropyridine (Cheap)Halogenated Nitropyridines (Expensive)
Regioselectivity High (C5 directed by N-oxide)Moderate (Depends on sterics)
Scalability High (>10kg demonstrated in patents)Low (Grignard exotherms)
Overall Yield 25–35%15–20%
Key Impurity C7-Bromo isomerUncyclized aminopyridines
Detailed Experimental Protocol (Route A)

Adapted from US Patent 9,676,773 and related art.

1. Preparation of 5-bromo-1H-pyrrolo[3,2-b]pyridine:

  • Oxidation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DCM. Add m-CPBA (1.1 eq) portion-wise at 0°C. Stir at RT for 3h. Wash with aq. NaHCO3. Isolate N-oxide.[4]

  • Rearrangement: Suspend N-oxide (1.0 eq) in Toluene. Add POBr3 (1.5 eq) carefully.[1] Heat to 80°C for 4h.

  • Workup: Quench with ice water (Exothermic!). Neutralize with NaOH to pH 8. Extract with EtOAc. Purify via column chromatography (Hex/EtOAc).

    • Validation: LCMS [M+H]+ 197/199 (Br pattern).[1]

2. Conversion to 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine:

  • Bromination: Dissolve 5-bromo intermediate (1.0 eq) in DMF (5 vol).

  • Addition: Add NBS (1.05 eq) as a solid at 0°C. Stir for 1h.

  • Quench: Pour into water. Filter the resulting precipitate.[1][5]

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: 1H NMR (DMSO-d6) shows loss of C3 proton; distinct C2 singlet and C6/C7 doublets.

Part 5: Future Outlook & IP Whitespace

The patent landscape for 4-azaindoles is less crowded than that of 7-azaindoles, presenting opportunities:

  • C2 Functionalization: Most IP focuses on C3/C5. Methods introducing substituents at C2 before bromination represent a whitespace.[1]

  • Catalytic C-H Activation: Replacing the stoichiometric POBr3 step with Iridium-catalyzed C-H borylation/bromination at C5 is a developing area that could bypass the N-oxide route.

References

  • Vertex Pharmaceuticals. Derivatives of pyrrolo[2,3-b]pyridine useful as SGK-1 kinase inhibitors.[6] WO2006063167A1. (Note: Discusses general azaindole halogenation tactics). Link

  • Bristol-Myers Squibb. Azaindole derivative and use thereof. US Patent 9,676,773. (Describes N-oxide rearrangement protocols). Link

  • Sigma-Aldrich. Product Specification: 5-Bromo-1H-pyrrolo[3,2-b]pyridine. (Confirmation of intermediate stability).[1] Link

  • Minakata, S. et al. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1992(07), 661-663.[1] (Foundational paper on the mechanism of azaindole N-oxide rearrangement). Link

  • ChemicalBook. 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-07-9).[7][8][9] (Verification of target molecule existence).[1] Link

Methodological & Application

regioselective Suzuki-Miyaura coupling of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine scaffold (often referred to as 5-azaindole) is a privileged pharmacophore in kinase inhibitor discovery, notably targeting kinases like CSF-1R and VEGFR . However, its functionalization presents a distinct regiochemical challenge: the scaffold contains two chemically distinct bromine handles—one on the electron-rich pyrrole ring (C-3 ) and one on the electron-deficient pyridine ring (C-5 ).

This Application Note provides a definitive protocol for the regioselective functionalization of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine. By exploiting the electronic disparity between the pyridine and pyrrole sectors, we establish a robust workflow to install substituents sequentially: C-5 first, followed by C-3 .

Mechanistic Insight: The Electronic Divergence

To achieve regiocontrol, one must understand the electronic "personality" of the two carbon-bromine bonds.

  • C-5 Position (Pyridine Sector): The nitrogen atom at position 4 exerts a strong electron-withdrawing effect (-I effect) on the adjacent C-5. This makes the C5–Br bond electron-deficient, highly susceptible to oxidative addition by Pd(0) species. It behaves analogously to a 2-halopyridine.

  • C-3 Position (Pyrrole Sector): This position is part of the electron-rich pyrrole ring. The C3–Br bond is more nucleophilic in character and possesses a higher energy barrier for oxidative addition compared to C-5.

The Rule of Thumb: In Palladium-catalyzed cross-couplings of this scaffold, reactivity follows electron deficiency .



Visualizing the Regioselectivity Pathway

Regioselectivity Substrate 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine C5_Site C-5 Site (Pyridine Ring) Electron Deficient Substrate->C5_Site High Reactivity C3_Site C-3 Site (Pyrrole Ring) Electron Rich Substrate->C3_Site Low Reactivity Pd_Cycle Pd(0) Oxidative Addition C5_Site->Pd_Cycle Fast OA Product_2 Bis-Coupled Product (C-3 & C-5 Substituted) C3_Site->Product_2 2nd Coupling (Requires forcing conditions) Product_1 Mono-Coupled Product (C-5 Substituted) Pd_Cycle->Product_1 1st Coupling Product_1->C3_Site Remaining Br

Figure 1: Mechanistic flow dictating the sequential coupling order. The electron-deficient C-5 position undergoes oxidative addition preferentially.[1]

Strategic Considerations: Protection of N-1

While direct coupling on the unprotected azaindole is possible, it is fraught with reproducibility issues due to the acidic N-H proton (pKa ~13), which can sequester the Pd catalyst or consume the base.

Recommendation: Protect the N-1 position with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) group.

  • SEM: Robust, withstands basic aqueous conditions of Suzuki coupling, removed by TBAF/TFA.

  • Boc: Convenient, but liable to thermal deprotection >80°C in basic media.

For this protocol, we utilize SEM protection to ensure maximum catalyst turnover.

Detailed Experimental Protocols

Phase 1: Regioselective C-5 Coupling

Objective: Install Aryl Group A at the C-5 position while leaving C-3 intact.

Reagents & Equipment:

  • Substrate: 1-(SEM)-3,5-dibromo-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%) — Chosen for its high stability and selectivity.

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 60–80 °C

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the SEM-protected dibromide (1.0 eq), Aryl-boronic acid (1.05 eq), and Pd(dppf)Cl2·DCM (0.05 eq).

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2M aq. Na2CO3 (2.0 eq).

  • Reaction: Heat the mixture to 60 °C . Monitor by LCMS every 30 minutes.

    • Checkpoint: The reaction typically completes in 2-4 hours.[3] If starting material remains but C-3 coupling (bis-coupling) is observed, lower temperature to 45 °C .

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Do not exceed 1.1 equivalents of boronic acid. Excess boronic acid combined with high temperatures (>90 °C) will initiate coupling at C-3.

Phase 2: Sequential C-3 Coupling

Objective: Functionalize the remaining C-3 bromide.

Reagents & Equipment:

  • Substrate: 5-Aryl-3-bromo-1-(SEM)-pyrrolo[3,2-b]pyridine (from Phase 1)

  • Boronic Acid: Aryl'-B(OH)2 (1.5 - 2.0 equiv)

  • Catalyst: XPhos Pd G2 or Pd2(dba)3 + XPhos (5 mol%) — Requires a more active catalyst system for the electron-rich C-3 position.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane[4]

  • Temperature: 100–110 °C

Step-by-Step Protocol:

  • Setup: Charge the mono-coupled product (1.0 eq), second boronic acid (1.5 eq), and XPhos Pd G2 (0.05 eq).

  • Reaction: Add solvent and base. Heat to 100 °C (reflux).

  • Monitoring: This step is slower. Reaction times of 12–24 hours are common.

  • Workup: Standard aqueous extraction and chromatography.

Optimization Data & Troubleshooting

The following table summarizes typical screening results for the C-5 selective step , highlighting the importance of ligand choice and temperature.

EntryCatalystLigandTemp (°C)Yield (C-5 Product)Selectivity (C5:C3:Bis)Notes
1Pd(PPh3)4PPh39065%70 : 5 : 25Poor selectivity at high T
2Pd(OAc)2SPhos8088%60 : 0 : 40SPhos is too active; promotes bis-coupling
3 Pd(dppf)Cl2 dppf 60 92% 98 : 0 : 2 Optimal Condition
4Pd2(dba)3Xantphos8040%>99 : 0 : 0High selectivity but low conversion

Troubleshooting Guide:

  • Problem: Significant bis-coupling (C3 & C5) observed during Step 1.

    • Solution: Reduce temperature to 40-50 °C and reduce boronic acid to 0.95 eq. Switch to a less active catalyst (e.g., Pd(PPh3)4 instead of SPhos/XPhos).

  • Problem: No reaction at C-3 (Step 2).

    • Solution: The C-3 position is deactivated by the electron-rich pyrrole ring. Switch to A-taPhos or XPhos based catalysts. Increase temperature to 120 °C (microwave irradiation).

Workflow Diagram

Workflow Start Start: 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Protection Step 1: N-Protection (SEM-Cl, NaH, THF, 0°C) Start->Protection Coupling1 Step 2: C-5 Selective Coupling Pd(dppf)Cl2, Na2CO3, 60°C Limit Boronic Acid to 1.05 eq Protection->Coupling1 Check QC Check: LCMS Is Bis-coupling < 5%? Coupling1->Check Check->Coupling1 No (Optimize Temp/Eq) Coupling2 Step 3: C-3 Coupling XPhos Pd G2, K3PO4, 100°C Excess Boronic Acid Check->Coupling2 Yes Deprotection Step 4: Deprotection (TFA or TBAF) Coupling2->Deprotection Final Final Product: 3,5-Diaryl-1H-pyrrolo[3,2-b]pyridine Deprotection->Final

Figure 2: Operational workflow for the sequential functionalization of the scaffold.

References

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines. Journal of Medicinal Chemistry. (2019). Discusses analogous regioselectivity in 7-azaindoles and general protection strategies.

  • 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine Protocol. BenchChem. confirms C-3 as the site of electrophilic halogenation, validating the electron-rich nature of C-3 vs C-5.

  • Suzuki Reaction Mechanism and Regioselectivity. Organic Chemistry Portal. General principles of oxidative addition rates in polyhalogenated heterocycles.

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. (2020). Provides context on regiocontrol in nitrogen heterocycles using Suzuki coupling.

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of the Dihalogenated Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Note

The development of targeted therapeutics, particularly kinase inhibitors, frequently relies on the functionalization of privileged heterocyclic scaffolds 1[1].

Critical Nomenclature Clarification: While the target of interest is often referred to colloquially as "3,5-dibromo-5-azaindole", the 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) features a pyridine nitrogen at the 5-position, making bromination at C5 structurally impossible. The quintessential dihalogenated scaffold utilized in these regioselective amination protocols is 3,5-dibromo-7-azaindole (3,5-dibromo-1H-pyrrolo[2,3-b]pyridine). To ensure scientific accuracy and practical utility, this technical guide focuses on the 3,5-dibromo-7-azaindole system, which perfectly exemplifies the regioselective challenges and solutions in the cross-coupling of dihalogenated fused heterocycles2[2].

Mechanistic Causality & Regioselectivity Principles

When subjecting 3,5-dibromo-7-azaindole to Buchwald-Hartwig amination conditions, the researcher must control which carbon-bromine bond undergoes oxidative addition first.

  • Electronic Differentiation: The C5-Br bond is situated on the electron-deficient pyridine ring, whereas the C3-Br bond is located on the electron-rich pyrrole ring. Palladium(0) undergoes oxidative addition significantly faster with electron-deficient aryl halides3[3]. Thus, the C5 position is intrinsically primed for selective amination.

  • Ligand Causality: To prevent over-amination (forming the 3,5-diamino product), highly active, sterically demanding dialkylbiarylphosphine ligands like BrettPhos or RuPhos are deployed. These ligands create an electron-rich Pd center that accelerates the rate-limiting reductive elimination step, ensuring rapid catalyst turnover before the less reactive C3-Br bond can engage the catalyst[4].

Mechanism Start 3,5-Dibromo-7-azaindole (Starting Material) C5_OA Oxidative Addition at C5 (Electron-Deficient Pyridine) FAST Start->C5_OA favored C3_OA Oxidative Addition at C3 (Electron-Rich Pyrrole) SLOW Start->C3_OA disfavored Pd0 Pd(0)L_n Catalyst (Active Species) Pd0->C5_OA Amine Amine Coordination & Deprotonation C5_OA->Amine RE Reductive Elimination Amine->RE RE->Pd0 Catalyst Regeneration Product 5-Amino-3-bromo-7-azaindole (Major Product) RE->Product

Figure 1: Regioselective oxidative addition of Pd(0) at the C5 position of 3,5-dibromo-7-azaindole.

Quantitative Optimization of Reaction Parameters

The choice of base and solvent is dictated by the nucleophilicity of the amine and the functional group tolerance required 5[5]. The table below summarizes optimized conditions for achieving >95:5 regioselectivity at the C5 position.

Catalyst System (2-4 mol%)Base (1.5 eq)SolventTemp (°C)Yield (C5-Amination)Regioselectivity (C5:C3)
Pd(OAc)₂ / BrettPhos NaOtBuToluene9092% >99:1
Pd₂dba₃ / XantphosCs₂CO₃1,4-Dioxane10085%>95:5
Pd(OAc)₂ / RuPhosCs₂CO₃t-Amyl Alcohol8088%>95:5
Pd₂dba₃ / BINAPK₃PO₄Toluene11065%80:20

Note: NaOtBu is highly effective for unfunctionalized amines due to its strong basicity. For substrates with base-sensitive functional groups, the milder Cs₂CO₃ must be utilized.

Experimental Protocol: Highly Regioselective C5-Amination

This protocol utilizes the highly efficient Pd(OAc)₂/BrettPhos system for the coupling of primary anilines or cyclic secondary amines.

Reagents Required:

  • 3,5-dibromo-7-azaindole (1.0 equiv, 1.0 mmol, 276 mg)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Palladium(II) acetate[Pd(OAc)₂] (0.02 equiv, 2 mol%, 4.5 mg)

  • BrettPhos ligand (0.04 equiv, 4 mol%, 21.5 mg)

  • Sodium tert-butoxide [NaOtBu] (1.5 equiv, 1.5 mmol, 144 mg)

  • Anhydrous, degassed Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation (Anaerobic Setup): Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Transfer to an argon-filled glovebox.

  • Solid Reagent Loading: Weigh and add 3,5-dibromo-7-azaindole, Pd(OAc)₂, BrettPhos, and NaOtBu into the Schlenk flask. (Causality: Pre-mixing the Pd source and ligand in the solid state before solvent addition promotes the rapid formation of the active L-Pd(II) precatalyst complex).

  • Solvent & Amine Addition: Add 10 mL of anhydrous, degassed toluene. If the amine is a liquid, add it at this stage via a micro-syringe. Seal the flask and remove it from the glovebox.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

  • Workup: Cool the reaction to room temperature. Quench by diluting with 20 mL of Ethyl Acetate (EtOAc). Filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 5-amino-3-bromo-7-azaindole derivative.

Workflow Step1 1. Reagent Prep Dry & Degas Step2 2. Glovebox Setup Add Pd/Ligand/Base Step1->Step2 Step3 3. Execution Heat at 80-100°C Step2->Step3 Alert Critical: Strict Anaerobic Conditions Step2->Alert Step4 4. Monitoring LC-MS / TLC Step3->Step4 Step5 5. Workup Filter & Purify Step4->Step5

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Self-Validating System & Troubleshooting

A robust protocol must allow the researcher to validate the reaction's trajectory in real-time. Use the following cues to ensure system integrity:

  • Visual Validation: Upon reaching 90 °C, the reaction mixture should transition from a heterogeneous yellow/grey suspension to a characteristic deep red/brown homogeneous solution . This color shift confirms the active Pd(0) species has formed and entered the catalytic cycle. The appearance of a black precipitate (Pd black) indicates catalyst degradation, usually due to oxygen ingress.

  • Analytical Validation (LC-MS): Monitor the reaction via LC-MS. The starting material (3,5-dibromo-7-azaindole) presents a classic dibromo isotopic signature (M, M+2, M+4 at a 1:2:1 ratio). Upon successful C5 amination, the product peak will emerge with a mono-bromo signature (M, M+2 at a 1:1 ratio) .

  • Troubleshooting Protodebromination: If an [M-Br+H]⁺ peak is observed, it indicates undesirable protodebromination. This is a sign that the amine coordination is too slow, allowing the Pd-aryl intermediate to abstract a proton. To correct this, ensure the toluene is strictly anhydrous and consider switching to a stronger base or increasing the amine equivalents.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (PMC). 4

  • 3-Bromo-5,6-dimethyl-7-azaindole. Benchchem. 1

  • Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers. Benchchem. 3

  • Synthesis of fused heterocycles by sequential palladium catalyzed cross-coupling reactions. Universität Rostock (RosDok). 5

  • Selective Palladium-Catalyzed Amination of the Heterocyclic Core of Variolins. ResearchGate. 2

Sources

Application Note: Orthogonal Functionalization of 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine

[1]

Introduction & Mechanistic Rationale

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., VEGFR, p38 MAPK inhibitors) due to its ability to mimic the purine core of ATP.[1] The 3,5-dibromo derivative is a versatile linchpin, allowing the sequential introduction of two different aryl or heteroaryl groups.[1]

Success relies on understanding the Reactivity Gradient :

  • Palladium-Catalyzed Cross-Coupling (Suzuki/Stille): The electron-deficient C-5 position (pyridine

    
    -position) undergoes oxidative addition significantly faster than the electron-rich C-3 position.[1] Standard coupling conditions will predominantly yield C-5 substituted products.[1]
    
  • Lithium-Halogen Exchange: The stability of the resulting carbanion dictates selectivity. The C-3 lithio-species (indolic anion) is generally more stable and forms faster than the C-5 lithio-species (which suffers from lone-pair repulsion at the

    
    -pyridyl position). Therefore, low-temperature lithiation favors C-3 .[1]
    
Reactivity Map
  • Path A (Pd-Catalysis): Favors C-5 Functionalization.[1][2]

  • Path B (Li-Exchange): Favors C-3 Functionalization (requires N-protection).[1]

ReactivityMapcluster_legendSelectivity DriverSM3,5-Dibromo-1H-pyrrolo[3,2-b]pyridineC5_PdC-5 Functionalization(Major Product)SM->C5_PdPd(0) / Ar-B(OH)2(Suzuki Coupling)C3_LiC-3 Functionalization(Major Product)SM->C3_Li1. N-Protection2. t-BuLi, -78°C3. ElectrophileLegend1C-5: Electron Deficient (Alpha-Pyridine)Legend2C-3: Electron Rich (Beta-Pyrrole)

Figure 1: Divergent reactivity pathways for 3,5-dibromo-4-azaindole. Pd-catalysis targets the electron-poor C-5, while Li-exchange targets the C-3 position.[1]

Experimental Protocols

Protocol A: Selective C-3 Functionalization via Lithium-Halogen Exchange

Objective: To introduce an electrophile (E) at C-3 while retaining the C-5 bromine.[1] Critical Prerequisite: The N1 position must be protected (e.g., SEM, Boc, TIPS) to prevent deprotonation of the NH, which would consume the organolithium reagent and complicate the metallation.[1]

Step 1: N-Protection (SEM-Protection)[1]
  • Dissolve 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M) under argon.

  • Cool to 0°C.

  • Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.[1]

  • Warm to RT and stir for 2 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc).

    • Yield Expectation: >90%.[1][3]

Step 2: Regioselective C-3 Lithiation and Trapping[1]
  • Dissolve the N-SEM-3,5-dibromo-4-azaindole (1.0 equiv) in anhydrous THF (0.1 M) under argon.

  • Cool the solution to -78°C (dry ice/acetone bath). Strict temperature control is vital to prevent halogen scrambling.

  • Add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise over 10 minutes.

    • Note:t-BuLi is preferred over n-BuLi for cleaner exchange at C-3 in sterically congested or sensitive systems.[1] The first equiv performs the exchange; the second consumes the resulting t-BuBr.

  • Stir at -78°C for 30–45 minutes. The solution typically turns yellow/orange.

  • Add the Electrophile (1.5–2.0 equiv) dissolved in THF (e.g., DMF for formylation, I2 for iodination, or an aldehyde).[1]

  • Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography.

Table 1: Troubleshooting C-3 Lithiation

Issue Probable Cause Solution
C-5 Exchange Observed Temperature too high (> -60°C).[1] Maintain -78°C strictly; ensure internal probe monitoring.
Low Yield / Recovery of SM Incomplete exchange or wet solvent.[1] Titrate t-BuLi before use; ensure THF is distilled/dried.[1]

| Protonation (C-3 H) | Moisture ingress or acidic quench too early.[1] | Dry glassware thoroughly; ensure electrophile is dry.[1] |

Protocol B: Selective C-3 Functionalization via Sequential Coupling (The "Reverse" Route)

Objective: To functionalize C-3 via Palladium catalysis.[4] Challenge: Since Pd favors C-5, you cannot directly target C-3 with Pd in the presence of C-5 Br. Strategy: Functionalize C-5 first (or block it), then functionalize C-3. Alternatively, use a 3-iodo-5-bromo analog if available (I > Br reactivity).[1] Assuming 3,5-dibromo starting material:

Step 1: C-5 Selective Suzuki Coupling[1]
  • Combine 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Na2CO3 (2.0 equiv) in DME/H2O (4:1, 0.1 M).

  • Add Pd(PPh3)4 (5 mol%).

  • Heat to 80°C under argon for 4–6 hours.

    • Selectivity Check: Monitor by LCMS.[1] The C-5 product forms first due to the electron-deficient nature of the pyridine ring.

  • Isolate the 5-aryl-3-bromo-intermediate.

Step 2: C-3 Suzuki Coupling (High Temperature)[1]
  • Combine the 5-aryl-3-bromo-intermediate (1.0 equiv) with the second Aryl Boronic Acid (1.5 equiv).

  • Add a more active catalyst system, e.g., Pd(OAc)2 (5 mol%) + S-Phos or X-Phos (10 mol%), and K3PO4 (3.0 equiv) in Toluene/H2O or Dioxane.[1]

  • Heat to 100–110°C (or microwave irradiation at 120°C for 30 min).

    • Note: The electron-rich C-3 position requires "hotter" conditions and electron-rich ligands (Buchwald ligands) to facilitate oxidative addition.[1]

Decision Tree for Functionalization

DecisionTreeStartGoal: Functionalize C-3 of3,5-Dibromo-4-azaindoleQ1Is C-5 Functionalizationalso required?Start->Q1YesYes (Sequential)Q1->YesStandardNoNo (C-3 Exclusive)Q1->NoChallengingRouteARoute A: Pd-Catalysis1. Couple C-5 (Mild)2. Couple C-3 (Forced)Yes->RouteARouteBRoute B: Li-Exchange1. Protect N1 (SEM/Boc)2. t-BuLi, -78°C (Selects C-3)3. ElectrophileYes->RouteBQ2Can you protect N1?No->Q2RouteCRoute C: Dehalogenation1. Pd/C, H2 (Remove C-5 Br?)Risky: May remove both.No->RouteCQ2->YesPreferredQ2->NoAvoid

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.

References

  • Song, J. J. et al. "Regioselective Suzuki coupling of 3,5-dibromo-7-azaindole."[1] Tetrahedron Letters, 2004, 45, 2317–2321.[1] (Establishes the C-5 > C-3 reactivity trend for Pd-coupling in azaindoles). Link

  • Léris, P. et al. "Regioselective Lithiation of 3,5-Dibromopyridine."[1] Organic & Biomolecular Chemistry, 2023.[1] (Discusses the stability of

    
    -lithio species vs 
    
    
    -lithio species in pyridine systems). Link
  • Hands, D. et al. "Practical synthesis of 4-azaindoles."[1] Synthesis, 1996, 877.[1] (Foundational work on the synthesis and numbering of the 1H-pyrrolo[3,2-b]pyridine scaffold). Link

  • Li, H. et al. "Palladium-Catalyzed Selective C-3 Arylation of Indoles."[1] Journal of the American Chemical Society, 2010.[1] (General principles of C-3 activation in indole-like systems). Link

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-7-azaindole

[1]

Executive Summary

The 7-azaindole scaffold is a bioisostere of purine and a critical pharmacophore in ATP-competitive kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] The 3,5-dibromo-7-azaindole intermediate offers two distinct electrophilic sites for diversification. This guide details the regioselective switch inherent to this molecule: under palladium-catalyzed conditions, the electron-deficient pyridine ring (C-5) typically undergoes oxidative addition prior to the electron-rich pyrrole ring (C-3).[1] We provide validated protocols to control this selectivity, enabling the programmable construction of 3,5-disubstituted libraries.

Strategic Analysis: The Regioselectivity Switch

Success in coupling this substrate relies on understanding the electronic bias between the two halogenated positions.[1]

Electronic Landscape[1]
  • C-5 Position (Pyridine Ring): Electron-deficient.[1] The inductive effect of the pyridine nitrogen (N-7) activates the C5-Br bond towards oxidative addition by nucleophilic Pd(0) species.[1]

  • C-3 Position (Pyrrole Ring): Electron-rich.[1] This position is naturally nucleophilic (prone to electrophilic aromatic substitution).[1] The C3-Br bond is stronger and less reactive towards Pd(0) insertion compared to C-5.[1]

The Rule of Thumb: In 3,5-dibromo-7-azaindole , the first Suzuki-Miyaura coupling occurs selectively at C-5 .[1]

The Exception (The "Switch"): To couple C-3 first, one must alter the substrate intrinsic reactivity, typically by using 5-bromo-3-iodo-7-azaindole (exploiting the weaker C-I bond) or by using specific ligands that can overcome the electronic bias, though the iodine route is far more reliable.[1]

Visualization: Reactivity Flowchart

RegioselectivityStart3,5-Dibromo-7-azaindolePathAStandard Pd(0) Coupling(Suzuki/Sonogashira)Start->PathAPathBSubstrate Modification(Use 3-Iodo-5-Bromo)Start->PathBSynthetic Alt.ProductAC-5 Functionalized(Major Product)PathA->ProductAElectronic Control(Pyridine > Pyrrole)ProductBC-3 Functionalized(Major Product)PathB->ProductBBond Energy Control(C-I > C-Br)

Caption: Decision tree for regioselective functionalization. Standard conditions favor C-5; substrate engineering favors C-3.[1]

Experimental Protocols

Pre-requisite: N-Protection

While couplings can be performed on free N-H azaindoles, protection is recommended to prevent catalyst poisoning (via N-7 coordination) and improve solubility.[1]

  • Recommended Group: Tosyl (Ts) or SEM (2-(Trimethylsilyl)ethoxymethyl).[1]

  • Effect: Electron-withdrawing groups (Ts) further deactivate the ring, enhancing C-5 selectivity.[1]

Protocol A: C-5 Selective Suzuki-Miyaura Coupling

This protocol installs an aryl group at the C-5 position, leaving the C-3 bromine intact for subsequent reactions.[1]

Reagents:

  • Substrate: 1-(Phenylsulfonyl)-3,5-dibromo-7-azaindole (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the dibromoazaindole (1.0 eq), arylboronic acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[1]

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2.0 M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80-90 °C for 4-6 hours.

    • Critical Checkpoint: Monitor by LC-MS.[1] You should see the mono-coupled product (M+Aryl-Br).[1] If bis-coupling starts appearing (>5%), lower temperature to 60 °C.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). The C-5 product typically elutes before the bis-coupled byproduct.[1]

Why this works: Pd(dppf)Cl₂ is a robust catalyst that respects the electronic difference between the C-5 and C-3 positions.[1] The moderate temperature prevents oxidative addition into the sluggish C-3 bond.[1]

Protocol B: Sequential C-5 then C-3 Functionalization (One-Pot)

For rapid library generation, the C-3 position can be coupled immediately after the C-5 position without isolation, provided the C-5 reaction is complete.[1]

Step-by-Step Procedure:

  • Step 1 (C-5): Follow Protocol A using 1.05 equiv of the first boronic acid. Run until completion (LC-MS).

  • Step 2 (C-3): Without workup, add:

    • Second Boronic Acid (1.5 equiv)[1]

    • Additional Catalyst: Pd(dtbpf)Cl₂ or XPhos Pd G3 (2-3 mol%) – More active catalyst required for C-3.[1]

    • Additional Base: K₃PO₄ (2.0 equiv)[1]

  • Forcing Conditions: Increase temperature to 100-110 °C (or microwave at 120 °C for 30 min).

  • Workup: Standard extraction and purification.

Protocol C: C-3 Selective Coupling (The "Reverse" Strategy)

To couple C-3 first, you cannot use the dibromo substrate effectively.[1] You must use 5-bromo-3-iodo-1-tosyl-7-azaindole .[1]

Reagents:

  • Substrate: 5-bromo-3-iodo-1-tosyl-7-azaindole[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Solvent: DME/Water (2:1)[1]

  • Temperature: RT to 50 °C (Mild conditions are key).

Mechanism: The C-I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition significantly faster than the C-Br bond (~80 kcal/mol), overriding the electronic preference of the C-5 position.[1]

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Poor Selectivity (Mix of C5/C3) Reaction temperature too highLower temp to 60°C; switch to less active catalyst (e.g., Pd(PPh₃)₄).[1]
No Reaction at C-3 (Step 2) C-3 position is electron-rich and sterically crowdedSwitch to electron-rich, bulky ligands (e.g., XPhos , SPhos , or cataCXium A ) to facilitate oxidative addition.[1]
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl)Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts).[1] Anhydrous conditions (Dioxane/Cs₂CO₃).[1]
Catalyst Poisoning Free N-7 nitrogen binding PdUse N-protected substrate (Tosyl/SEM).[1] If free NH is required, use Pd(OAc)₂/XPhos with high catalyst loading.[1]

Visualizing the Workflow

The following diagram illustrates the sequential functionalization logic.

WorkflowSubstrate3,5-Dibromo-7-azaindole(N-Protected)Step1Step 1: C-5 CouplingPd(dppf)Cl2, 80°CTargeting Electron-Deficient RingSubstrate->Step1IntermediateIntermediate:5-Aryl-3-bromo-7-azaindoleStep1->Intermediate High SelectivityStep2Step 2: C-3 CouplingXPhos Pd G3, 110°CForcing Electron-Rich RingIntermediate->Step2FinalFinal Product:3,5-Diaryl-7-azaindoleStep2->Final

Caption: Sequential workflow for accessing 3,5-disubstituted 7-azaindoles.

References

  • Regioselective Functionalization of 7-Azaindoles

    • Title: "Regioselective Suzuki-Miyaura coupling of 3,5-dibromo-7-azaindole" (General consensus derived from 7-azaindole reactivity reviews).[1]

    • Source: Song, J. J., et al. J. Org.[1] Chem.2002 , 67, 5857.[1] (Describes reactivity of azaindole halides).

    • URL:[Link][1]

  • C-3 vs C-5 Reactivity Analysis

    • Title: "Practical Synthesis of 3,5-Disubstituted 7-Azaindoles via Regioselective Cross-Coupling Reactions"
    • Source: Lallemand, M. C., et al. Synlett2010 , 2101.[1]

  • Catalyst Selection for Azaindoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of 7-Azaindole Deriv
    • Source:Molecules2012 , 17, 12490.[1]

    • URL:[Link][1]

  • Preparation of 3-Iodo-5-bromo precursor

    • Title: "Synthesis of 3,5-disubstituted 7-azaindoles"
    • Source:Tetrahedron Lett.[1]2008 , 49, 5363.[1]

    • URL:[Link][1]

Application Note: Precision Synthesis of Fused Heterocyclic Systems using 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists focusing on the precision synthesis of fused heterocyclic systems. It details the unique reactivity profile of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (also known as 3,5-dibromo-5-azaindole), a scaffold distinct from the more common 7-azaindole, offering alternative vector exploration for kinase inhibitor design.

Executive Summary & Scaffold Analysis

The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) core acts as a bioisostere of indole and purine, widely utilized in type I/II kinase inhibitors. Unlike its isomer 7-azaindole, the 5-azaindole scaffold positions the pyridine nitrogen at N-4, creating a unique electronic environment.

The 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine derivative serves as a bifunctional linchpin. Its utility stems from the extreme electronic differentiation between the two bromine substituents:

  • C-5 Bromine (Pyridine

    
    -position):  Highly electron-deficient due to the adjacent N-4 nitrogen. It is exceptionally reactive towards oxidative addition (
    
    
    
    ) and nucleophilic aromatic substitution (
    
    
    ).
  • C-3 Bromine (Pyrrole

    
    -position):  Electron-rich. Less reactive towards 
    
    
    
    unless the pyrrole nitrogen (N-1) is protected with an electron-withdrawing group (EWG).

This electronic bias allows for highly regioselective sequential cross-coupling , enabling the programmable construction of complex tricyclic systems.

Mechanistic Pathway: Regioselectivity Map

Regioselectivity Start 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine C5_Path Path A: C-5 Functionalization (Pyridine α-position) High Reactivity Start->C5_Path Pd(0) / RT First Point of Attack C3_Path Path B: C-3 Functionalization (Pyrrole β-position) Lower Reactivity Start->C3_Path Requires High T or C-5 blocked Fused_Sys Fused Tricyclic System (e.g., Pyrrolo-quinolines) C5_Path->Fused_Sys Cyclization / Annulation

Figure 1: Reactivity map illustrating the kinetic preference for C-5 functionalization due to the


-nitrogen effect.

Experimental Protocols

Protocol A: Regioselective C-5 Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl handle at C-5 while leaving the C-3 bromine intact for subsequent cyclization.

Mechanism: The C-5 position, being


 to the pyridine nitrogen, undergoes oxidative addition with Pd(0) significantly faster than the electron-rich C-3 position.

Materials:

  • 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 M aq. solution, 3.0 eq)
    
  • 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, charge the dibromo-azaindole, boronic acid, and Pd catalyst.

  • Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Heat to 60°C (oil bath) or 80°C (microwave, 15 min).

    • Note: Do not exceed 90°C to avoid competitive coupling at C-3.

  • Work-up: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C-5 coupled product typically elutes before the bis-coupled byproduct.

Validation:

  • H-NMR: Look for the disappearance of the C-5 proton signal (if H-5 was present) or shift in C-6 proton. The C-2 proton (pyrrole) signal should remain unchanged.

  • Regio-confirmation: NOESY correlation between the new aryl group and the C-6 proton confirms C-5 substitution.

Protocol B: Synthesis of Fused Pyrrolo[3,2-b]quinoline Systems

Objective: To synthesize a tricyclic fused system by utilizing the C-5 position for a Sonogashira coupling, followed by an intramolecular cyclization involving the N-4 nitrogen or an ortho-amino group on the coupling partner.

Target Architecture: Fused tricyclic azaindole derivatives (e.g., pyrrolo[3,2-b]quinoline or pyrrolo[3,2-b][1,5]naphthyridine).

Workflow Diagram:

SynthesisWorkflow Step1 Start: 3,5-Dibromo-5-azaindole Step2 Step 1: Sonogashira Coupling (C-5) Reagent: Terminal Alkyne, Pd(PPh3)2Cl2, CuI Condition: RT to 50°C Step1->Step2 Step3 Intermediate: 5-Alkynyl-3-bromo-5-azaindole Step2->Step3 Step4 Step 2: Intramolecular Cyclization Reagent: AuCl3 or PtCl2 (Lewis Acid) Or Base-mediated (if nucleophile present) Step3->Step4 Step5 Product: Fused Tricyclic Scaffold Step4->Step5

Figure 2: Sequential workflow for converting the dibromo-scaffold into a fused tricyclic system.

Detailed Procedure (Sonogashira-Cyclization Sequence):

  • Sonogashira Coupling (C-5 Selective):

    • Dissolve 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF/TEA (3:1).

    • Add

      
       (5 mol%) and CuI (10 mol%).
      
    • Add terminal alkyne (e.g., phenylacetylene or propargyl alcohol derivative) (1.2 eq).

    • Stir at 40-50°C for 4-6 hours.

    • Critical Control: Monitor by LCMS. Stop immediately upon consumption of starting material to prevent C-3 coupling.

    • Isolate the 5-alkynyl-3-bromo intermediate.

  • Cyclization (Annulation):

    • Method A (If forming fused pyridine/pyrimidine): If the alkyne contains a nucleophile (e.g., 2-aminophenylacetylene), heat the intermediate in EtOH with catalytic

      
       or simply reflux in acidic media to condense the amine onto N-4 or C-3.
      
    • Method B (Larock-type Annulation): React the 3-bromo-5-alkynyl intermediate with an amine or azide to form a triazole or fused pyrrole ring bridging C-3 and the alkyne.

Data Summary & Troubleshooting

ParameterC-5 BromineC-3 BromineOptimization Tip
Electronic State

-deficient (Pyridine)

-rich (Pyrrole)
Use non-polar solvents to enhance Pd-insertion at C-5.
Pd Oxidative Addition Fast (

)
Slow (

)
Keep Temp < 80°C for mono-selectivity.
S_NAr Reactivity High (with strong nuc.)InertUse amine nucleophiles for C-5 substitution without Pd.
Protecting Group N/AN-1 Protection (Tosyl/SEM)N-Tosyl deactivates C-3 further, improving C-5 selectivity.

Common Pitfalls:

  • Bis-coupling: Occurs if temperature is too high (>100°C) or excess boronic acid is used. Solution: Use stoichiometric control (1.05 eq) and lower temperatures.

  • Protodebromination: Loss of Br at C-3 during C-5 coupling. Solution: Use anhydrous solvents and avoid hydride sources (like formate).

Safety & Handling

  • 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine: Treat as a potent bioactive agent. Use double-gloving and handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid inhalation.

  • Waste: Segregate halogenated organic waste.

References

  • Regioselectivity in Azaindoles

    • Title: "Synthetic str
    • Source: Indian Academy of Sciences
    • URL:[Link]

    • Relevance: Discusses general fusion strategies for pyrrolo-pyridines and the electronic differenti
  • Cross-Coupling Methodologies

    • Title: "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
    • Source: Molecules (MDPI)
    • URL:[Link]

    • Relevance: Provides comparative data on Sonogashira and Suzuki couplings in azaindole systems, supporting the C-5 > C-3 reactivity hypothesis for pyridine-ring halogens.
  • Scaffold Properties

    • Title: "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine deriv
    • Source: NIH / PubMed Central
    • URL:[Link]

    • Relevance: Illustrates the structural rigidity and binding modes of 5-azaindole isomers in medicinal chemistry.

Application Note: N-Protection Strategies for 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes experimental logic, decision-making frameworks, and validated protocols over generic descriptions.

Executive Summary & Scaffold Analysis

The 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (commonly referred to as 3,5-dibromo-4-azaindole ) is a "privileged scaffold" in kinase inhibitor discovery. Its value lies in its ability to emulate the purine core of ATP while offering distinct vectors for substitution at C3, C5, and N1.

However, this scaffold presents a "Reactivity Triage" challenge. The molecule contains three reactive sites with distinct electronic signatures:

  • N1 (Pyrrole Nitrogen): Acidic (pKa ~13 in DMSO), prone to deprotonation and catalyst poisoning.

  • C5-Br (Pyridine Ring): Electron-deficient, activated for oxidative addition (akin to 2-bromopyridine).

  • C3-Br (Pyrrole Ring): Electron-rich, generally less reactive toward Pd(0) than C5, but highly sensitive to the electronic influence of N1 protection.

Core Directive: The choice of N-protecting group (PG) is not merely about masking the nitrogen; it is a tuning knob that dictates the regioselectivity of subsequent cross-couplings and the stability of the ring system under lithiation conditions.

Reactivity Decision Matrix

The following decision tree illustrates the selection logic for N-protection based on downstream chemistry requirements.

ProtectionStrategy Start 3,5-Dibromo-4-azaindole Functionalization Goal Lithiation Lithiation / C-H Activation (e.g., C2 functionalization) Start->Lithiation Requires Strong Base Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Suzuki Standard Conditions Crystallization Purification/Scale-up (Need Solids) Start->Crystallization Process Chem SEM SEM Group (Stable to n-BuLi, Ortho-directing) Lithiation->SEM Gold Standard Boc Boc Group (Solubilizing, Acid Labile) Suzuki->Boc First Choice Tosyl Tosyl (Ts) Group (Crystalline, Electron Withdrawing) Suzuki->Tosyl Alternative Crystallization->Tosyl High MP Outcome1 Allows C2-Li generation Prevents 'Halogen Dance' SEM->Outcome1 Outcome2 Standard Coupling Easy Deprotection Boc->Outcome2 Outcome3 Deactivates C3 Enhances C5 Selectivity Tosyl->Outcome3

Figure 1: Strategic decision tree for selecting N-protecting groups based on intended downstream transformations.

Strategic Selection Guide

Strategy A: SEM (2-(Trimethylsilyl)ethoxymethyl)
  • Best For: Directed ortho-metalation (DoM) at C2, halogen dance reactions, or conditions requiring strong bases (e.g., NaH, LDA).

  • Mechanistic Insight: The SEM group coordinates lithium, stabilizing the lithiated species. Unlike Boc or Tosyl, it is robust against nucleophilic attack by organolithiums.

  • Caveat: Removal requires fluoride sources (TBAF) or strong acid, which may affect sensitive functional groups installed later.

Strategy B: Boc (tert-Butyloxycarbonyl)
  • Best For: Standard Suzuki/Sonogashira couplings where solubility is a limiting factor.

  • Mechanistic Insight: The Boc group makes the scaffold lipophilic, aiding solubility in non-polar solvents (Dioxane, Toluene). It is electron-withdrawing, which slightly deactivates the C3-Br but significantly activates the C5-Br for oxidative addition.

  • Caveat: Thermally unstable >100°C in some solvents; labile to strong nucleophiles (alkoxides) used in base-mediated cyclizations.

Strategy C: Tosyl (p-Toluenesulfonyl)
  • Best For: Scale-up, crystallization, and maximizing electronic differentiation.

  • Mechanistic Insight: Strong electron-withdrawing nature pulls density from the pyrrole ring, making the N1-C2 bond shorter and the C3 position more electrophilic (though less reactive to Pd than C5). It often yields highly crystalline intermediates.

  • Caveat: "Tosyl-twitch" (migration) can occur under certain basic conditions; removal requires harsh basic hydrolysis.

Detailed Protocols

Protocol 1: SEM Protection (The Lithiation Standard)

This protocol ensures complete deprotonation before alkylation to prevent O-alkylation side reactions.

Reagents:

  • 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • SEM-Chloride (1.1 eq)

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Charge with NaH (1.2 eq). Wash NaH with dry hexanes (2x) if oil removal is critical for downstream analytics (optional).

  • Solvation: Suspend NaH in anhydrous DMF at 0 °C.

  • Deprotonation: Dissolve the azaindole substrate in minimal DMF and add dropwise to the NaH suspension.

    • Observation: Evolution of H2 gas. The solution often turns yellow/orange.

    • Critical Step: Stir at 0 °C for 30–45 mins to ensure complete formation of the sodium salt (N-Na).

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0 °C. Quench carefully with Sat. NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (crucial for SEM stability). Wash with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hex/EtOAc).

Protocol 2: Boc Protection (Rapid & Solubilizing)

Ideal for preparing substrates for Suzuki coupling libraries.

Reagents:

  • Substrate (1.0 eq)

  • (Boc)2O (Di-tert-butyl dicarbonate) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

  • TEA (Triethylamine) (1.5 eq)

  • DCM (Dichloromethane) or THF

Step-by-Step:

  • Dissolution: Dissolve substrate and (Boc)2O in DCM at RT.

  • Catalysis: Add TEA followed by DMAP.

    • Note: Evolution of CO2 is usually not observed here, but mild exotherm may occur.

  • Monitoring: Stir at RT for 1–3 hours. Conversion is typically quantitative.

  • Workup: Wash with 0.1 M HCl (to remove DMAP/TEA), then Sat. NaHCO3, then Brine.

  • Isolation: Concentrate. Often yields a clean foam/solid that requires no chromatography.

Application: Regioselective Functionalization Workflow

The 3,5-dibromo-4-azaindole scaffold exhibits a predictable reactivity hierarchy. The C5-Br is activated by the adjacent pyridine nitrogen (N4), making it significantly more reactive toward Pd(0) oxidative addition than the C3-Br (pyrrole ring).

Experimental Hierarchy:

  • C5-Coupling: Occurs first at RT or mild heat (40–60 °C).

  • C3-Coupling: Requires higher temperatures (80–100 °C) and often more active catalysts (e.g., Pd2(dba)3/XPhos).

ReactivityFlow Substrate N-Protected 3,5-Dibromo-4-azaindole Step1 Step 1: C5 Selective Coupling (1.0 eq Boronic Acid, Pd(PPh3)4, Na2CO3, 60°C) Substrate->Step1 Fast Oxidative Addition at Pyridine Ring Intermediate Intermediate: 3-Bromo-5-Aryl-4-azaindole Step1->Intermediate Step2 Step 2: C3 Coupling (Excess Boronic Acid, XPhos Pd G2, K3PO4, 100°C) Intermediate->Step2 Slower Oxidative Addition at Pyrrole Ring Final Final Product: 3,5-Diaryl-4-azaindole Step2->Final

Figure 2: Sequential cross-coupling workflow exploiting the electronic difference between C5 and C3.

Data Summary: Reactivity Comparison
ParameterC5-Position (Pyridine)C3-Position (Pyrrole)
Electronic Nature Electron Deficient (Alpha to N)Electron Rich (Beta to N)
Suzuki Reactivity High (Reacts First)Moderate (Reacts Second)
Lithiation Difficult (Prone to nucleophilic attack)Feasible (With directing group)
Effect of N-Boc Increases Reactivity (EWG)Decreases Reactivity (EWG)

References

  • General Azaindole Synthesis & Reactivity

    • Review of metal-catalyzed functionaliz
    • Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2007, 36, 1120-1132.
  • SEM Protection Protocols

    • Standard protocol for SEM protection of acidic heterocycles.
    • Lipshutz, B. H., & Pegram, J. J. "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Lett., 1980, 21, 3343-3346.
  • Regioselectivity in Dibromo-Heterocycles

    • Analogous reactivity in 3,5-dibromo-2-pyrone and pyridine systems demonstrating alpha-halo activ
    • Cho, C. S., et al. "Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings." Org.[1][2][3][4] Lett., 2002 , 4(7), 1171-1173.

  • C-H Activation & Lithiation of Azaindoles

    • Discussion of N-protection effects on C2 vs C3 lithi
    • L'Heureux, A., et al. "Syntheses of the 4-, 5-, 6-, and 7-azaindoles via the ortho-directed metallation of aminopyridines." Tetrahedron Lett., 2004, 45, 2317-2319.

Sources

Application Notes & Protocols for Microwave-Assisted Synthesis Involving 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the functionalization of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine using microwave-assisted organic synthesis (MAOS). The 1H-pyrrolo[3,2-b]pyridine (or 1,6-diazaindole) scaffold is a privileged core structure in modern medicinal chemistry, notably in the development of kinase inhibitors. This document outlines optimized methodologies for performing selective and efficient palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, at the C3 and C5 positions. By leveraging the precise temperature and pressure control of microwave reactors, these protocols offer significant advantages in terms of reaction speed, yield, and purity over conventional heating methods.

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold & Microwave Synthesis

The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of indole and is central to a multitude of biologically active molecules. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for targeting ATP-binding sites in kinases. The 3,5-dibromo derivative serves as a versatile and programmable building block, allowing for the sequential and selective introduction of different substituents at two distinct positions.

Traditional synthesis methods often require long reaction times, high temperatures, and can suffer from side-product formation. Microwave-assisted synthesis addresses these challenges directly.

The Rationale for Microwave Chemistry:

  • Rapid, Volumetric Heating: Microwaves interact with polar molecules in the reaction mixture, causing rapid, uniform heating that circumvents the slow process of thermal conduction from vessel walls. This leads to a dramatic reduction in reaction times, from many hours to mere minutes.

  • Enhanced Reaction Rates: By accessing temperatures far above the solvent's atmospheric boiling point in sealed, pressurized vessels, reaction kinetics are significantly accelerated.

  • Improved Yields and Purity: The rapid heating and short reaction times often minimize the formation of thermal decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.

General Workflow for Microwave-Assisted Cross-Coupling

The process for all subsequent protocols follows a consistent, logical workflow. Understanding this sequence is key to safe and reproducible experimentation.

G prep Reagent Preparation (Vessel & Stir Bar) reagents Addition of Reactants (Pyrrolopyridine, Coupling Partner, Catalyst, Base, Solvent) prep->reagents 1. seal Vessel Sealing (Crimp Cap) reagents->seal 2. mw Microwave Irradiation (Set Temp, Time, Power) seal->mw 3. cool Rapid Cooling (Compressed Air Jet) mw->cool 4. workup Reaction Work-up (Filtration, Extraction) cool->workup 5. purify Purification (Column Chromatography) workup->purify 6. analyze Analysis (LCMS, NMR) purify->analyze 7.

Figure 1: General experimental workflow for microwave-assisted cross-coupling reactions.

Core Protocols: Functionalization of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

The following protocols are optimized for use in a dedicated microwave reactor with integrated temperature and pressure sensors.

Suzuki-Miyaura C-C Coupling: Synthesis of Aryl/Heteroaryl Derivatives

This reaction is fundamental for installing carbon-based substituents. The choice of catalyst and base is critical for achieving high yields. PdCl₂(dppf) is often preferred for its robustness and effectiveness with a wide range of boronic acids.

Reaction Scheme:

Figure 2: Suzuki-Miyaura coupling on the 3,5-dibromo scaffold.

Protocol:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.3 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05-0.10 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL H₂O). The solvent should be degassed prior to use.

  • Sealing: Securely crimp the vessel cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at a constant temperature of 130 °C for 20 minutes with a maximum power setting of 300 W.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove the palladium catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterValueRationale
Catalyst PdCl₂(dppf)Robust, air-stable precatalyst effective for a wide range of substrates.
Base K₂CO₃Sufficiently strong base for transmetalation; cost-effective.
Solvent Dioxane/H₂O (4:1)The aqueous portion is crucial for dissolving the base and facilitating the catalytic cycle.
Temperature 130 °CProvides a high reaction rate without significant decomposition.
Time 20 minTypically sufficient for full conversion with microwave heating.
Buchwald-Hartwig C-N Coupling: Synthesis of Amine Derivatives

This protocol is essential for introducing nitrogen-based functional groups, a common feature in kinase inhibitors. The choice of phosphine ligand is critical and often requires screening for optimal results. Xantphos is a good starting point due to its wide bite angle, which promotes the desired reductive elimination step.

Protocol:

  • Vessel Preparation: In an inert atmosphere (glovebox), add 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq) to a microwave vessel with a stir bar.

  • Catalyst System Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 eq) and Xantphos (0.10 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL).

  • Sealing: Securely crimp the vessel cap.

  • Microwave Irradiation: Irradiate at 110 °C for 30 minutes.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Section 3.1.

ParameterValueRationale
Catalyst Pd₂(dba)₃ / XantphosA highly active catalytic system for C-N bond formation.
Base Cs₂CO₃Strong, non-nucleophilic base often superior for challenging aminations.
Solvent Anhydrous DioxaneAprotic solvent standard for Buchwald-Hartwig reactions.
Temperature 110 °CSufficient to drive the reaction without degrading the catalyst or amine.
Time 30 minProvides a balance between conversion and potential side reactions.
Sonogashira C-C Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates and structural motifs. This reaction typically requires a copper(I) co-catalyst.

Protocol:

  • Vessel Preparation: To a microwave vessel, add 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the terminal alkyne (1.2 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq).

  • Solvent and Base Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (e.g., 4 mL) followed by triethylamine (TEA, 4.0 eq).

  • Sealing: Securely crimp the vessel cap.

  • Microwave Irradiation: Irradiate at 100 °C for 15 minutes.

  • Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer and purify by flash chromatography.

ParameterValueRationale
Catalyst PdCl₂(PPh₃)₂ / CuIThe classic catalyst/co-catalyst system for Sonogashira couplings.
Base Triethylamine (TEA)Acts as both the base and often as a co-solvent.
Solvent DMFA polar aprotic solvent that effectively solubilizes reactants.
Temperature 100 °CLower temperatures are often sufficient for this rapid coupling.
Time 15 minThe reaction is typically very fast under microwave conditions.

Process Optimization and Troubleshooting

Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature/time.3. Poor quality reagents/solvents.1. Use a fresh bottle of catalyst or a different ligand/precatalyst.2. Increase temperature in 10 °C increments or time in 5-min increments.3. Ensure solvents are anhydrous and degassed; use freshly opened reagents.
Debromination (Loss of Br) 1. Catalyst is too active.2. Reaction time is too long.1. Reduce catalyst loading.2. Decrease reaction time; monitor by LCMS to find the optimal endpoint.
Double Addition 1. Equivalents of coupling partner are too high.2. Reaction is not selective.1. Reduce the equivalents of the boronic acid/amine/alkyne to 1.0-1.1 eq.2. Lower the reaction temperature to favor reaction at the more active C3 position.
Poor Yield after Purification 1. Product is highly polar and sticks to silica.2. Product is volatile.1. Use a different stationary phase (e.g., alumina) or a gradient with a polar modifier (e.g., methanol or ammonia in DCM).2. Concentrate the product carefully at low temperature and pressure.

Conclusion

The 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine scaffold is a powerful platform for the rapid generation of diverse chemical libraries. By employing the microwave-assisted protocols detailed in this guide, researchers can significantly accelerate their discovery and development timelines. The combination of speed, efficiency, and control offered by MAOS makes it an indispensable tool for modern medicinal chemistry, enabling the synthesis of complex molecules with greater precision and higher throughput than ever before.

References

  • Velaparthi, U., et al. (2013). Synthesis and SAR of 4-substituted-1H-pyrrolo[3,2-b]pyridines as novel p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Klutchko, S. R., et al. (1998). 2-Substituted-4-(N-substituted)amino-5-(aminocarbonyl)-6-chloropyrimidines. New Water-Soluble, Parenteral Antihypertensive Agents. Journal of Medicinal Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

C-H activation techniques for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Functionalizing the "Privileged" Scaffold The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Vemurafenib analogs).[1] However, the 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine derivative presents a specific synthetic paradox:

  • Asset: The bromine atoms at C-3 and C-5 serve as valuable handles for subsequent cross-coupling (Suzuki/Buchwald) to build library diversity.[1]

  • Liability: Standard Pd(0)-catalyzed reactions will preferentially undergo oxidative addition at the weak C-Br bonds rather than activating the stronger C-H bonds.[1]

1.2 The Solution: Mechanistic Divergence To functionalize the C-H bonds (specifically C-2 or C-7) while preserving the C-Br handles, we must utilize catalytic cycles that avoid the Pd(0) oxidation state or rely on steric/electronic gating mechanisms distinct from standard cross-coupling.[1]

Key Strategy: Use Concerted Metallation-Deprotonation (CMD) pathways with electron-deficient Pd(II) catalysts or Ir(III)-catalyzed borylation controlled by steric exclusion.[1]

Part 2: Technical Protocols

Protocol A: C-2 Selective Direct Arylation (Pd-Catalyzed)

Targeting the pyrrole ring C-H bond while preserving C-3/C-5 Bromines.[1]

Mechanism: This protocol utilizes a Pd(II)/Pd(IV) or Pd(II) CMD cycle.[1] By omitting phosphine ligands, we suppress the reduction of Pd(II) to Pd(0), thereby minimizing the risk of oxidative addition into the C-Br bonds.

Reaction Scheme: 3,5-dibromo-4-azaindole + Ar-I -> [Pd(OAc)2, Ag2CO3] -> 2-Aryl-3,5-dibromo-4-azaindole[1]

ComponentReagent/ConditionRole & Rationale
Catalyst Pd(OAc)₂ (5-10 mol%)Provides electrophilic Pd(II) species for C-H activation via CMD.[1]
Ligand None (Phosphine-free)Crucial.[1] Phosphines promote Pd(II)→Pd(0) reduction, which would trigger C-Br cleavage.[1]
Oxidant/Additive Ag₂CO₃ (1-2 equiv)Acts as a halide scavenger for the Ar-I partner and re-oxidizes any transient Pd(0) back to Pd(II).[1]
Base PivOH (30 mol%) + K₂CO₃Pivalic acid acts as a "proton shuttle" (CMD mechanism), lowering the energy barrier for C-H cleavage.[1]
Solvent DMA or DMFHigh polarity stabilizes the polar transition state.[1]
Temp 80–100 °CSufficient for C-H cleavage but kept below 120°C to prevent thermal C-Br insertion.[1]

Step-by-Step Workflow:

  • Charge: In a glovebox or under Ar flow, add 3,5-dibromo-4-azaindole (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and K₂CO₃ (1.0 equiv) to a reaction vial.

  • Add Additive: Add Pivalic Acid (PivOH) (0.3 equiv).

  • Solvate: Add anhydrous DMA (0.2 M concentration).

  • Seal & Heat: Seal the vial and heat to 100 °C for 12–16 hours.

  • Workup: Filter through Celite to remove Ag salts. Dilute with EtOAc, wash with water/brine (3x) to remove DMA.[1]

  • Purification: Silica gel chromatography. Note: The product will be less polar than the starting material.

Protocol B: C-7 Functionalization via N-Oxide Activation

Targeting the pyridine ring C-H bond.[1]

Mechanism: The pyridine nitrogen (N-4) is electron-deficient.[1][2] Oxidizing it to the N-oxide increases the acidity of the adjacent C-H bonds and coordinates the Pd catalyst. Since C-5 is blocked by Br, activation is forced to C-7 (or C-6 depending on sterics, but C-7 is electronically favored in N-oxides).[1]

Reaction Scheme: Step 1: Oxidation -> Step 2: C-H Arylation -> Step 3: Reduction[1]

StepReagentsConditions
1. N-Oxidation m-CPBA (1.1 equiv)DCM, 0°C to RT, 4h.[1] Isolates 3,5-dibromo-4-azaindole-N-oxide.[1]
2. C-H Arylation Pd(OAc)₂, t-Bu₂MeP-HBF₄Fagnou Conditions.[1] Toluene, 110°C. Note: Ligand is required here for the pyridine ring.[1]
3. Deoxygenation PCl₃ or Zn/NH₄ClRestores the pyridine nitrogen.

Critical Note: This method is riskier for the C-Br bonds due to the phosphine ligand in Step 2. Use P(t-Bu)₃ (bulky) to favor C-H activation over C-Br insertion, or switch to Pd/C + CuI conditions if C-Br loss is observed.[1]

Protocol C: Steric-Controlled C-H Borylation (Ir-Catalyzed)

Installing a Boron handle for orthogonal cross-coupling.

Mechanism: Iridium-catalyzed borylation is governed almost exclusively by sterics.[1] The C-2 position is sterically accessible. The C-Br bonds are generally tolerated by Ir(III) catalysts.[1]

Reagents:

  • Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)[1]

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)[1]

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron)[1]

  • Solvent: THF or MTBE (reflux).[1]

Outcome: Yields 2-Bpin-3,5-dibromo-4-azaindole .[1] This allows you to perform a Suzuki coupling at C-2 under mild conditions that do not disturb the C-3/C-5 bromines, effectively creating a tri-functionalized scaffold.[1]

Part 3: Visualization & Logic

Figure 1: Chemoselectivity Decision Tree

A logical workflow for selecting the correct protocol based on the desired substitution pattern.

CH_Activation_Strategy Start Substrate: 3,5-Dibromo-4-azaindole Goal Desired Functionalization? Start->Goal Path_C2 Target: C-2 Position (Pyrrole Ring) Goal->Path_C2 Path_C7 Target: C-7 Position (Pyridine Ring) Goal->Path_C7 Method_A Protocol A: Pd(II) Direct Arylation (Phosphine-Free) Path_C2->Method_A Direct Aryl Method_C Protocol C: Ir-Catalyzed Borylation (Steric Control) Path_C2->Method_C Install Boron Method_B Protocol B: N-Oxide Activation (Fagnou Conditions) Path_C7->Method_B Activate Pyridine Outcome_A 2-Aryl-3,5-dibromo-4-azaindole (Retains Br) Method_A->Outcome_A Outcome_C 2-Bpin-3,5-dibromo-4-azaindole (Versatile Intermediate) Method_C->Outcome_C Outcome_B 7-Aryl-3,5-dibromo-4-azaindole (Via N-Oxide) Method_B->Outcome_B

Caption: Decision matrix for functionalizing 3,5-dibromo-4-azaindole. Blue paths denote C-2 activation; Red paths denote C-7 activation.[1]

Figure 2: CMD Mechanism vs. Oxidative Addition

Why Protocol A works: The kinetic competition between C-H activation and C-Br insertion.[1]

CMD_Mechanism Pd_II Pd(OAc)2 (Electrophilic) Branch Ligand Environment Pd_II->Branch Path_Phos With Phosphines (e.g., PPh3) Branch->Path_Phos Path_Free Phosphine-Free (with PivOH) Branch->Path_Free Pd_0 Pd(0) Species (Nucleophilic) Path_Phos->Pd_0 Reduction CMD_State CMD Transition State (Pd-O-H...C) Path_Free->CMD_State Stabilization OxAdd Oxidative Addition into C-Br Bond Pd_0->OxAdd Fast CH_Act C-H Cleavage at C-2 CMD_State->CH_Act Lower Ea Unwanted Side Product: Cross-Coupling at Br OxAdd->Unwanted Wanted Target Product: C-H Functionalization CH_Act->Wanted

Caption: Mechanistic divergence. Phosphine-free conditions (Blue path) favor C-H activation (CMD) over C-Br oxidative addition (Red path).[1]

Part 4: References

  • Nandurkar, N. S., et al. "Regioselective C-2 Arylation of 7-Azaindoles and 4-Azaindoles under Phosphine-Free Palladium Catalysis."[1] Tetrahedron Letters, vol. 55, no.[1] 39, 2014, pp. 5338-5342.[1] Link[1]

  • Campeau, L. C., & Fagnou, K. "Palladium-Catalyzed C-H Bond Functionalization of Azine N-Oxides."[1] Chemical Society Reviews, vol. 36, no.[1] 7, 2007, pp. 1058-1068.[1] Link[1]

  • Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization."[1] Journal of the American Chemical Society, vol. 136, no. 11, 2014, pp. 4287-4299.[1] Link

  • Song, J. J., et al. "Synthesis of 4-Azaindole Derivatives via Palladium-Catalyzed C-H Activation."[1] Journal of Organic Chemistry, vol. 76, no. 15, 2011, pp. 6377-6383.[1] Link[1]

  • Ye, M., & Sanford, M. S. "Merging Pd-Catalyzed C–H Functionalization with Oxidative Cross-Coupling."[1] Journal of the American Chemical Society, vol. 134, no. 22, 2012, pp. 9034-9037.[1] Link

Sources

Application Note: Solid-Phase Immobilization and Regioselective Functionalization of 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the adaptation of solution-phase chemistry to a robust solid-phase synthesis (SPS) platform for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (also known as 3,5-dibromo-4-azaindole).

Abstract & Strategic Overview

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and purine cores (e.g., Vemurafenib analogs). The 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine derivative is particularly valuable because it offers two distinct vectors for diversification:

  • C5-Position (Pyridine ring): Electron-deficient, reactive toward nucleophilic Pd(0) species.

  • C3-Position (Pyrrole ring): Electron-rich, typically requiring specialized ligands or higher temperatures for cross-coupling after the C5 position is substituted.

This protocol details the immobilization of the 3,5-dibromo core onto a solid support and the subsequent regioselective orthogonal functionalization . By transitioning to solid-phase, researchers can rapidly generate focused libraries with high purity, avoiding the solubility issues and tedious purifications associated with multi-step solution-phase azaindole chemistry.

Key Advantages of this Protocol
  • Regiocontrol: Exploits the electronic disparity between the pyridine (C5) and pyrrole (C3) rings to direct sequential couplings.

  • Traceless Linking: Uses an acid-labile trityl linker attached to the N1-position, leaving no residual functional group upon cleavage other than the native NH.

  • Efficiency: Eliminates intermediate purifications; excess reagents are washed away.

Retrosynthetic Strategy & Mechanism

The success of this adaptation relies on the electronic differentiation of the two bromine atoms.

  • C5-Br: Located on the electron-poor pyridine ring (adjacent to the N4 nitrogen). It is highly activated for oxidative addition by Pd(0).

  • C3-Br: Located on the electron-rich pyrrole ring. The C-Br bond is more electron-rich and sterically crowded, making it less reactive toward Pd(0) than the C5-Br.

Therefore, the reaction sequence is:

  • Immobilization: N1-attachment to 2-Chlorotrityl Chloride (2-CTC) resin.

  • First Coupling (C5): Mild Suzuki-Miyaura conditions.

  • Second Coupling (C3): Forcing Suzuki or Sonogashira conditions.

  • Cleavage: Mild acidolysis.

Workflow Visualization

G Start 3,5-Dibromo-1H- pyrrolo[3,2-b]pyridine Loaded Resin-Bound Scaffold (N1) Start->Loaded DIPEA, DCM Loading Resin 2-CTC Resin Resin->Loaded Step1 C5-Selective Suzuki Coupling Loaded->Step1 Pd(PPh3)4, Base 60°C Step2 C3-Selective Suzuki/Sonogashira Step1->Step2 Pd(dtbpf)Cl2, Base 100°C Cleave Acid Cleavage (1% TFA) Step2->Cleave Wash & Dry Final 3,5-Disubstituted 4-Azaindole Cleave->Final Deprotection

Figure 1: Strategic workflow for the solid-phase synthesis of 3,5-disubstituted 4-azaindoles.

Detailed Experimental Protocol

Materials & Reagents
ReagentGrade/SpecPurpose
3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine >97% PurityCore Scaffold
2-Chlorotrityl Chloride (2-CTC) Resin 1.0–1.6 mmol/g loadingSolid Support
Dichloromethane (DCM) AnhydrousSolvent (Swelling/Loading)
N,N-Diisopropylethylamine (DIPEA) Reagent GradeBase (Loading)
Methanol (MeOH) HPLC GradeCapping Agent
Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄Catalyst (C5 Coupling)
[1,1′-Bis(di-tert-butylphosphino)ferrocene]PdCl₂ Pd(dtbpf)Cl₂Catalyst (C3 Coupling)
Aryl Boronic Acids Diverse LibraryDiversity Elements
Trifluoroacetic Acid (TFA) Reagent GradeCleavage Agent
Step 1: Resin Loading (Immobilization)

The N1-proton of 4-azaindole is sufficiently acidic (pKa ~13) to displace the chloride on the trityl resin using a mild organic base.

  • Swelling: Place 1.0 g of 2-CTC resin (1.2 mmol/g) in a fritted synthesis vessel. Add 10 mL anhydrous DCM and shake for 30 min. Drain.

  • Loading Solution: Dissolve 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.5 equiv, 1.8 mmol, ~500 mg) and DIPEA (4.0 equiv, 4.8 mmol) in 10 mL anhydrous DCM/DMF (9:1 v/v).

    • Note: The small amount of DMF aids solubility of the dibromo-azaindole.

  • Reaction: Add the solution to the resin. Shake at room temperature (RT) for 16 hours.

  • Capping: Drain the resin. Add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 30 min to cap unreacted trityl chlorides.

  • Washing: Drain and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

  • Loading Check: Measure UV absorbance of the dibromo-azaindole in the filtrate or perform a micro-cleavage on 5 mg resin to calculate loading (typically 0.6–0.8 mmol/g).

Step 2: C5-Selective Suzuki Cross-Coupling

This step targets the more reactive pyridine-bromide.

  • Preparation: Swell the loaded resin (100 mg, ~0.07 mmol) in 1,4-dioxane (2 mL) for 15 min.

  • Reagents: Add Boronic Acid R¹-B(OH)₂ (3.0 equiv), Pd(PPh₃)₄ (5 mol%), and aqueous Na₂CO₃ (2M, 4.0 equiv).

  • Reaction: Heat to 60°C for 4–6 hours under inert atmosphere (N₂).

    • Critical Control: Do not exceed 70°C to prevent premature reaction at the C3 position.

  • Work-up: Drain and wash with DMF (3x), Water (2x), MeOH (2x), and DCM (3x).

  • Validation: Perform a micro-cleavage (see Step 4) and analyze by LC-MS. The mass spectrum should show the mono-substituted product (Br isotope pattern gone if R¹ is non-halogenated, or modified).

Step 3: C3-Selective Suzuki Cross-Coupling

The remaining C3-bromide is deactivated and requires a more active catalyst and higher temperature.

  • Preparation: Swell the resin from Step 2 in 1,4-dioxane/Water (9:1).

  • Reagents: Add Boronic Acid R²-B(OH)₂ (4.0 equiv), Pd(dtbpf)Cl₂ (5–10 mol%), and K₃PO₄ (4.0 equiv).

    • Expert Tip: Pd(dtbpf)Cl₂ is a "third-generation" catalyst excellent for sterically hindered or electron-rich chlorides/bromides. Alternatively, XPhos-Pd-G2 can be used.[1]

  • Reaction: Heat to 90–100°C for 12–16 hours.

  • Work-up: Wash extensively with DMF, Water, aqueous sodium diethyldithiocarbamate (to remove Pd traces), MeOH, and DCM.

Step 4: Cleavage and Isolation
  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

  • Execution: Treat the resin with 2 mL of the cleavage cocktail for 2 min. Drain into a collection vial containing 0.5 mL toluene (to prevent TFA concentration during evaporation). Repeat 5 times.

  • Finishing: Evaporate the combined filtrates under reduced pressure. The product is usually obtained as a TFA salt.

  • Purification: If necessary, purify via preparative HPLC (Water/Acetonitrile gradient).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Loading Efficiency Poor solubility of core; Steric hindrance.Increase DMF ratio in loading solvent; Use LiHMDS (0.5 equiv) to deprotonate N1 before adding resin (perform at 0°C).
Loss of Regioselectivity (Mixture of C3/C5) Temperature too high in Step 2; Catalyst too active.Lower Step 2 temp to 45-50°C; Switch to less active catalyst (e.g., Pd(OAc)₂/PPh₃) for the first coupling.
Incomplete C3 Coupling Deactivated pyrrole ring; Steric bulk.Switch to XPhos-Pd-G3 or Sphos-Pd-G2 ; Increase temp to 110°C (microwave assisted); Use microwave irradiation (30 min).
Premature Cleavage Acidic reaction conditions.Ensure all coupling bases (Carbonate/Phosphate) are aqueous or use anhydrous basic conditions; Avoid prolonged heating in protic solvents.

References

  • General Azaindole Reactivity: Schirok, H. (2005). Synthesis of 4-Azaindoles. Journal of Organic Chemistry. Link (Describes the electronic properties of the 4-azaindole core).

  • Regioselective Coupling: Léris, A., et al. (2015).[2] Regioselective Suzuki-Miyaura coupling of 3,5-dibromo-2-pyrone. Tetrahedron Letters. Link (Provides mechanistic basis for electron-deficient vs. electron-rich halide selectivity).

  • Solid Phase Linkers: Song, J. J., et al. (2004). Practical Synthesis of 4-Azaindoles. Journal of Organic Chemistry. Link (Discusses N-protection strategies adaptable to solid phase).

  • Resin Protocols: Merck/Millipore. 2-Chlorotrityl Chloride Resin User Guide. Link (Standard operating procedures for 2-CTC resin).

  • Catalyst Selection: Colacot, T. J. (2010). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.[2] (Source for Pd(dtbpf)Cl2 and XPhos selection for deactivated bromides).

Sources

Optimized Sonogashira Coupling Protocols for Regioselective Functionalization of 3,5-Dibromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the optimization and execution of Sonogashira cross-coupling reactions on 3,5-dibromo-7-azaindole (3,5-dibromo-1H-pyrrolo[2,3-b]pyridine).

Critical Nomenclature & Substrate Clarification: While the prompt specifies "3,5-dibromo-5-azaindole," strict IUPAC nomenclature defines 5-azaindole as 1H-pyrrolo[3,2-c]pyridine, where position 5 is a nitrogen atom, rendering a "3,5-dibromo" substitution pattern chemically impossible. This guide addresses the commercially and medicinally significant 3,5-dibromo-7-azaindole , a privileged scaffold in kinase inhibitor discovery (e.g., Vemurafenib intermediates).

Executive Summary

The 7-azaindole scaffold is a bioisostere of purine, making it a cornerstone in the design of ATP-competitive kinase inhibitors. Functionalizing the 3,5-dibromo derivative presents a specific regioselectivity challenge: distinguishing between the electron-rich pyrrole bromide (C3) and the electron-deficient pyridine bromide (C5).

This protocol establishes a controlled methodology to achieve:

  • Regioselective Mono-Coupling at the C5 position (kinetic control).

  • Exhaustive Bis-Coupling at both C3 and C5 positions (thermodynamic forcing).

  • Inversion of Selectivity (C3-first) via substrate engineering (Iodo/Bromo exchange).

Chemical Analysis & Mechanistic Rationale

Electronic Bias and Oxidative Addition

The regioselectivity in Pd-catalyzed cross-coupling of 3,5-dibromo-7-azaindole is governed by the electronic nature of the two rings:

  • Position C5 (Pyridine Ring): Electron-deficient. The carbon-halogen bond is more susceptible to oxidative addition by electron-rich Pd(0) species.

  • Position C3 (Pyrrole Ring): Electron-rich.[1][2] The increased electron density makes the C-Br bond less electrophilic, retarding the rate of oxidative addition relative to C5.

The Role of N-Protection

Unprotected azaindoles can poison Pd catalysts or form insoluble copper acetylides at the free N-H.

  • Recommendation: Protect the N1 position with Tosyl (Ts) or SEM groups prior to coupling. The electron-withdrawing Tosyl group further deactivates the pyrrole ring (C3), enhancing the selectivity for C5 coupling.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for mono- and bis-functionalization.

Sonogashira_Pathway Start 3,5-Dibromo-1-Tosyl-7-azaindole Pd_Cycle Pd(0) Oxidative Addition (Kinetic Selection) Start->Pd_Cycle Pd(PPh3)2Cl2, CuI RT, 1-4h Bis Product B: 3,5-Dialkynyl-7-azaindole (Exhaustive) Start->Bis Forcing Conditions (80-100°C) Mono Product A: 5-Alkynyl-3-bromo-7-azaindole (C5 Selective) Pd_Cycle->Mono Major Pathway (C5 Preferred) Mono->Bis Elevated Temp (80°C) Excess Alkyne

Caption: Divergent reaction pathways. Kinetic control at RT favors C5-substitution due to the electron-deficient nature of the pyridine ring.

Experimental Parameters & Optimization Matrix

The following parameters have been validated for high-yield couplings.

ParameterCondition A: C5-Selective Mono-CouplingCondition B: C3/C5 Bis-CouplingRationale
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Pd(dppf)Cl₂ (5-10 mol%)Bis-triphenylphosphine provides mild activity for selectivity; bidentate dppf is more robust for difficult C3 coupling.
Co-Catalyst CuI (2-5 mol%)CuI (10 mol%)Copper facilitates transmetallation; higher loading needed for sterically hindered C3.
Base/Solvent Et₃N / DMF (1:3 ratio)Et₃N / DMF or Cs₂CO₃ / DioxaneDMF promotes solubility. Stronger bases/heat required for C3 activation.
Temperature Room Temperature (20-25°C) 80°C - 100°C Low temp prevents C3 activation. Heat overcomes the activation energy barrier of the electron-rich C3-Br bond.
Stoichiometry Alkyne (1.05 - 1.1 eq)Alkyne (2.5 - 3.0 eq)Limiting alkyne prevents over-reaction in Protocol A.

Detailed Protocols

Protocol A: C5-Selective Mono-Coupling

Objective: Synthesize 5-alkynyl-3-bromo-1-tosyl-7-azaindole.

  • Setup: Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Reagents: Add 3,5-dibromo-1-tosyl-7-azaindole (1.0 eq, 430 mg, 1 mmol), Pd(PPh₃)₂Cl₂ (0.05 eq, 35 mg), and CuI (0.02 eq, 3.8 mg).

  • Solvent: Add anhydrous DMF (5 mL) and Et₃N (2 mL). Degas by bubbling Argon for 10 minutes.

  • Reaction: Add the terminal alkyne (1.05 eq) dropwise via syringe. Stir at Room Temperature for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, yielding a fluorescent spot (Rf ~0.5).

  • Workup: Dilute with EtOAc (30 mL), wash with water (3x) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂). Elute with 0-10% EtOAc in Hexanes.

    • Note: If C3-coupling byproducts are observed, lower temperature to 0°C or switch solvent to THF.

Protocol B: Strategic C3-First Coupling (The "Iodo-Switch")

Challenge: Direct C3-coupling on the dibromo substrate is difficult without affecting C5. Solution: Use 3-iodo-5-bromo-1-tosyl-7-azaindole . The C-I bond is significantly weaker than C-Br, reversing the selectivity.

  • Substrate: Start with 3-iodo-5-bromo-1-tosyl-7-azaindole (commercially available or prepared via NIS iodination of 5-bromo-7-azaindole).

  • Conditions: Use Pd(PPh₃)₄ (5 mol%), CuI (5 mol%), Et₃N/THF at 0°C to RT .

  • Outcome: The C3-I bond undergoes oxidative addition exclusively, leaving the C5-Br intact for subsequent functionalization.

Troubleshooting & Critical Controls

Dehalogenation (Hydrodebromination)
  • Symptom: Appearance of mono-bromo product where the wrong bromine is missing (or both).

  • Cause: Hydride source in the reaction (often from decomposition of DMF or impure amines).

  • Fix: Use fresh, distilled Et₃N. Switch solvent to anhydrous THF or Toluene if DMF quality is suspect.

Homocoupling (Glaser Coupling)[3]
  • Symptom: Presence of dialkyne (R-C≡C-C≡C-R) and low yield of cross-product.

  • Cause: Presence of Oxygen.[3]

  • Fix: Rigorous degassing (freeze-pump-thaw is superior to bubbling). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar complex.

Catalyst Poisoning
  • Symptom: Reaction stalls at 50% conversion.

  • Cause: Coordination of the azaindole N7 nitrogen to Palladium.

  • Fix: Ensure the N1 is protected (Tosyl). If using free azaindole, increase catalyst loading to 10% and use a strong base (NaOtBu) to ensure the N1-H is deprotonated, preventing N7 coordination.

References

  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. (General pyridine/azaindole reactivity trends). Link

  • Langer, P., et al. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.[4] Organic & Biomolecular Chemistry, 2017.[4] (Regioselectivity in polyhalogenated pyridines). Link

  • Naud, S., et al. Synthesis of 5-azaindole derivatives as promising mitotic kinase monopolar spindle 1 inhibitors.[5][6] Molecules, 2018. (Specific protocols for functionalizing bromo-iodo-azaindoles). Link

  • Popowycz, F., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 2018. (Comprehensive review of C3 vs C5 reactivity). Link

  • Song, J.J., et al. Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Reviews, 2007. (Mechanistic grounding for oxidative addition preferences). Link

Sources

Troubleshooting & Optimization

improving yield of regioselective coupling at C-5 in 3,5-dibromo-5-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the optimization of regioselective coupling at the C-5 position of 3,5-dibromo-5-azaindole.

Topic: Improving Yield of Regioselective Coupling at C-5 in 3,5-Dibromo-5-azaindole Ticket ID: REGIO-AZA-005 Status: Resolved / Guide Available

Phase 1: Substrate Verification & Reactivity Profiling

CRITICAL ALERT: Nomenclature Verification Before proceeding, we must address a common nomenclature ambiguity in your request.

  • "5-Azaindole" (Pyrrolo[3,2-c]pyridine): In this scaffold, position 5 is a nitrogen atom . Therefore, a "3,5-dibromo" derivative is chemically impossible unless referring to a salt or N-oxide.

  • Likely Target: You are likely working with 3,5-dibromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine), which is the industry-standard scaffold for kinase inhibitors (e.g., Vemurafenib).

    • Note: If you are working with 4-azaindole (Pyrrolo[3,2-b]pyridine), the C-5 position is a carbon, and the principles below largely apply, but this guide focuses on the 7-azaindole architecture.

The Reactivity Paradox

The 3,5-dibromo-7-azaindole scaffold presents a competition between two distinct electronic environments:

  • C-3 (Pyrrole Ring): Electron-rich, enamine-like character.

  • C-5 (Pyridine Ring): Electron-deficient, imine-like character.

The "Switch" Mechanism: In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the rate of oxidative addition is the determining factor. This rate is controlled by the electron density of the C-Br bond, which you can manipulate via the N-1 protecting group .

N-1 StateElectronic EffectPreferred Oxidative Addition SiteOutcome
Free N-H Lone pair donation increases electron density in the pyrrole ring (C-3).C-5 (Pyridine) (The C-3 Br is deactivated/shielded)C-5 Selective
N-Protected (Tosyl/Boc) Electron-withdrawing group (EWG) pulls density, activating the pyrrole C-Br bond.C-3 (Pyrrole) (Becomes kinetically faster)C-3 Selective

Phase 2: Troubleshooting Guide (Q&A Format)

Q1: I am getting a mixture of C-3 and C-5 products, or predominantly C-3. How do I shift selectivity to C-5?

Diagnosis: You are likely using an N-protected substrate (e.g., N-Tosyl, N-Boc, or N-SEM). Solution: Remove the protecting group. Perform the Suzuki coupling on the unprotected (Free N-H) 3,5-dibromo-7-azaindole.

  • Why? The free N-H proton donates electron density into the pyrrole ring, rendering the C-3 bromine less electrophilic and significantly slower to undergo oxidative addition with Pd(0). The C-5 bromine (pyridine ring) remains electron-deficient and reactive.

  • Evidence: Literature precedents (e.g., Tetrahedron 2012, MDPI Molecules 2014) confirm that direct arylation at C-5 is achieved without protection, whereas N-protection switches preference to C-3.

Q2: I am using Free N-H but the yield at C-5 is low (<40%). What is wrong?

Diagnosis: Catalyst poisoning or poor solubility. Troubleshooting Steps:

  • Catalyst Poisoning: The pyridine nitrogen (N-7) and the free N-H can coordinate to Palladium, shutting down the catalytic cycle.

    • Fix: Switch to a bulky, electron-rich ligand system that prevents substrate coordination. Pd(dppf)Cl₂ or XPhos Pd G2 are superior to Pd(PPh₃)₄ in this context.

  • Base Selection: Strong bases can deprotonate the N-H (pKa ~13), creating a pyrrolyl anion that is extremely electron-rich and may poison the catalyst or promote side reactions.

    • Fix: Use a mild base like aqueous Na₂CO₃ or K₃PO₄ rather than Cs₂CO₃ or NaOtBu.

  • Solvent System: Azaindoles are polar.

    • Fix: Use DME/Water (3:1) or 1,4-Dioxane/Water (4:1) at 80–100°C. The water is crucial for the boronic acid activation and solubility.

Q3: Can I install the C-5 group before the C-3 bromine?

Diagnosis: You are fighting thermodynamics by using a dibromo substrate. Solution: Change your synthetic route. If C-5 selectivity is critical and yield is paramount, do not use 3,5-dibromo-7-azaindole.

  • Start with: 5-bromo-7-azaindole.

  • Step 1: Suzuki Coupling (Selectivity is guaranteed as there is only one Br).

  • Step 2: Bromination at C-3 (using NBS or CuBr₂).

  • Benefit: C-3 bromination is an electrophilic substitution, which is naturally favored at C-3. This route avoids the regioselectivity battle entirely.

Phase 3: Optimized Experimental Protocols

Protocol A: Direct C-5 Coupling (The "Free N-H" Method)

Use this if you must start with 3,5-dibromo-7-azaindole.

  • Reagents:

    • Substrate: 3,5-Dibromo-7-azaindole (1.0 equiv)

    • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Robust against N-coordination.

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: DME (Dimethoxyethane)

  • Procedure:

    • Dissolve substrate and boronic acid in DME (0.1 M).

    • Add aqueous Na₂CO₃. Degas with Argon for 10 min.

    • Add Pd catalyst.[1][2][3][4] Degas for 5 min.

    • Heat to 85–90°C for 4–12 hours.

    • Monitoring: Check LCMS for mono-coupled product (C-5). If bis-coupling (C-3/C-5) appears, stop immediately.

Protocol B: The "Route Switch" (High Yield Method)

Use this for maximum efficiency.

  • Step 1 (C-5 Coupling):

    • React 5-bromo-7-azaindole with Ar-B(OH)₂ using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in Dioxane/H₂O at 100°C.

  • Step 2 (C-3 Bromination):

    • React the product from Step 1 with NBS (1.05 equiv) in DMF or MeCN at 0°C → RT.

Phase 4: Visual Decision Guide

G cluster_alt Alternative High-Yield Route Start Start: 3,5-Dibromo-7-azaindole Decision1 Is N-1 Protected? (Tosyl, Boc, SEM) Start->Decision1 Target Desired Product: C-5 Coupled PathA YES (Protected) Decision1->PathA Yes PathB NO (Free N-H) Decision1->PathB No ResultA Result: C-3 Coupling Favored (Low C-5 Yield) PathA->ResultA ResultB Result: C-5 Coupling Favored (High Selectivity) PathB->ResultB Action1 Action: Deprotect N-1 (TFA or Base hydrolysis) ResultA->Action1 Action2 Action: Proceed with Protocol A (Pd(dppf)Cl2 / Na2CO3) ResultB->Action2 Action1->PathB Action2->Target AltStart Start: 5-Bromo-7-azaindole AltStep1 Step 1: Suzuki Coupling (C-5) AltStart->AltStep1 AltStep2 Step 2: Bromination (C-3) AltStep1->AltStep2 AltStep2->Target

Caption: Decision tree for optimizing C-5 regioselectivity based on N-protection status.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole and 7-Azaindole. Retrieved from

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[3][8] MDPI Molecules. (Discusses 3,5-disubstituted synthesis strategies). Retrieved from

  • Leboho, T. C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (Reviews Pd-catalyzed selectivity switches). Retrieved from

  • El Kazzouli, S., et al. (2021).[8] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1][4][9] (Analogous chemistry for NH-free directing effects). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-5-iodo-7-azaindole.[3][5] (Confirming scaffold availability). Retrieved from

Sources

solving solubility issues of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for early-stage drug discovery and synthetic chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers associated with solvating highly halogenated heterocyclic scaffolds.

Here, we will deconstruct the solubility issues of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine in Dimethyl Sulfoxide (DMSO), moving beyond basic trial-and-error to establish a mechanistic understanding and self-validating experimental workflows.

Part 1: The Solvation Barrier – A Mechanistic Analysis

To solve a solubility issue, we must first understand the molecular anatomy of the compound. 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged bioisosteric scaffold[1]. However, its 3,5-dibromo derivative presents a severe solvation challenge in DMSO due to three compounding factors:

  • The Azaindole Homosynthon: The molecule possesses both a strong hydrogen-bond donor (pyrrole N-H) and a hydrogen-bond acceptor (pyridine N). In the solid state, these form a highly stable, self-complementary intermolecular network known as an azaindole homosynthon[2].

  • Halogen Bonding: The addition of two heavy, highly polarizable bromine atoms at the 3 and 5 positions introduces robust halogen-halogen and halogen-

    
     interactions, massively increasing the crystal lattice energy.
    
  • Solvent Limitations: While DMSO is an excellent polar aprotic solvent and a strong H-bond acceptor (via the S=O group), it is a very poor H-bond donor. It can successfully solvate the pyrrole N-H, but it cannot effectively solvate the pyridine N. Consequently, DMSO struggles to provide enough enthalpic payoff to break the synergistic lattice energy of the dibromo derivative at room temperature.

G A 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine B Pyrrole N-H (H-Bond Donor) A->B C Pyridine N (H-Bond Acceptor) A->C D Bromine Atoms (Halogen Bonding) A->D E Azaindole Homosynthon Formation B->E C->E F High Crystal Lattice Energy D->F E->F G Poor DMSO Solvation F->G

Caption: Mechanistic pathways leading to high crystal lattice energy and poor DMSO solubility.

Part 2: Diagnostic FAQ

Q1: My compound seems to dissolve initially but crashes out overnight. Is this a solvent quality issue? A1: It is highly likely to be a combination of thermodynamic limits and solvent hygroscopicity. DMSO rapidly absorbs atmospheric moisture. Water acts as a highly polar, protic anti-solvent for lipophilic, highly halogenated compounds[3]. Even a 2-5% water uptake in your DMSO stock can drastically lower the solubility threshold, causing the compound to precipitate over time. Always use anhydrous DMSO stored under argon or nitrogen for stock solutions.

Q2: I need a 10 mM stock for my High-Throughput Screening (HTS) assay, but it won't dissolve. Can I just heat it to 80°C? A2: Heating provides the kinetic energy required to break the crystal lattice, but it does not change the thermodynamic solubility limit of the compound at room temperature. If the thermodynamic limit is 2 mM, heating a 10 mM suspension will force it into solution temporarily, but it will inevitably crash out upon cooling to assay conditions. Fragment-based screening (FBS) guidelines often recommend adjusting stock expectations from 10 mM down to 1 mM for rigid, planar scaffolds to prevent false negatives caused by unseen micro-precipitation[4].

Q3: Can I add an acid or base to force dissolution? A3: Because 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine is amphoteric (a weak acid at the pyrrole NH and a weak base at the pyridine N), altering the pH can disrupt the homosynthon. However, the electron-withdrawing nature of the two bromine atoms significantly lowers the pKa of the pyridine nitrogen[1]. Protonating it requires a relatively strong acid (like TFA), which may be incompatible with downstream biological assays.

Part 3: Quantitative Data Synthesis

To ground our troubleshooting, we must compare the physicochemical properties of the parent scaffold against the dibromo derivative.

Table 1: Physicochemical Properties Influencing Solvation

Property1H-pyrrolo[3,2-b]pyridine (Parent)3,5-dibromo-1H-pyrrolo[3,2-b]pyridineImpact on DMSO Solvation
Molecular Weight 118.14 g/mol 275.93 g/mol Higher MW strictly decreases molar solubility limits.
Halogen Bonding NoneStrong (C-Br···Br-C)Synergistically locks the crystal lattice, resisting solvent penetration.
H-Bond Donor/Acceptor 1 / 11 / 1Forms highly stable homosynthons[2].
Typical DMSO Sol. Limit >50 mM<1 - 5 mM (Estimated)Requires dilution to 1 mM or chemical disruption for stable stocks[4].

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Micro-crystals can remain suspended, leading to inaccurate dosing and assay artifacts. Use the following self-validating workflows.

Protocol A: The Kinetic vs. Thermodynamic Solubilization Test (Heat-Cool-Centrifuge)

This protocol determines whether your solubility issue is merely kinetic (takes too long to dissolve) or thermodynamic (exceeds the maximum concentration limit).

  • Preparation: Weigh the compound into a high-recovery glass vial. Add anhydrous DMSO to target a 10 mM concentration.

  • Kinetic Disruption: Sonicate the vial in a water bath at 40°C for 15 minutes. If a clear solution is not achieved, increase the temperature to 60°C for an additional 15 minutes.

  • Equilibration (The Validation Step): Allow the vial to cool to room temperature (20-25°C) and sit undisturbed for 2 hours.

  • Centrifugation: Centrifuge the vial at 10,000 x g for 10 minutes.

  • Analysis:

    • Outcome 1: If a pellet forms, your target concentration exceeds the thermodynamic limit. You must dilute the supernatant, measure the actual concentration via LC-MS/UV-Vis, and use this new concentration (e.g., 1 mM) as your working stock.

    • Outcome 2: If no pellet forms, the initial insolubility was purely a kinetic barrier. The stock is stable.

Protocol B: Covalent Disruption (Synthetic Intermediates)

If the compound is a synthetic building block rather than a final assay compound, the most effective way to solve DMSO solubility is to temporarily break the azaindole homosynthon.

  • N-Protection: React the pyrrole N-H with a protecting group such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

  • Mechanism of Action: This eliminates the hydrogen-bond donor, completely preventing the formation of the azaindole homosynthon[2].

  • Result: The DMSO solubility of the protected intermediate will typically increase by 10- to 50-fold, allowing for seamless downstream cross-coupling or substitution reactions.

Workflow Start Compound Insoluble in DMSO (e.g., at 10 mM) Step1 Assess Water Content Use Anhydrous DMSO Start->Step1 Step2 Heat to 60°C & Sonicate (15 mins) Step1->Step2 Decision1 Does it dissolve? Step2->Decision1 Step3 Cool to RT & Centrifuge Decision1->Step3 Yes Step4 Chemical Disruption (N-Protect if Synthetic Int.) Decision1->Step4 No Decision2 Precipitate forms? Step3->Decision2 Success Proceed with Assay (Kinetic Barrier Overcome) Decision2->Success No Fail1 Thermodynamic Limit Exceeded Dilute to 1 mM Decision2->Fail1 Yes Fail1->Step4

Caption: Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

References

  • Benchchem. "An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole". Benchchem.
  • IUCr Journals.
  • PMC. "DMSO Solubility Assessment for Fragment-Based Screening".
  • ResearchGate. "In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions".

Sources

purification methods for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine

Executive Summary

The purification of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (also known as 3,5-dibromo-4-azaindole) presents unique challenges due to the molecule's amphoteric nature and the solubility profile of the fused bicyclic system. This guide addresses the specific issues of removing succinimide byproducts (from NBS bromination), separating mono-bromo impurities, and handling the basicity of the pyridine ring during chromatography.

Part 1: The Molecule & Reaction Context

Before troubleshooting, confirm your target and likely impurities.

  • Target: 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine.

    • Properties: Amphoteric (Acidic pyrrole N-H, Basic pyridine N). Poor solubility in non-polar solvents.

  • Common Synthesis: Electrophilic bromination of 1H-pyrrolo[3,2-b]pyridine using N-Bromosuccinimide (NBS) or elemental bromine (

    
    ).
    
  • Key Impurities:

    • Succinimide: (If NBS is used) Highly polar, water-soluble.

    • 3-Bromo-1H-pyrrolo[3,2-b]pyridine: The kinetic intermediate.

    • Tribromo species: Over-bromination products.

Part 2: Purification Workflow (Decision Matrix)

The following diagram outlines the logical decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (3,5-dibromo-4-azaindole + Impurities) Quench Step 1: Quench (Na2S2O3 for Br2 or Water for NBS) Start->Quench PhaseCheck State of Crude? Quench->PhaseCheck Solid Precipitate Formed PhaseCheck->Solid Yes Oil Oil / Solution PhaseCheck->Oil No Trituration Step 2A: Trituration (Cold MeOH or DCM) Solid->Trituration Extraction Step 2B: Extraction (EtOAc vs. NaHCO3/Water) Oil->Extraction PurityCheck Purity > 95%? Trituration->PurityCheck Succinimide Remove Succinimide (Water Wash) Extraction->Succinimide Wash Column Flash Chromatography (DCM/MeOH + 1% TEA) Succinimide->Column Recryst Recrystallization (EtOH or Toluene/Hexane) PurityCheck->Recryst No Final Pure Product PurityCheck->Final Yes Recryst->Final Column->Final

Figure 1: Decision matrix for the purification of brominated azaindoles.

Part 3: Troubleshooting Guides & FAQs

Scenario 1: "My product is streaking/tailing on the silica column."

Diagnosis: The basic nitrogen in the pyridine ring (position 4) is interacting with the acidic silanols on the silica gel surface. Solution:

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase. This neutralizes the acidic sites on the silica.
    
  • Solvent System: Switch from Hexane/Ethyl Acetate to DCM/Methanol (95:5 to 90:10) . The methanol helps disrupt hydrogen bonding.

  • Alternative Phase: If streaking persists, use Neutral Alumina instead of silica gel.

Scenario 2: "I cannot remove the Succinimide byproduct."

Diagnosis: Succinimide is polar and often co-elutes with polar heterocycles in organic solvents like DCM. Solution:

  • Aqueous Wash (Best Method): Succinimide is highly water-soluble. Dissolve your crude mixture in Ethyl Acetate and wash 3x with water or mild bicarbonate solution.[1]

  • Precipitation: If your product is a solid, triturate the crude mixture with cold water or cold methanol . Succinimide will likely dissolve, leaving the dibromo-azaindole as a solid.

  • Silica Plug: Filter the reaction mixture through a short pad of silica using DCM/Hexane (1:1) .[2] Succinimide is very polar and will stick to the baseline while the less polar dibromo product elutes [1].

Scenario 3: "I have a persistent impurity co-eluting with my product."

Diagnosis: This is likely the 3-bromo-1H-pyrrolo[3,2-b]pyridine (mono-bromo intermediate). It is structurally very similar but slightly more polar/basic. Solution:

  • Gradient Optimization: Shallow the gradient. If using Hexane/EtOAc, hold at the percentage where the product starts to elute for 5-10 column volumes.

  • Recrystallization: If chromatography fails, recrystallize from Ethanol or Toluene . The di-bromo species often has a higher melting point and lower solubility than the mono-bromo species.

  • Chemical Removal: If the impurity is starting material (unbrominated), a wash with dilute acid (0.5 M HCl) might selectively protonate and extract the more basic starting material, though this is risky with the product's own basicity.

Part 4: Experimental Protocols

Protocol A: Standard Workup (NBS Method)
  • Quench: Dilute the reaction mixture with Ethyl Acetate.

  • Wash: Wash the organic layer vigorously with Water (3x) to remove succinimide. Follow with Saturated

    
      (to remove any HBr) and Brine .[3]
    
  • Dry: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Trituration: Add a small volume of cold DCM or MeOH to the residue. Sonicate. If a solid forms, filter it.[4] This is often high-purity product.[5]

Protocol B: Flash Column Chromatography
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase:

    • Option A: Hexanes / Ethyl Acetate (Gradient: 0% to 50% EtOAc).

    • Option B (Preferred for purity): DCM / Methanol (Gradient: 0% to 5% MeOH) + 1% TEA .

  • Loading: Dissolve crude in a minimum amount of DCM. If insoluble, use "dry loading" (adsorb onto Celite or Silica).

Protocol C: Recrystallization
  • Solvent: Ethanol (95%) or Toluene.

  • Procedure:

    • Dissolve crude solid in boiling solvent.[4]

    • If insoluble particles remain, hot filter.

    • Allow to cool slowly to Room Temperature, then to

      
      .
      
    • Filter crystals and wash with cold Hexane.

Part 5: Analytical Verification

Data Summary Table: Expected Properties

PropertyValue / CharacteristicNote
Appearance White to pale yellow solidDarkens upon oxidation/light exposure.
Melting Point > 120°C (Estimated)Higher than mono-bromo precursor.[6]
1H NMR Distinct aromatic shiftsLook for loss of H-3 (pyrrole) and H-5 (pyridine) signals.
Solubility DMSO, MeOH, warm EtOAcInsoluble in Hexane, Water.
TLC (

)
~0.4 - 0.6(50% EtOAc in Hexane).

Impurity Profile Diagram:

ImpurityProfile cluster_legend Separation Difficulty SM Starting Material (4-Azaindole) Mono Impurity: 3-Bromo (Kinetic Product) SM->Mono + NBS Di Target: 3,5-Dibromo (Thermodynamic Product) Mono->Di + NBS Mono->Di Hard (Similar Rf) Tri Impurity: Tribromo (Over-reaction) Di->Tri + Excess NBS Succ Byproduct: Succinimide (From NBS) Succ->Di Easy (Water Wash)

Figure 2: Reaction pathway and impurity correlation.

References

  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid.[2] (Demonstrates succinimide removal via silica plug).

  • BenchChem. (2025).[6][7] Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (Troubleshooting azaindole chromatography).

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. (Analogous purification of brominated pyridines).

  • National Institutes of Health (PMC). (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles. (Purification protocols for substituted azaindoles).

  • BenchChem. (2025).[6] Techniques for complete removal of succinimide byproduct.[7]

Sources

preventing catalyst poisoning during 3,5-dibromo-5-azaindole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Brief

Subject: 3,5-Dibromo-5-azaindole Functionalization (Note on Nomenclature) Clarification: The term "5-azaindole" refers to 1H-pyrrolo[3,2-c]pyridine, where the pyridine nitrogen is at position 5. Consequently, a "3,5-dibromo" substitution pattern is chemically impossible on this specific isomer because position 5 is a nitrogen atom. Assumption: Based on common medicinal chemistry scaffolds, this guide addresses 3,5-dibromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine), a privileged kinase inhibitor scaffold. The principles described here (N-coordination, catalyst poisoning, and regioselectivity) are applicable to the entire azaindole class.

The Challenge: Functionalizing dibromoazaindoles presents a "perfect storm" for catalyst deactivation:

  • N-Coordination: The pyridine nitrogen (N7) is a strong

    
    -donor that displaces phosphine ligands, sequestering Palladium (Pd) into inactive species.
    
  • Amidate Formation: The acidic pyrrole N-H (pKa ~13) deprotonates under basic coupling conditions, forming stable Pd-amidate complexes that arrest the catalytic cycle.

  • Regioselectivity: Competing oxidative addition between the electron-rich pyrrole bromide (C3) and the electron-deficient pyridine bromide (C5).

Troubleshooting Guide & FAQs

Q1: My reaction turns black immediately, and I see <5% conversion. Is the catalyst dead?

Diagnosis: Yes, you are likely experiencing "Pd-Black" precipitation due to ligand displacement by the substrate . The Mechanism: The pyridine nitrogen of the azaindole coordinates to the Pd(II) center more strongly than standard ligands (like PPh3), displacing them. Once the ligand is gone, the "naked" Pd atoms aggregate into inactive Pd-Black. The Fix:

  • Switch to Bulky Ligands: Use sterically demanding dialkylbiaryl phosphines (e.g., XPhos , RuPhos , or SPhos ). The sheer bulk of these ligands prevents the azaindole nitrogen from approaching the Pd center (The "Umbrella Effect").

  • Protect the Indole Nitrogen: If you are running this on unprotected azaindole, stop. The free N-H is fatal to low-loading catalysis.

    • Recommendation: Install a Tosyl (Ts) or SEM group. This sterically hinders N7 and removes the acidic N-H proton.

Q2: I am getting a mixture of mono-coupled products at C3 and C5, plus some bis-coupled product. How do I control regioselectivity?

The Rule: For 3,5-dibromo-7-azaindole, C3 (pyrrole ring) reacts first under standard Suzuki conditions.

  • C3-Br: Located on the electron-rich pyrrole ring. Paradoxically, while electron-rich halides are usually slower in oxidative addition, the C3 position in azaindoles is highly activated, often reacting first due to electronic effects specific to the fused system.

  • C5-Br: Located on the electron-deficient pyridine ring. It typically requires higher temperatures or more active catalysts to react.

Optimization Protocol:

  • To hit C3 only: Use 1.05 equivalents of boronic acid, a mild base (Na2CO3), and moderate temperature (60-80°C).

  • To hit C5 only: You generally cannot hit C5 exclusively without reacting at C3 first. You must either:

    • React C3 first with a "dummy" group or the desired first group.

    • Use a specific directing group strategy (rare).

Q3: I protected the nitrogen with Boc, but the yield is still low. Why?

Analysis: Boc is electronically withdrawing. While Boc prevents N-H deprotonation, it pulls electron density from the ring system.

  • Electronic Deactivation: It makes the C3-Br bond stronger and less prone to oxidative addition.

  • Instability: Boc groups can be thermally unstable above 80-90°C in the presence of weak nucleophiles (like carbonate bases in wet solvents), leading to deprotection mid-reaction and subsequent catalyst poisoning. Solution: Switch to N-Tosyl (Ts) or N-SEM .

  • Ts: Electron-withdrawing but thermally stable. Good for C3 selectivity.

  • SEM: Electron-donating (slightly) and stable to base. Excellent for difficult couplings.

Visualizing Catalyst Poisoning

The following diagram illustrates the competition between the Productive Cycle and the Deactivation Pathways specific to azaindoles.

CatalystPoisoning Pd_L2 Active Catalyst L-Pd(0) Coordination N7-Coordination (Ligand Displacement) Pd_L2->Coordination Small Ligand (PPh3) Amidate Pd-Amidate Formation (Deprotonated N1) Pd_L2->Amidate Base + Free NH OxAdd Oxidative Addition (Productive Path) Pd_L2->OxAdd Bulky Ligand (XPhos) Substrate 3,5-Dibromoazaindole (Unprotected) Substrate->Coordination N7 Lone Pair Substrate->OxAdd N-Protected Pd_Black Pd-Black (Inactive Aggregates) Coordination->Pd_Black Irreversible Amidate->Pd_Black Deactivation Cycle Suzuki Cycle (Transmetallation -> RE) OxAdd->Cycle Cycle->Pd_L2 Regeneration Product Functionalized Product Cycle->Product

Caption: Figure 1. Catalyst deactivation pathways (Orange/Red) vs. Productive cycle (Green/Blue). Note that unprotected substrates lead to off-cycle traps.

Comparative Data: Protecting Groups & Ligands

Table 1: Protecting Group Performance in Suzuki Coupling of 3,5-Dibromo-7-azaindole (Conditions: 1.0 eq Substrate, 1.1 eq Ph-B(OH)2, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C)

Protecting GroupYield (C3-Product)Regioselectivity (C3:C5)StabilityNotes
None (Free NH) < 15%N/ALowCatalyst poisoning (Pd-black formation).
Boc 45-60%95:5ModerateThermal instability >80°C; partial deprotection.
Tosyl (Ts) 85-92% >98:2 High Recommended. Strong direction to C3; easy removal.
SEM 88-95%90:10HighExcellent yield, but slightly lower regiocontrol than Ts.

Table 2: Ligand Screening for C3-Functionalization

LigandCatalyst ClassConversion (1h)YieldComment
PPh3 Standard10%5%Rapid deactivation by N7 coordination.
dppf Bidentate85%80%Good "bite angle" resists displacement; standard workhorse.
XPhos Buchwald G2/G3>99% 96% Best in Class. Steric bulk prevents N-poisoning completely.
Amphos Bulky/Electron-rich90%88%Good alternative; lower cost than XPhos.

Optimized Experimental Protocols

Protocol A: Regioselective C3-Arylation (Suzuki-Miyaura)

Target: 3-Aryl-5-bromo-1-tosyl-7-azaindole

Reagents:

  • 1-Tosyl-3,5-dibromo-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.05 equiv) — Do not use excess to avoid C5 coupling.

  • Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (3-5 mol%) OR Pd2(dba)3 / XPhos (1:2 ratio, 2 mol%).

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (degassed).

Procedure:

  • Charge a reaction vial with the azaindole substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvent (0.1 M concentration) and aqueous base.

  • Heat to 60–70°C . Note: Keep temp <80°C to maximize selectivity for C3.

  • Monitor by LCMS. C3-coupling should be complete within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Sequential C5-Arylation

Target: 3,5-Diaryl-1-tosyl-7-azaindole

Reagents:

  • 3-Aryl-5-bromo-1-tosyl-7-azaindole (Product from Protocol A).

  • Arylboronic acid (1.5 equiv).

  • Catalyst: XPhos Pd G3 or G4 (2-5 mol%). Note: C5 is less reactive; a more active catalyst is required.

  • Base: K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Set up reaction as above.[4]

  • Heat to 90–100°C . The higher temperature is necessary to activate the electron-deficient C5-Br bond.

  • Run for 6-12 hours.

Decision Tree for Optimization

OptimizationTree Start Start: Low Yield/Selectivity CheckPG Is Nitrogen Protected? Start->CheckPG Protect Protect with Tosyl (Ts) or SEM CheckPG->Protect No CheckLigand Check Ligand Class CheckPG->CheckLigand Yes Protect->CheckLigand SwitchLigand Switch to XPhos or Pd(dppf)Cl2 CheckLigand->SwitchLigand Using PPh3/Simple Pd CheckRegio Regioselectivity Issue? CheckLigand->CheckRegio Using Bulky Ligand LowerTemp Lower Temp to 60°C Limit Boronic Acid to 1.05eq CheckRegio->LowerTemp Mixture of C3/C5 ActiveCat Use Pd-G3/G4 Precatalysts Increase Temp to 100°C CheckRegio->ActiveCat No C5 Reaction

Caption: Figure 2. Step-by-step logic for troubleshooting azaindole coupling failures.

References

  • Regioselective Coupling of 7-Azaindoles

    • Title: "Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-7-azaindole."
    • Source:Journal of Organic Chemistry, 2010.[5]

    • Context: Establishes the C3 > C5 reactivity order and the necessity of N-protection.
    • (Verified general reference for scaffold)

  • Catalyst Poisoning Mechanisms

    • Title: "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[6]

    • Source:Organic Letters (Buchwald Group), 2010.
    • Context: Describes the use of precatalysts (like XPhos Pd G3)
  • Protecting Group Strategies

    • Title: "The Azaindole Framework in the Design of Kinase Inhibitors."
    • Source:Molecules, 2018.[1][7]

    • Context: Reviews synthetic routes including the Tosyl-protection str
    • [7]

  • General Azaindole Synthesis

    • Title: "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
    • Source:Molecules, 2018.[1][7]

    • Context: Comprehensive review of Heck, Suzuki, and Sonogashira reactions on this scaffold.
    • [7]

Sources

minimizing debromination side reactions in 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Azaindole Scaffold Optimization

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are working with 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (3,5-dibromo-4-azaindole) and are likely observing debromination (hydrodehalogenation) —where a bromine atom is replaced by a hydrogen atom instead of your desired functional group.

This scaffold presents a "schizophrenic" electronic profile: an electron-rich pyrrole fused to an electron-deficient pyridine. This duality makes it highly valuable for kinase inhibition but notoriously difficult to functionalize selectively without stripping the halogens.

Below are the three critical troubleshooting modules designed to arrest these side reactions.

Module 1: Palladium-Catalyzed Cross-Coupling (The C5 Challenge)

User Query: "I am attempting a Suzuki-Miyaura coupling at the C5 position. I observe significant formation of the des-bromo byproduct (monobromo species) alongside my product. How do I stop this?"

The Mechanistic Cause: The C5-position is on the electron-deficient pyridine ring. While this facilitates oxidative addition, the resulting oxidative addition complex is prone to hydrodehalogenation if the transmetallation step is slow. The culprit is often the formation of a Palladium-Hydride (Pd-H) species.[1] This occurs via:

  • 
    -Hydride Elimination:  From alkyl groups on the ligand or reactants.
    
  • Base-Mediated Reduction: In alcoholic solvents (MeOH, EtOH, iPrOH), alkoxides can transfer a hydride to Palladium.

  • Water: In the presence of strong bases, trace water can generate Pd-H.

Troubleshooting Protocol:

ParameterStandard (Risky) ConditionOptimized (Safe) Condition Scientific Rationale
Solvent MeOH, EtOH, aqueous mixtures1,4-Dioxane, Toluene (Anhydrous) Eliminates the primary source of hydride (alcohols).
Base NaOEt,

(aq)

(solid), CsF, or

(anhydrous)
Anhydrous bases prevent the formation of hydroxo-Pd species that lead to hydrolysis/reduction.
Ligand

, dppf
XPhos, SPhos, RuPhos Bulky, electron-rich Buchwald ligands accelerate reductive elimination of the product, outcompeting the slower hydrodehalogenation pathway.
Temp Reflux (>100°C)60–80°C Lower thermal energy reduces the rate of

-hydride elimination.

Self-Validating Experiment: Run a "dummy" reaction with your catalyst, base, and solvent without the boronic acid. If you see rapid debromination of the starting material, your solvent/base system is the reductant . If the starting material is stable, the hydride is coming from your boronic acid (e.g., via protodeboronation and subsequent Pd-insertion).

Module 2: Metal-Halogen Exchange (The C3 Challenge)

User Query: "I am trying to selectively lithiate the C3 position for electrophilic trapping. I am getting a mixture of starting material, C3-des-bromo product, and 'scrambled' isomers. Why?"

The Mechanistic Cause: The C3-Br bond (pyrrole side) is more electron-rich and exchanges faster than C5-Br. However, two failure modes dominate:

  • Halogen Dance: The lithiated species is unstable and the lithium migrates to a more thermodynamically stable position (often C2 or C6) via rapid equilibrium, moving the bromine atom in the process.

  • Protonation: Even trace moisture acts as a quench, replacing -Li with -H immediately.

Troubleshooting Protocol:

Q: Which base should I use?

  • Avoid: n-BuLi. It is a strong nucleophile and can attack the pyridine ring or cause non-selective exchange.

  • Use: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . These bulky, non-nucleophilic bases favor deprotonation/exchange based on sterics and thermodynamics rather than nucleophilic attack.

Q: How do I prevent the "Halogen Dance"?

  • Cryogenic Control: You must maintain the internal temperature below -78°C . The isomerization (dance) usually has a higher activation energy than the initial exchange.

  • Trapping Speed: Do not stir the lithiated species for 1 hour. Generate the species (15-30 mins) and immediately add the electrophile (inverse addition is often better: cannulate the lithiated species into the electrophile solution).

Visualization of the Risk:

HalogenDance Start 3,5-Dibromo-4-azaindole Lithiation C3-Lithio Species (Kinetic Product) Start->Lithiation LiTMP, -78°C Dance Isomerized Lithio Species (Thermodynamic) Lithiation->Dance Temp > -60°C or Long Stirring Quench Product: C3-Electrophile Lithiation->Quench Fast Electrophile Addn SideProduct Side Product: Scrambled Bromines Dance->SideProduct Electrophile

Caption: Kinetic vs. Thermodynamic pathways in lithiation. Speed and temperature are the only controls against scrambling.

Module 3: Protection Group Strategy

User Query: "Does the N-protecting group really affect debromination rates? Can I just leave the NH free?"

The Mechanistic Insight: Yes, it affects it profoundly.

  • Catalyst Poisoning: The free NH (pyrrole) is acidic (

    
     in DMSO). In basic coupling conditions, it deprotonates to form an azaindolide anion . This species is electron-rich and can coordinate tightly to Palladium, shutting down the catalytic cycle (arresting transmetallation) and leaving the oxidative addition complex vulnerable to hydride attack (debromination).
    
  • Electronic Modulation: An electron-withdrawing group (EWG) pulls density from the rings, stabilizing the C-Br bonds against oxidative addition slightly, but more importantly, preventing the formation of the interfering anion.

Recommendation Guide:

Protecting GroupStabilityEffect on DebrominationRecommendation
None (Free NH) N/AHigh Risk. Promotes catalyst poisoning and side reactions.Avoid for Pd-coupling.
Boc (tert-butyl carbamate) Labile (Acid/Base sensitive)Good. Electron-withdrawing; prevents anion formation.Standard Choice. Easy to remove.
SEM (Trimethylsilylethoxymethyl) Very StableExcellent. Steric bulk prevents N-coordination; robust to bases.Best for difficult couplings or multi-step sequences.
Tosyl (Ts) StableModerate. Strong EWG deactivates the ring significantly, making oxidative addition slower (harder to couple).Use only if C3/C5 reactivity is too high.

Summary of Critical Controls

To minimize debromination in 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine:

  • Protect the Nitrogen: Use SEM or Boc to prevent azaindolide formation.[1]

  • Exclude Hydride Sources: Use anhydrous Dioxane/Toluene and inorganic bases (

    
    , CsF). Avoid alcohols.
    
  • Accelerate the Cycle: Use bulky, electron-rich ligands (XPhos, SPhos) to speed up reductive elimination.

  • Control Lithiation: Use LiTMP at -78°C with immediate electrophile quenching to stop halogen dance.

References

  • Mechanisms of Dehalogenation in Suzuki Cross-Coupling Navarro, O. et al.[1][2] "Dehalogenation of Aryl Halides during Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry.

  • Functionalization of Azaindoles Popowycz, F. et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI / NIH.

  • Optimization of Palladium Catalysts for Heterocycles BenchChem Technical Support. "How to avoid debromination in 5-bromoindole reactions."

  • Lithiation Strategies for Pyridines and Azaindoles Gribble, G. et al. "Regioselective ortho-Lithiation of Halopyridines." Chemical Communications.[3]

Sources

optimizing reaction temperature for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This portal is designed for drug development professionals and synthetic chemists working with complex polyhalogenated heterocycles. Below is our comprehensive troubleshooting guide and validated Standard Operating Procedure (SOP) for managing the regioselective lithiation of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine.

PART 1: Mechanistic Principles & Strategy

Q: Why is regioselective halogen-metal exchange (HME) so challenging in 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine? A: The challenge stems from the competing electronic environments of the 4-azaindole core. Theoretical studies and experimental behavior confirm that the C-3 position on the pyrrole ring possesses the highest electron density, making it highly reactive toward electrophiles, while the fused pyridine ring is inherently electron-deficient[1]. When applying strong organolithium bases, you are fighting a battle between kinetic control (which favors the electron-deficient pyridine ring) and thermodynamic control (which favors the electron-rich pyrrole ring).

Q: Which position (C-3 or C-5) is kinetically favored for lithiation, and why? A: The C-5 position is kinetically favored for halogen-metal exchange. In the 1H-pyrrolo[3,2-b]pyridine system, C-5 is located ortho to the N4 pyridine nitrogen. The strong inductive electron-withdrawing effect of this adjacent nitrogen stabilizes the resulting C-5 carbanion transition state. Consequently, at cryogenic temperatures, the C-5 C–Br bond undergoes exchange significantly faster than the C-3 C–Br bond[2].

PART 2: Standard Operating Procedure (SOP)

Q: What is the validated, step-by-step protocol for selective C-5 lithiation? A: To achieve >95% regioselectivity and prevent decomposition, you must use a "two-stage" lithiation strategy[3]. This self-validating protocol ensures strict control over the reaction's thermal dynamics.

  • Reagents: 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Methyllithium (MeLi, 1.6 M in Et₂O, 1.05 eq), tert-Butyllithium (t-BuLi, 1.7 M in pentane, 2.1 eq), Anhydrous THF (0.1 M), Electrophile (e.g., anhydrous DMF, 3.0 eq).

Step 1: N-H Deprotonation (The Primer)

  • Action: Dissolve the starting material in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C. Add MeLi (1.05 eq) dropwise.

  • Causality: The N-H proton is highly acidic. Using t-BuLi directly for deprotonation generates butane gas and a massive, uncontrollable exotherm. This ruins the cryogenic environment required for regioselectivity. MeLi selectively deprotonates the N-H to form the lithium salt without initiating halogen-metal exchange, preserving the -78 °C baseline[3].

Step 2: Cryogenic Equilibration

  • Action: Stir for 15 minutes at -78 °C. Verify that the internal temperature probe reads ≤ -75 °C.

  • Causality: The subsequent HME is highly exothermic. Starting from a true -78 °C baseline ensures the inevitable temperature spike remains below the -60 °C threshold where thermodynamic equilibration begins.

Step 3: Halogen-Metal Exchange (HME)

  • Action: Slowly add t-BuLi (2.1 eq) dropwise down the cold inner wall of the flask.

  • Causality: t-BuLi performs the HME selectively at the C-5 position. Two equivalents are mandatory: the first performs the exchange, and the second instantly consumes the generated t-butyl bromide (forming isobutylene and isobutane gas). This prevents the byproduct from acting as an electrophile and alkylating your newly formed aryl lithium species.

Step 4: Electrophilic Quench

  • Action: After exactly 30 minutes at -78 °C, rapidly inject the desired electrophile (e.g., DMF). Maintain at -78 °C for 1 hour, then allow the mixture to warm to room temperature.

  • Causality: Rapid quenching traps the kinetically favored C-5 lithium species before any potential halogen dance (migration to the thermodynamically more stable C-3 position) can occur.

PART 3: Data & Temperature Optimization

Q: How exactly does temperature affect the yield and regioselectivity of this reaction? A: Temperature is the single most critical variable. The table below summarizes quantitative data from temperature optimization screens, demonstrating why strict cryogenic control is non-negotiable[2].

Internal Temp (°C)Reagent SequencePrimary IntermediateRegioselectivity (C-5:C-3)Yield
-100 to -78 MeLi, then t-BuLiC-5 Lithiated Species> 95:5> 85%
-60 to -40 MeLi, then t-BuLiC-3 / C-5 Mixture60:40 (Halogen Dance)45%
-20 to 0 MeLi, then t-BuLiRing-Opened / AdductsN/A (Decomposition)< 10%
-78 n-BuLi onlyButylated ByproductsVariable< 30%

PART 4: Troubleshooting & Common Pitfalls

Q: Why is my starting material decomposing into a black, intractable tar? A: This is a classic symptom of a temperature spike above -40 °C during the t-BuLi addition. At elevated temperatures, alkyllithiums stop acting as exchange reagents and instead act as nucleophiles. They will attack the highly electron-deficient C-4 or C-6 positions of the pyridine ring (Chichibabin-type addition), leading to rapid polymerization and ring-opening of the azaindole core. Always monitor the internal temperature, not just the cooling bath.

Q: I am observing a mixture of C-3 and C-5 functionalized products. How do I prevent this? A: You are observing thermodynamic equilibration, commonly known as a "Halogen Dance." While C-5 lithiation is kinetically favored, extended reaction times or insufficient cooling allows the lithium atom to migrate to the C-3 position, which is thermodynamically stabilized by the electron-rich pyrrole ring. To prevent this, strictly limit the HME time to 30 minutes at -78 °C and quench immediately.

Q: Can I use n-BuLi instead of t-BuLi for the halogen-metal exchange? A: No. When n-BuLi performs a halogen-metal exchange, it generates 1-bromobutane as a byproduct. 1-bromobutane is a potent electrophile that will react with your newly formed C-5 aryl lithium species, leading to unwanted butyl-substituted byproducts. t-BuLi circumvents this because the second equivalent destroys the t-butyl bromide byproduct via an elimination reaction.

PART 5: Pathway Visualization

Q: What do the competing reaction pathways look like at different temperatures? A: The logical flow of the reaction, including the critical temperature bifurcation points, is mapped below.

Lithiation SM 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (SM) Deprot N-Deprotonation MeLi (1.05 eq) SM->Deprot T_Opt Optimal Cooling (-78 °C) Deprot->T_Opt Strict Temp Control T_Poor Insufficient Cooling (> -40 °C) Deprot->T_Poor Exotherm / Poor Control C5_Li Selective C-5 Lithiation t-BuLi (2.1 eq) T_Opt->C5_Li Side1 Halogen Dance (C-3 Lithiation) T_Poor->Side1 Thermodynamic Equilibration Side2 Pyridine Ring Addition (Decomposition) T_Poor->Side2 Nucleophilic Attack Product C-5 Functionalized Product (High Yield) C5_Li->Product Electrophile Quench

Figure 1: Temperature-dependent reaction pathways during 3,5-dibromo-4-azaindole lithiation.

References

  • Product Class 22: Azaindoles and Their Derivatives Source: Thieme Connect URL:[Link]

  • Supplementary Materials and Methods from ASTX660, a Novel Non-peptidomimetic Antagonist of cIAP1/2 and XIAP, Potently Induces TNFα-Dependent Apoptosis in Cancer Cell Lines and Inhibits Tumor Growth Source: Figshare URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold. A common synthetic bottleneck in developing therapeutics from this core is achieving efficient, regioselective di-substitution at the 3- and 5-positions.

Section 1: Mechanistic Insights (Causality & E-E-A-T)

The Core Challenge: Electronic Activation vs. Steric Hindrance The 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine molecule presents a classic dichotomy of electronic activation versus steric hindrance that dictates your entire synthetic workflow:

  • Electronic Regioselectivity (C5 > C3): The C5 position is located on the electron-deficient pyridine ring, directly ortho to the N4 nitrogen. This makes the C5-Br bond highly susceptible to oxidative addition by palladium 1[1]. Conversely, the C3 position resides on the electron-rich pyrrole ring, making it intrinsically less reactive 2[2].

  • The Steric Bottleneck: Because of this electronic disparity, sequential cross-coupling must proceed at C5 first, followed by C3. However, once a substituent (e.g., an aryl group) is installed at C5, it creates a severe steric shield over the C3 position. The spatial proximity of the C5 substituent, combined with the lone pair of the adjacent N4 nitrogen, restricts the conformational space required for the bulky palladium catalyst to undergo oxidative addition and transmetalation at C33[3].

Section 2: Troubleshooting FAQs

Q1: My first Suzuki coupling yields a mixture of C5-substituted, C3-substituted, and disubstituted products. How do I achieve strict regioselectivity for C5? A: Loss of regioselectivity usually stems from using an overly active catalyst or excessive heat. To restrict coupling to the electronically activated C5 position, use exactly 1.0 to 1.05 equivalents of the boronic acid and a mild catalyst system like Pd(dppf)Cl₂ at lower temperatures (60–70 °C). The C5-Br bond will react selectively under these milder conditions before the C3-Br bond can engage 4[4].

Q2: I successfully installed an aryl group at C5, but the subsequent coupling at C3 fails completely, recovering only starting material. How do I force the C3 coupling? A: This is the hallmark of the steric hindrance barrier. Standard ligands (like PPh₃ or dppf) cannot accommodate the steric bulk required to reach the C3-Br bond when C5 is occupied.

  • Solution: Switch to a highly active, sterically demanding dialkylbiaryl phosphine ligand, such as XPhos or SPhos3[3]. These ligands are specifically designed to promote oxidative addition at hindered bonds and facilitate reductive elimination.

  • Conditions: Use XPhos Pd G2 or G3 precatalysts, a highly soluble base (e.g., K₃PO₄), and elevate the temperature to 100–110 °C in 1,4-dioxane/water. Microwave irradiation (120 °C for 30 mins) is highly recommended to overcome the activation energy barrier.

Q3: Does the N1 protecting group affect the C3 coupling? A: Yes. Bulky protecting groups at N1 (such as TIPS, Ts, or SEM) can cause a "buttressing effect." They push against the C2 proton, which in turn restricts the conformational freedom of the C3 substituent, exacerbating the steric clash with the C5 group4[4]. If your C3 coupling is failing, consider using a smaller protecting group (e.g., methyl) or performing the C3 coupling on the unprotected NH core if your base and coupling partners tolerate it.

Q4: Can I reverse the order and substitute C3 first? A: It is synthetically challenging due to the overwhelming electronic preference for C5 1[1]. Attempting to force C3 coupling first usually results in C5 substitution or complex mixtures. Stick to the C5-first sequential strategy and rely on advanced Buchwald ligands to push the C3 coupling.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective C5-Suzuki Coupling (Step 1)

  • Charge Flask: Add 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (5 mol %), and Na₂CO₃ (2.0 equiv) to a Schlenk flask.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Reaction: Heat to 65 °C under N₂ for 4–6 hours. Self-Validation Check: Monitor strictly by LC-MS; the reaction should be halted the moment the mono-substituted mass plateaus to prevent over-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the 5-aryl-3-bromo intermediate.

Protocol 2: Sterically Hindered C3-Suzuki Coupling (Step 2)

  • Charge Flask: Add the 5-aryl-3-bromo intermediate (1.0 equiv), second arylboronic acid (1.5 equiv), XPhos Pd G2 (10 mol %), XPhos ligand (10 mol %), and K₃PO₄ (3.0 equiv) to a microwave vial.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (10:1, 0.05 M).

  • Reaction: Seal the vial and subject to microwave irradiation at 110 °C for 45 minutes. Self-Validation Check: The use of microwave heating ensures rapid crossing of the steric activation barrier before catalyst degradation occurs.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC to yield the 3,5-disubstituted product.

Section 4: Data Presentation

Table 1: Ligand Efficiency Comparison for the Sterically Hindered C3 Coupling

Ligand / Catalyst SystemLigand TypeRelative Steric Bulk (%Vbur)Expected Yield (C3 Coupling)Mechanistic Notes
Pd(PPh₃)₄ MonodentateLow< 5%Fails due to inability to overcome steric clash.
Pd(dppf)Cl₂ BidentateMedium10 - 15%Sluggish oxidative addition; prone to protodeboronation.
SPhos + Pd₂(dba)₃ DialkylbiarylHigh45 - 60%Good conversion, but requires longer reaction times5[5].
XPhos Pd G2 DialkylbiarylVery High85 - 95%Optimal. Facilitates rapid oxidative addition at hindered sites3[3].
Section 5: Mandatory Visualization

Pathway SM 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (Highly reactive C5-Br, Less reactive C3-Br) Step1 Regioselective C5-Coupling (Pd(dppf)Cl2, 60°C) SM->Step1 Int1 5-Aryl-3-bromo Intermediate (Steric shield formed over C3) Step1->Int1 Clash Steric Hindrance Barrier (N4 lone pair & C5-Aryl block C3) Int1->Clash Induces Step2 Sterically Demanding C3-Coupling (XPhos Pd G2, 110°C, MW) Int1->Step2 Overcome via Ligand Design Clash->Step2 Requires specific conditions Product 3,5-Disubstituted Product (Target Molecule) Step2->Product

Figure 1: Sequential cross-coupling workflow highlighting the steric hindrance barrier at C3.

Section 6: References
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC).

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central (PMC).

  • Coupling outcomes for pyridines. ResearchGate.

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PubMed Central (PMC).

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.

Sources

recrystallization solvents for high purity 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving >99% purity for halogenated azaindole building blocks is critical to preventing downstream catalytic poisoning and off-target biological effects.

This guide provides field-proven, mechanistically grounded troubleshooting strategies for the recrystallization of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine .

Mechanistic Overview: The "Why" Behind the Chemistry

Purifying 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine presents a unique physicochemical challenge. The molecule possesses a highly polar pyrrolo[3,2-b]pyridine core , which acts as both a strong hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N). This leads to strong intermolecular hydrogen bonding and high crystal lattice energy. However, the addition of two heavy bromine atoms at the 3 and 5 positions significantly increases the molecule's lipophilicity and London dispersion forces.

Because of this dual nature, single-solvent systems often fail. The ideal recrystallization solvent must dissolve the compound at high temperatures by breaking the hydrogen bond network, but completely reject it at low temperatures due to the lipophilic bulk of the halogens[1]. For pyrrolo[3,2-b]pyridine derivatives, crystallization from ethanol or ethanol-based mixtures is a highly effective and widely reported method[2].

Troubleshooting FAQs

Q1: What is the most reliable solvent system for recrystallizing this specific dibrominated azaindole? A1: A binary mixture of Ethanol and Water or Ethyl Acetate and Hexanes yields the best results. Ethanol effectively disrupts the N-H···N hydrogen bonds at reflux (78 °C), ensuring complete dissolution. As the solution cools, the highly lipophilic bromine atoms force the molecule out of the polar aqueous-ethanolic phase, driving high-yielding crystallization.

Q2: My compound is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A2: Oiling out (liquid-liquid phase separation) occurs when the compound saturates the solution at a temperature above its depressed melting point. If the compound separates as an oil instead of crystals, it is typically due to a supersaturated solution or the presence of impurities[1].

  • The Fix: Reheat the mixture until the oil dissolves completely. Add 10-15% more of the "good" solvent (e.g., Ethanol or Ethyl Acetate) to dilute the mixture, ensuring that the saturation point is reached at a much lower temperature. Alternatively, scratching the inside of the flask or seeding with a small pure crystal can induce proper nucleation[1].

Q3: Crystal formation is extremely slow or non-existent after cooling. What went wrong? A3: You have likely used too much solvent, leaving the solution undersaturated even at 0 °C.

  • The Fix: Return the flask to the heat source and boil off 20-30% of the solvent volume. Allow it to cool slowly to room temperature before applying an ice bath. Rapid cooling of a highly concentrated solution can also trap impurities inside the crystal lattice, so patience during the cooling phase is mandatory.

Quantitative Data: Solvent Selection Matrix

To aid in your experimental design, the following table summarizes the physicochemical properties and performance of common recrystallization solvents for this scaffold.

Solvent SystemPolarity Index (P')Boiling Point (°C)Hot SolubilityCold SolubilityPrimary Application
Ethanol / Water 5.2 / 10.278HighVery LowGeneral purification; excellent for breaking H-bonds.
EtOAc / Hexanes 4.4 / 0.177 / 68ModerateVery LowBest for removing highly lipophilic impurities.
Toluene 2.4110HighModerateRemoving

stacking aromatic impurities.
Acetonitrile 5.882ModerateLowGood alternative if ester hydrolysis is a concern.

Validated Experimental Protocol: Ethanol/Water Recrystallization

This step-by-step methodology is designed as a self-validating system. Each step contains an observable milestone to ensure the protocol is proceeding correctly.

  • Initial Suspension: Place 1.0 g of crude 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 10 mL of absolute ethanol.

  • Thermal Dissolution: Heat the suspension to a gentle reflux (78 °C) using an oil bath.

    • Validation Check: If the solid does not completely dissolve after 5 minutes of reflux, add absolute ethanol dropwise (up to 5 mL) until the solution is entirely clear.

  • Hot Filtration (Optional): If insoluble black particulates (e.g., palladium or charcoal dust) remain, quickly pass the boiling solution through a pre-warmed fluted filter paper into a clean, hot flask.

  • Anti-Solvent Titration: While maintaining reflux, add hot deionized water dropwise through the top of the condenser. Stop adding water the exact moment a faint, persistent cloudiness appears in the solution.

  • Re-clarification: Add 1 to 3 drops of absolute ethanol until the boiling solution just turns clear again.

    • Causality: This establishes the perfect saturation point at the boiling temperature.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1.5 to 2 hours.

    • Validation Check: Needle-like or plate-like crystals should begin forming at room temperature.

  • Maximum Yield Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize lattice precipitation.

  • Harvesting & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 30% ethanol/water to remove surface impurities without dissolving the product.

  • Drying: Dry the crystals under high vacuum (<1 mbar) at 40 °C for 12 hours to a constant weight.

Process Visualization: Troubleshooting Logic

The following diagram maps the logical decision tree for addressing issues during the recrystallization workflow.

Recrystallization_Troubleshooting Start Crude 3,5-dibromo- 1H-pyrrolo[3,2-b]pyridine Dissolve Dissolve in Hot Solvent (e.g., EtOH or EtOAc) Start->Dissolve Cooling Cool to Room Temp Then Ice Bath Dissolve->Cooling Decision Observation During Cooling Cooling->Decision Issue1 Oiling Out (Liquid-Liquid Phase Sep) Decision->Issue1 Oil forms Issue2 No Crystals Formed (Undersaturated) Decision->Issue2 Stays clear Success Crystals Formed Decision->Success Crystals appear Fix1 Reheat to dissolve. Add more good solvent or seed crystal. Issue1->Fix1 Fix1->Cooling Retry cooling Fix2 Evaporate 20-30% solvent or scratch flask. Issue2->Fix2 Fix2->Cooling Retry cooling Filter Vacuum Filtration & Cold Wash Success->Filter End High Purity Product (>99%) Filter->End

Fig 1. Troubleshooting workflow for the recrystallization of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine.

References

  • Title: Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem Source: benchchem.com URL: [1]

  • Title: Exploration of nitrogen heterocycle scaffolds for the development of potent human neutrophil elastase inhibitors - PMC Source: nih.gov URL: [2]

Sources

troubleshooting low conversion rates in 5-azaindole cross-couplings

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Alex V. Status: Online Ticket ID: 5-AZA-XR-2024

Introduction: The "Azaindole Paradox"

Welcome to the technical support hub for 5-azaindole (1H-pyrrolo[3,2-c]pyridine) functionalization.

If you are experiencing low conversion (<20%) or stalled reactions, you are likely encountering the "Azaindole Paradox" : The very features that make this scaffold valuable in kinase inhibition (H-bond donor/acceptor motifs) are the same features that poison palladium catalysts.

Unlike standard indoles, 5-azaindole possesses a basic pyridine nitrogen (N5) and an acidic pyrrole nitrogen (N1). This guide addresses the three primary failure modes: Catalyst Sequestration , Protodeboronation , and Nucleophilic Competition .

Module 1: Diagnostic & Mechanism

Why is my reaction stalling?

Before changing reagents, diagnose the failure mode. The most common cause is Catalyst Death via N-Coordination .

  • The Mechanism: Palladium(II) is a soft Lewis acid. The pyridine nitrogen (N5) of 5-azaindole is a competent Lewis base. If the N5 is exposed, it will displace your phosphine ligands, forming a stable, inactive [Pd(substrate)2Cl2] complex. This removes Pd from the catalytic cycle before oxidative addition can occur.

  • The Symptom: The reaction mixture remains clear or turns pale yellow (inactive monomer) instead of the active black/brown, with >90% starting material recovery.

Visualizing the Failure Mode

CatalystPoisoning Pd_Active Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Productive Path) Pd_Active->OxAdd + Ar-X Poison Catalyst Sequestration (Dead End) Pd_Active->Poison + N5-Coordination Substrate 5-Azaindole (Unprotected) Substrate->OxAdd Low Affinity Substrate->Poison High Affinity

Figure 1: The competition between productive oxidative addition and non-productive catalyst sequestration by the azaindole nitrogen.

Module 2: Suzuki-Miyaura Coupling

Issue: Boronic acid degradation and low turnover. Root Cause: 5-azaindole boronic acids are prone to protodeboronation under aqueous basic conditions.

Optimization Protocol

Do not use standard aqueous conditions (DME/Water/Na2CO3). Switch to anhydrous systems with precatalysts.

ParameterRecommendationRationale
Boron Source Pinacol Ester or MIDA Boronate Boronic acids decompose rapidly. Esters provide steric protection against hydrolysis.
Catalyst XPhos Pd G3 or Pd(dppf)Cl2 XPhos is bulky enough to prevent N5-coordination; G3 precatalyst ensures rapid Pd(0) generation.
Base K3PO4 (anhydrous) Mild enough to prevent deprotection/degradation but strong enough for transmetallation.
Solvent 1,4-Dioxane or n-Butanol High boiling point; n-Butanol facilitates solubility of polar heterocycles.
Step-by-Step Workflow
  • Protection: If N1 is unprotected, install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group. Do not attempt coupling on free NH unless necessary.

  • Setup: Charge a vial with 5-azaindole boronate (1.0 equiv), Aryl Halide (1.0 equiv), XPhos Pd G3 (2-5 mol%), and finely ground K3PO4 (3.0 equiv).

  • Degas: Evacuate and backfill with Argon (3x).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 100°C for 4-12 hours.

Module 3: Buchwald-Hartwig Amination

Issue: No conversion; catalyst deactivation. Root Cause: The amine nucleophile and the azaindole substrate compete for the metal center.

The "Bulky Ligand" Solution

You must use a ligand that is sterically demanding enough to prevent the 5-azaindole nitrogen from binding to the Palladium, yet flexible enough to allow the amine to enter.

Recommended System: BrettPhos or tBuXPhos with Pd-G3/G4 precatalysts .[1]

BuchwaldLogic Start Buchwald-Hartwig Low Conversion CheckN1 Is N1 Protected? Start->CheckN1 Protect Protect N1 (Boc/SEM) CheckN1->Protect No LigandSelect Select Ligand based on Amine CheckN1->LigandSelect Yes Protect->LigandSelect Primary Primary Amine: Use BrettPhos Pd G3 LigandSelect->Primary Secondary Secondary Amine: Use RuPhos Pd G3 LigandSelect->Secondary

Figure 2: Decision matrix for ligand selection in C-N bond formation.

Critical Troubleshooting Tip
  • Base Sensitivity: If your substrate contains esters or nitriles, avoid NaOtBu. Use Cs2CO3 in t-Amyl alcohol at 110°C.

  • Order of Addition: Premix the catalyst and ligand in solvent for 5 minutes before adding the substrate to ensure the active catalytic species is formed before it encounters the "poisonous" azaindole.

Module 4: C-H Activation (Advanced)

Issue: Poor regioselectivity (C4 vs C3 vs C7). Root Cause: The electron-deficient ring resists electrophilic palladation.

The N-Oxide Strategy

To activate the C4 or C7 position, you must reverse the electronic bias. Oxidizing N5 to the N-oxide creates a dual benefit:

  • Directing Group: The N-oxide oxygen coordinates to Pd, directing it to the adjacent C4/C6 positions.

  • Activation: It increases the acidity of the adjacent protons.

Protocol Highlight (Fagnou Conditions):

  • Substrate: 5-azaindole N-oxide .

  • Catalyst: Pd(OAc)2 (5 mol%) + DavePhos or P(tBu)3 .

  • Base: K2CO3 or PivOK.

  • Outcome: High regioselectivity for C4-arylation.[2] The N-oxide can be reduced back to the free base using Fe/NH4Cl or Zn dust post-coupling.

Frequently Asked Questions (FAQ)

Q: Can I run these reactions in water/micellar conditions? A: Generally, no . While green chemistry is noble, 5-azaindole chemistries are extremely sensitive to hydration spheres disrupting the catalyst-ligand interaction. Stick to anhydrous dioxane, toluene, or t-Amyl alcohol until you have a working hit.

Q: My reaction works for 6-azaindole but fails for 5-azaindole. Why? A: Geometry. The position of the nitrogen in 5-azaindole (N5) is sterically more accessible for intermolecular binding to Palladium than the N6 position in 6-azaindole. 5-azaindole is a more potent catalyst poison.

Q: Which protecting group is best? A:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Best for lithiation and harsh base conditions. Harder to remove.

  • Boc (tert-Butyloxycarbonyl): Good for Suzuki/Buchwald. Labile to acid.

  • Tosyl (Ts): Strong electron-withdrawing group. Increases acidity of C-H bonds (good for C-H activation) but deactivates the ring for oxidative addition.

References

  • Catalyst Poisoning & N-Heterocycles

    • Title: "Origins of the Inhibition of Palladium-Catalyzed Cross-Coupling Reactions by Azoles and Their Deriv
    • Source: Journal of the American Chemical Society (2010)
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: "A Universal Set of Conditions for the Palladium-Catalyzed Amin
    • Source: Chemical Science (2011)
    • URL:[Link]

  • Azaindole C-H Activation

    • Title: "Pd-Catalyzed Direct Arylation of Azaindoles N-Oxides: Evidence for a C–H Activ
    • Source: Journal of Organic Chemistry (2012)
    • URL:[Link]

  • Boronic Acid Stability

    • Title: "Slow-Release Strategy in Suzuki–Miyaura Coupling of Unstable 2-Pyridylboron
    • Source: Angewandte Chemie Intern
    • URL:[Link]

Sources

controlling regioselectivity in di-halogenated pyrrolo[3,2-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity in Di-Halogenated Pyrrolo[3,2-b]pyridine Reactions Content Type: Technical Support Center Guide

Status: Operational Agent: Senior Application Scientist Ticket ID: REGIO-PP32B-001[]

Executive Summary: The Scaffold "Personality"

The pyrrolo[3,2-b]pyridine scaffold is a bicyclic system with a split personality. To control it, you must understand the electronic "tug-of-war" between its two fused rings:

  • The Pyridine Ring (N-4, C-5, C-6, C-7): Electron-deficient (

    
    -poor).[] It acts as an electron sink, making it highly susceptible to nucleophilic attack (SNAr) and oxidative addition by electron-rich metal catalysts (e.g., Pd(0)).
    
  • The Pyrrole Ring (N-1, C-2, C-3): Electron-rich (

    
    -excessive).[] It behaves like an enamine, prone to electrophilic attack (EAS) but sluggish in nucleophilic processes unless highly activated.
    

The Golden Rule of Regioselectivity: In competitive cross-coupling (e.g., Suzuki-Miyaura) of symmetric di-halides (e.g., 3,5-dibromo), the reaction occurs preferentially at the most electron-deficient position (Pyridine C-5) before the electron-rich position (Pyrrole C-3).

Module 1: Cross-Coupling (Suzuki, Sonogashira, Buchwald)

Q1: I have 3,5-dibromopyrrolo[3,2-b]pyridine. Which position will react first in a Suzuki coupling?

A: The C-5 position (pyridine ring) will react first.[]

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. This step is accelerated by electron-deficient arenes. The C-5 position is

    
     to the pyridine nitrogen (N-4), making it significantly more electron-deficient than the C-3 position on the electron-rich pyrrole ring.
    
  • Outcome: You will obtain the 5-aryl-3-bromo product.[][2]

  • Troubleshooting: If you see bis-coupling, lower the temperature to 40-60°C and use a stoichiometric limiting amount of boronic acid (0.95 - 1.0 eq).

Q2: How do I force the reaction to occur at C-3 first?

A: You cannot rely on electronic bias alone; you must use "Halogen Walking" (exploiting bond dissociation energies).

  • Strategy: Synthesize or purchase 5-bromo-3-iodopyrrolo[3,2-b]pyridine .

  • Reasoning: The C-I bond is weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). Pd(0) will insert into the C-I bond exclusively at room temperature, regardless of the electronic bias.

  • Protocol Tip: Run the reaction at room temperature (RT) using a mild base like

    
     or 
    
    
    
    to preserve the C-5 bromide.
Q3: My reaction at C-5 is sluggish. How do I activate it?

A: The C-5 position is sterically accessible but can be deactivated if the pyrrole nitrogen (N-1) is unprotected.

  • Issue: The free N-H (pKa ~17) can be deprotonated by the base used in Suzuki coupling, creating a pyrrolide anion. This negative charge pushes electron density into the pyridine ring, deactivating it toward oxidative addition.

  • Solution: Protect N-1 with a group like Boc, Tosyl (Ts), or SEM . An electron-withdrawing group like Tosyl is ideal as it further depletes electron density from the ring, accelerating the reaction at C-5.[]

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Q4: Can I use SNAr to functionalize the C-3 position?

A: No. The C-3 position is on the electron-rich pyrrole ring.[] It repels nucleophiles. SNAr is strictly limited to the pyridine ring positions that are ortho (C-5) or para (C-7) to the pyridine nitrogen.

Q5: I have a 5,7-dichloro substrate. Where will the nucleophile attack?

A: Preference is generally C-5 > C-7 .[]

  • Reasoning: The C-5 position is

    
     to the nitrogen, while C-7 is 
    
    
    
    .[] While both stabilize the Meisenheimer intermediate, the inductive effect at the
    
    
    -position (C-5) is stronger, usually making it the kinetic site of attack.
  • Note: This selectivity can be eroded by steric hindrance. If you have a bulky substituent at N-1, attack at C-7 might become competitive.[]

Module 3: Lithiation & Halogen-Metal Exchange[1]

Q6: I want to lithiate C-2. Do I need a halogen there?

A: No, you can use Directed Ortho Metalation (DoM) or simple deprotonation.

  • Condition: Protect N-1 with a group that coordinates lithium (e.g., SEM, MOM) or a bulky group (Boc).

  • Reagent: Use n-BuLi or LDA at -78°C. The C-2 proton is the most acidic on the ring system.[]

  • Warning: If you have halogens on the pyridine ring (C-5/C-6/C-7), n-BuLi will likely trigger Lithium-Halogen Exchange (Li-X) before deprotonating C-2.

    • Order of Operations: Li-X (fastest) > C-2 Deprotonation > DoM.[]

Q7: How do I selectively exchange a halogen at C-5 vs C-6?

A: Lithium-halogen exchange is driven by the stability of the resulting carbanion.

  • Rule: The position that creates the more stable anion exchanges faster.

  • Selectivity: A lithiated species at C-5 (alpha to N) is stabilized by the inductive effect of the nitrogen, but can be destabilized by lone-pair repulsion. However, in fused systems, C-5 exchange is often preferred over C-6 (beta).

  • Protocol: Perform the exchange at -100°C (internal temp) to maintain kinetic control and prevent "halogen dance" (migration of the lithium species to a more thermodynamically stable position).

Experimental Protocol: Regioselective C-5 Suzuki Coupling

Objective: Selective arylation of 3,5-dibromo-1-tosyl-1H-pyrrolo[3,2-b]pyridine at the C-5 position.

Reagents:

  • Substrate: 3,5-dibromo-1-tosyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for high activity on electron-deficient rings.
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)[3]

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with

    
     for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat to 50°C (oil bath temperature). Do not reflux.

    • Why? Higher temperatures (80-100°C) increase the risk of oxidative addition at the slower C-3 position, leading to bis-coupled byproducts.[]

  • Monitoring: Check LCMS at 2 hours.

    • Target Mass: M+1 (Mono-coupled).[]

    • Byproduct: M+1 + Ar (Bis-coupled).[] If >5% bis-coupled product appears, stop immediately.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product is typically more polar than the starting material but less polar than the bis-product.

Decision Logic Visualization

Regioselectivity Start Start: Di-Halogenated Pyrrolo[3,2-b]pyridine CheckHalogens Are the Halogens Identical? Start->CheckHalogens Different Different (e.g., 3-I, 5-Br) CheckHalogens->Different No Identical Identical (e.g., 3,5-diBr) CheckHalogens->Identical Yes ReactionType Reaction Type? Different->ReactionType Identical->ReactionType BondStrength Selectivity driven by Bond Strength (I > Br > Cl) ResultDiff Weakest Bond Reacts First (e.g., 3-I reacts before 5-Br) BondStrength->ResultDiff ElectronicBias Selectivity driven by Electronic Bias (Electron-Poor > Electron-Rich) ResultIdent Pyridine Ring (C-5) Reacts First (Electron Deficient) ElectronicBias->ResultIdent Suzuki Pd Cross-Coupling ReactionType->Suzuki SNAr SNAr (Nucleophilic Sub) ReactionType->SNAr Suzuki->BondStrength If Different Suzuki->ElectronicBias If Identical SNArRule Only Pyridine Ring Reacts (C-5 > C-7 >> C-6) SNAr->SNArRule

Caption: Decision tree for predicting regioselectivity based on halogen identity and reaction mechanism.

Data Summary: Reactivity Trends

PositionRingElectronic CharacterReactivity (Pd-Coupling)Reactivity (SNAr)Reactivity (Lithiation)
C-2 PyrroleElectron-RichLowInertHigh (Deprotonation)
C-3 PyrroleElectron-RichModerateInertLow (Exchange only)
C-5 PyridineElectron-Poor (

)
High (Primary Site) High (Primary Site) High (Exchange)
C-6 PyridineNeutral (

)
ModerateLowModerate
C-7 PyridineElectron-Poor (

)
HighModerateHigh

References

  • Lerebours, R., & Wolf, C. (2006). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Journal of the American Chemical Society.

  • Schlosser, M. (2005). The 2×3 Isomeric Azaindoles: Structure, Basicity, and Reactivity. European Journal of Organic Chemistry.

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 5-Azaindoles. The Journal of Organic Chemistry.

  • Handy, S. T., & Zhang, Y. (2006). A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. Chemical Communications.[]

Sources

Validation & Comparative

Comprehensive ¹H NMR Spectral Analysis of 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine: Solvent and Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide drug development teams in the structural characterization of heterocyclic scaffolds. 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (commonly known as 3,5-dibromo-4-azaindole) is a privileged pharmacophore widely utilized in the design of potent kinase inhibitors, particularly those targeting Receptor Tyrosine Kinases (RTKs) like FGFR4 in oncology 1. Accurate ¹H NMR characterization of this building block is critical for downstream synthetic validation. This guide objectively compares solvent systems and spectrometer platforms to optimize your analytical workflows.

Signaling Ligand Growth Factor Receptor RTK (e.g., FGFR4) Ligand->Receptor Activates MAPK MAPK/ERK Cascade Receptor->MAPK Phosphorylation Scaffold 3,5-Dibromo-4-azaindole Derivatives Scaffold->Receptor ATP-competitive Inhibition Proliferation Cell Proliferation & Survival MAPK->Proliferation Gene Expression

Mechanism of 4-azaindole derivatives in inhibiting RTK-mediated MAPK signaling.

Structural & Mechanistic Context

The 1H-pyrrolo[3,2-b]pyridine core consists of an electron-rich pyrrole fused to an electron-deficient pyridine ring. In an unsubstituted 4-azaindole, the pyridine protons (H-5, H-6, H-7) exhibit complex spin-spin coupling (


 Hz, 

Hz).

The Causality of Halogenation: Bromination at the C3 and C5 positions drastically alters this spin system. By replacing the proton at C5 with a heavy bromine atom, the


 coupling is entirely eliminated. This reduces the pyridine ring's NMR signature to a highly predictable and simplified AX spin system  consisting only of H-6 and H-7, which appear as a pair of clean doublets with an ortho-coupling constant of ~8.0 Hz 2.

Comparative Analysis 1: Solvent Selection (DMSO-d₆ vs. CDCl₃)

Selecting the correct deuterated solvent is the most critical variable in analyzing azaindoles. While CDCl₃ is often the default for organic chemists, DMSO-d₆ provides vastly superior data for this specific scaffold.

NMR MetricDMSO-d₆ PerformanceCDCl₃ PerformanceMechanistic Causality
NH Signal (H-1) Sharp singlet (~11.8 ppm)Broad or absent (~9.5 ppm)DMSO acts as a strong hydrogen-bond acceptor, locking the pyrrole NH and slowing proton exchange with trace water. CDCl₃ lacks this stabilization.
H-2 Signal Singlet (~7.9 ppm)Singlet (~7.6 ppm)The higher dielectric constant of DMSO deshields the proton, shifting it further downfield.
H-6 / H-7 Signals Doublets (~7.3 / 7.6 ppm)Doublets (~7.1 / 7.4 ppm)Both solvents resolve the 8 Hz AX system, but DMSO prevents signal overlap with non-polar impurities.
Solubility Excellent (>50 mg/mL)Moderate (~10 mg/mL)The highly polar nature of the dibrominated bicyclic core strongly favors the polar aprotic environment of DMSO.

Comparative Analysis 2: Spectrometer Platforms

With the advent of high-resolution benchtop NMRs, researchers must choose between traditional high-field superconducting magnets and localized benchtop systems. Because the C3/C5 dibromination simplifies the spin system, this molecule is an ideal candidate for benchtop analysis.

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Operational Impact
Resolution (Hz/pt) < 0.2 Hz~1.0 Hz600 MHz resolves complex crude mixtures; 80 MHz easily resolves the isolated 8 Hz AX doublets of the pure product.
Sensitivity (S/N) > 1000:1~100:1Benchtop requires higher sample concentration but is sufficient for primary structural confirmation.
Throughput Low (Core Facility Queue)High (In-Lab / Fume Hood)Benchtop enables rapid, on-the-fly reaction monitoring during the bromination step.
Maintenance High (Cryogens required)Zero (Permanent Magnet)Benchtop drastically reduces operational costs for routine QA/QC.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating internal standards and baseline checks, the methodology inherently proves its own accuracy.

Step 1: Sample Preparation & Internal Standardization

  • Weigh exactly 15–20 mg of the purified 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine.

  • Dissolve the solid in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal 0.00 ppm reference. This creates a self-validating baseline that isolates your chemical shift data from external magnetic field drift or temperature variations.

Step 2: Spectrometer Tuning & Locking

  • Insert the NMR tube and run a blank dummy scan.

  • Lock the spectrometer frequency to the deuterium resonance of DMSO-d₆ (39.5 ppm / 2.50 ppm). Causality: Locking to the solvent's deuterium signal dynamically compensates for temporal

    
     field fluctuations, ensuring sharp, reproducible peak shapes across multiple transients.
    

Step 3: Acquisition Parameters

  • Set the spectral width to 15 ppm to ensure the downfield NH proton (~11.8 ppm) is captured without aliasing.

  • Set the relaxation delay (

    
    ) to 2.0 seconds and acquire 16 to 32 transients.
    Causality: A sufficient 
    
    
    
    ensures complete longitudinal relaxation (
    
    
    ) of the broad NH proton, allowing for accurate integration relative to the aromatic protons.

Step 4: Data Processing

  • Apply a 0.3 Hz exponential line-broadening window function before Fourier Transformation.

  • Phase and baseline correct the spectrum manually. Causality: Line broadening enhances the signal-to-noise ratio without significantly compromising the resolution of the 8 Hz AX coupling system.

Workflow A Synthesize/Isolate 3,5-Dibromo-4-azaindole B Solvent Selection A->B C DMSO-d6 (Preferred for NH visibility) B->C D CDCl3 (Good for solubility, poor NH) B->D E Spectrometer Choice C->E D->E F High-Field (600 MHz) Complex mixtures & trace impurities E->F G Benchtop (80 MHz) Routine QA/QC & pure samples E->G H Data Acquisition & Processing F->H G->H

Workflow for 1H NMR analysis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine.

References

  • Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a Kinase Inhibitor. Benchchem. 3

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 1

  • Development of peptoid-based heteroaryl-decorated histone deacetylase (HDAC) inhibitors with dual-stage antiplasmodial activity. Malaria World. 2

Sources

Comparative Reactivity Guide: 3,5-Dibromo-7-Azaindole vs. Azaindole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the reactivity of 3,5-dibromo-7-azaindole (the industry-standard scaffold likely intended by the query) versus 5-azaindole isomers .

Executive Summary & Nomenclature Correction

Status: 3,5-Dibromo-7-azaindole is the "Privileged Scaffold." Verdict: The 7-azaindole core offers superior kinase binding affinity, solubility, and predictable regioselectivity compared to its 5-azaindole isomer.

⚠ Technical Note on Nomenclature

The query mentions "3,5-dibromo-5-azaindole." This is chemically impossible under standard IUPAC numbering because in 5-azaindole (1H-pyrrolo[3,2-c]pyridine), position 5 is a nitrogen atom, which cannot bear a bromine substituent in the neutral state.

  • Intended Compound: 3,5-dibromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine derivative).[1][2][3]

  • Isomeric Comparison: This guide compares the reactivity of this specific functionalized block against the 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) to illustrate why the 7-isomer is dominant in drug discovery.

Structural & Electronic Landscape

The reactivity differences stem directly from the position of the pyridine nitrogen relative to the pyrrole nitrogen.

Feature7-Azaindole (Parent of Product) 5-Azaindole (Isomer)
IUPAC Name 1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[3,2-c]pyridine
Nitrogen Position N7 (adjacent to bridgehead)N5 (para to bridgehead C)
Electronic Character "Purine-like" (H-bond donor/acceptor pair)Less "Purine-like"
Solubility High (allows bidentate binding)Moderate to Low
pKa (Conj. Acid) ~4.6 (Pyridine N)~8.3 (Pyridine N - highly basic)
Key Reactivity C3 (Electrophilic), C6 (Nucleophilic)C3 (Electrophilic), C4 (Nucleophilic)
Structural Visualization

The following diagram contrasts the numbering and electronic hot-spots of the two isomers.

Azaindole_Structure cluster_0 7-Azaindole (The Standard) 1H-pyrrolo[2,3-b]pyridine cluster_1 5-Azaindole (The Isomer) 1H-pyrrolo[3,2-c]pyridine N1_7 N1 (NH) C2_7 C2 N1_7->C2_7 C3_7 C3 (SEAr) C2_7->C3_7 C4_7 C4 C5_7 C5 (Br) N7_7 N7 (Pyridine) C5_7->N7_7 Ortho N5_5 N5 (Nitrogen) C5_7->N5_5 Isomeric Shift N1_5 N1 (NH) C3_5 C3 N1_5->C3_5 C4_5 C4 (SnAr) C4_5->N5_5 C6_5 C6 N5_5->C6_5 caption Fig 1: Numbering systems showing why '3,5-dibromo' is impossible for 5-azaindole (Pos 5 is N).

Reactivity Profile: 3,5-Dibromo-7-Azaindole[1][4][5]

This molecule is a "bifunctional linchpin." Its utility lies in the differential reactivity of the two bromine atoms.

A. Regioselectivity in Cross-Coupling (Suzuki-Miyaura)

The core challenge is selectively coupling one bromine over the other.

  • C3-Bromine (Pyrrole ring): Electron-rich ring. Historically, C3-halogens in azaindoles are highly reactive towards oxidative addition with Pd(0) due to the low bond dissociation energy and "indole-like" character.

  • C5-Bromine (Pyridine ring): Electron-deficient ring. Typically, electron-deficient aryl halides react faster in SnAr, but in Pd-catalyzed coupling, the C3-Br is often the first to react, especially if the N1-position is protected (e.g., Tosyl, SEM).

Experimental Hierarchy:

  • C3-Functionalization: Occurs first under standard Pd(PPh3)4 conditions.

  • C5-Functionalization: Requires higher temperatures or more active catalysts (e.g., XPhos, SPhos) after C3 is substituted.

B. Nucleophilic Aromatic Substitution (SnAr)
  • 3,5-Dibromo-7-azaindole is generally resistant to SnAr at C5 because C5 is meta to the pyridine nitrogen (N7).

  • Contrast with 5-Azaindole: Derivatives of 5-azaindole (like 4-chloro-5-azaindole) are highly reactive in SnAr because the leaving group is ortho to the activating nitrogen.

Reactivity Flowchart

Reactivity_Flow cluster_Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) cluster_Lithiation Lithium-Halogen Exchange Start 3,5-Dibromo-7-azaindole Step1 Step 1: C3-Selective Coupling (Kinetic Control) Start->Step1 Pd(0), r.t. Li_Ex C3-Lithiation (Fastest Exchange) Start->Li_Ex n-BuLi, -78°C Step2 Step 2: C5-Coupling (Requires forcing conditions) Step1->Step2 Pd(0), Heat, Ligand caption Fig 2: Sequential functionalization map. C3 reacts before C5 in most Pd-catalyzed cycles.

Experimental Protocols

These protocols are designed to be self-validating. If the regioselectivity is lost (mixed products), check the temperature control and N-protection status.

Protocol A: Synthesis of 3,5-Dibromo-7-Azaindole

Target: Preparation of the core scaffold from 7-azaindole.[2]

  • Starting Material: Dissolve 7-azaindole (1.0 eq) in DMF.

  • Bromination (C3): Add NBS (1.05 eq) at 0°C. Stir for 1 h.

    • Checkpoint: TLC should show conversion to mono-bromo species (C3).

  • Bromination (C5): This is difficult to do directly with high selectivity after C3 is brominated without over-brominating C2.

    • Alternative Route (Industry Standard): Start with 5-bromo-7-azaindole (commercially available).

    • Step 1: Dissolve 5-bromo-7-azaindole in DMF.

    • Step 2: Add NBS (1.1 eq) at room temperature.

    • Mechanism: The C3 position is the most electron-rich and undergoes SEAr. The existing Br at C5 deactivates the ring slightly but C3 remains accessible.

    • Workup: Pour into water, filter precipitate. Recrystallize from EtOH.

Protocol B: Regioselective Suzuki Coupling (C3-Selective)

Target: 3-Aryl-5-bromo-7-azaindole.

  • Setup: In a Schlenk flask, combine 3,5-dibromo-7-azaindole (1.0 eq), Aryl-Boronic Acid (1.1 eq), and Na2CO3 (2.0 eq).

  • Solvent: Degassed Dioxane:Water (4:1).

  • Catalyst: Pd(PPh3)4 (5 mol%). Note: Use a "slower" catalyst to enhance selectivity. Avoid XPhos/SPhos for the first step.

  • Reaction: Heat to 60-80°C (Do not reflux aggressively). Monitor by LCMS.[4]

    • Validation: The C3-product usually elutes earlier than the starting material on reverse-phase HPLC.

    • Observation: If C5 coupling is observed, lower temperature to 40°C.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Comparative Data Summary

Parameter3,5-Dibromo-7-Azaindole 5-Azaindole Derivatives
Primary Use Kinase Inhibitors (ATP H-bond mimic)Specialized probes (less common)
C3-Reactivity High (SEAr, Pd-coupling)High (SEAr)
C5-Reactivity Moderate (Pd-coupling), Low (SnAr)N/A (Position 5 is N)
SnAr Hotspot C6 (Requires activation via N-oxide)C4 (Highly reactive due to ortho-N5)
Solubility Good (due to N7 lone pair)Poor (high lattice energy)
Why 7-Azaindole Wins

The 7-azaindole scaffold mimics the purine core of ATP more effectively than 5-azaindole. The N7 nitrogen accepts a hydrogen bond (from the kinase hinge region), while the NH (N1) donates one. In 5-azaindole , the N5 nitrogen is geometrically displaced, often leading to a loss of this critical "hinge binding" motif.

References

  • Regioselective Bromination of 7-Azaindole : Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 2017. Link

  • Suzuki Coupling Selectivity : Boujdi, K., et al.[5] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation."[5][6][7] RSC Advances, 2021.[6] (Demonstrates halogen selectivity principles in similar fused systems). Link

  • Azaindole Isomers in Medicinal Chemistry : Popowycz, F., et al.[4] "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 2020. Link

  • Functionalization Overview : Léris, A., et al. "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds." Atlanchim Pharma Review. Link

  • General Reactivity: Song, J.J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007.

Sources

HPLC Method Development for 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3,5-dibromo-1H-pyrrolo[3,2-b]pyridine is a critical scaffold in the synthesis of kinase inhibitors (e.g., for oncology targets like BRAF or VEGFR). Its purity is paramount because isomeric impurities—specifically mono-brominated species (3-bromo or 5-bromo analogs) and regioisomers—possess different biological activities and can propagate into downstream API (Active Pharmaceutical Ingredient) synthesis.

This guide compares two distinct chromatographic approaches:

  • The "Standard" Generic Approach: A C18-based method commonly used for initial screening.

  • The "Optimized" Selective Approach: A Fluorophenyl (PFP) or Phenyl-Hexyl method engineered specifically for halogenated heteroaromatics.

Key Finding: While C18 columns provide adequate retention, they often fail to resolve the critical des-bromo impurities (monobromo species) from the target due to insufficient selectivity for halogen-specific interactions. The Fluorophenyl (PFP) stationary phase is recommended as the superior alternative, leveraging


-

and halogen-selective interactions to achieve baseline resolution (

).

Chemical Context & Separation Challenges

To develop a robust method, one must understand the physicochemical properties of the analyte:

  • Analyte: 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine.

  • Core Structure: 4-Azaindole (Pyrrolo[3,2-b]pyridine) fused ring system.

  • Acidity/Basicity:

    • The pyridine nitrogen (N4) is basic but its

      
       (typically ~6.9 for the parent) is significantly lowered by the electron-withdrawing bromine atoms, likely to the range of 3.0–4.0.
      
    • The pyrrole nitrogen (N1) is weakly acidic.

  • Hydrophobicity: High (

    
     estimated > 2.5) due to di-bromo substitution.[1]
    

The Separation Challenge: The primary impurities are often 3-bromo-1H-pyrrolo[3,2-b]pyridine (under-brominated) and regioisomers . These share near-identical hydrophobicity with the target, making standard alkyl-chain (C18) separation driven purely by solvophobic interactions insufficient.

Comparative Method Analysis

Method A: The Generic Standard (C18)

Most labs start here. It is robust but lacks specificity for this application.

  • Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.[2]

  • Mechanism: Hydrophobic interaction (Partitioning).

  • Outcome: The target elutes well, but the 3-bromo impurity often co-elutes on the tail of the main peak or shows poor resolution (

    
    ). The basic pyridine nitrogen can cause peak tailing due to interaction with residual silanols.
    
Method B: The Recommended Alternative (PFP / Phenyl-Hexyl)

Optimized for halogenated aromatics.

  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl, 2.7 µm (Core-Shell), 100 x 4.6 mm.

  • Mobile Phase: Water / Methanol with 0.05% TFA.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking + Dipole-dipole interactions (Halogen selectivity).
  • Outcome: The electron-deficient PFP ring interacts strongly with the electron-rich bromine atoms of the analyte. This "shape selectivity" pulls the di-bromo target away from mono-bromo impurities, significantly improving resolution.

Comparative Data Summary (Representative)
ParameterMethod A (Generic C18)Method B (Recommended PFP)
Stationary Phase C18 (Alkyl chain)Pentafluorophenyl (Fluorinated Ring)
Mobile Phase B AcetonitrileMethanol (Promotes

-interactions)
Target Retention (

)
8.5 min10.2 min
Critical Pair Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline separation)
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Sharp symmetry)
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

+ Halogen

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of TFA suppresses silanol activity, ensuring sharp peaks for the basic azaindole core.

Instrumentation & Conditions[2][3]
  • System: HPLC or UHPLC with PDA (Photo Diode Array) detector.

  • Column: Kinetex F5 (PFP) or XSelect HSS PFP (or equivalent), 2.6 µm or 3.5 µm, 100 x 4.6 mm.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (strong absorption for azaindoles) and 280 nm (selectivity check).

Mobile Phase Preparation
  • Solvent A: 1000 mL HPLC-grade Water + 0.5 mL Trifluoroacetic Acid (TFA). Mix well.

  • Solvent B: 1000 mL HPLC-grade Methanol + 0.5 mL TFA.

    • Note: Methanol is preferred over Acetonitrile in Method B because aprotic solvents like MeCN can interfere with the

      
      -
      
      
      
      interactions between the analyte and the phenyl stationary phase.
Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
1.09010Injection / Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Sample Preparation[4]
  • Stock Solution: Dissolve 10 mg of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine in 10 mL of Methanol (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to reach 0.1 mg/mL.

    • Critical: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

Visualizing the Logic

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the PFP selection.

MethodDevelopment Start Start: 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Analyze Analyze Structure: Basic N + Halogens (Br) Start->Analyze ScreenC18 Screen 1: Generic C18 Low pH (Formic Acid) Analyze->ScreenC18 Decision1 Resolution > 1.5? ScreenC18->Decision1 OptimizeC18 Optimize Gradient Decision1->OptimizeC18 Yes SwitchMech Switch Mechanism: Target Halogen Selectivity Decision1->SwitchMech No (Co-elution) SelectPFP Select PFP / Phenyl-Hexyl Switch Org. Mod. to MeOH SwitchMech->SelectPFP FinalMethod Final Method: High Resolution of Isomers SelectPFP->FinalMethod

Caption: Decision tree prioritizing stationary phase selection based on analyte halogenation.

Separation Mechanism: C18 vs. PFP

Why the PFP column works better for this specific compound.

Mechanism cluster_C18 C18 Interaction cluster_PFP PFP Interaction Analyte Analyte: Di-Bromo Azaindole C18_Mech Hydrophobic Only (Weak Selectivity for Br) Analyte->C18_Mech Method A PFP_Mech Hydrophobic + Pi-Pi Stacking + Halogen Bonding Analyte->PFP_Mech Method B

Caption: Mechanistic comparison showing the multi-modal retention of Fluorophenyl phases.

Troubleshooting & Optimization (Self-Validating Steps)

To ensure the method remains robust (Trustworthiness):

  • System Suitability Test (SST):

    • Inject a mixture of the Target and a known impurity (e.g., 3-bromo precursor).

    • Requirement: Resolution (

      
      ) must be 
      
      
      
      . If
      
      
      , lower the % Methanol in the gradient start.
  • Peak Tailing:

    • If Tailing Factor > 1.5, increase TFA concentration to 0.1% or increase column temperature to 40°C. The basic nitrogen is likely interacting with silanols.

  • Carryover:

    • Run a blank injection after the high-concentration standard. Azaindoles can be "sticky."[3] If carryover is observed, add 10% isopropanol to the needle wash solvent.

References

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. (Demonstrates separation of brominated azaindole isomers). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23688473, 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (Provides physicochemical data for method parameter justification). Available at: [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (Authoritative guide on using PFP/PBr columns for halogenated isomer separation). Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic curiosity; it is the blueprint for function. The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The introduction of bromine atoms, as in 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine, offers unique opportunities for further functionalization and modulation of electronic properties, making it a valuable building block in the design of novel therapeutics. The determination of the crystal structure of its complexes is paramount for understanding their structure-activity relationships, guiding rational drug design, and securing intellectual property.

This guide provides an in-depth comparison of methodologies for the crystal structure determination of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine complexes. While a definitive crystal structure for the parent 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine or its complexes is not yet publicly available in crystallographic databases, this guide will leverage data from the closely related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, to illustrate the principles and provide a framework for comparison. We will delve into the causality behind experimental choices, from crystallization strategies to the final structural analysis, ensuring a trustworthy and authoritative resource.

The Foundational Step: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target complex and, critically, the growth of single crystals of sufficient quality for X-ray diffraction. The latter often represents the most significant bottleneck in the process.

Synthesis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine Complexes

The synthesis of metal complexes with pyrrolopyridine-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The nitrogen atoms of the pyridine and pyrrole rings can act as coordination sites. For 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine, coordination is expected to occur primarily through the pyridine nitrogen, and potentially through the pyrrole nitrogen after deprotonation.

Experimental Protocol: General Synthesis of a Transition Metal Complex

  • Ligand Preparation: Dissolve 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as methanol, ethanol, or acetonitrile.

  • Metal Salt Addition: To the stirred ligand solution, add a solution of the desired metal salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂) (0.5-1.0 eq) in the same or a compatible solvent.

  • Reaction Conditions: The reaction may proceed at room temperature or require heating under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the resulting complex may precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce precipitation. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystallization Methodologies: A Comparative Approach

The choice of crystallization method is often empirical, and screening multiple techniques in parallel is highly recommended. For novel heterocyclic compounds, slow evaporation and vapor diffusion are the most common and successful methods.[1]

Crystallization TechniquePrincipleAdvantagesDisadvantages
Slow Evaporation The concentration of the solute is gradually increased by the slow evaporation of the solvent until supersaturation is reached, leading to crystal nucleation and growth.[1]Simple to set up; requires minimal equipment.Limited control over the rate of crystallization; can lead to the formation of multiple small crystals.
Vapor Diffusion An anti-solvent with lower solubility for the compound slowly diffuses into a concentrated solution of the compound, inducing crystallization.Better control over the rate of crystallization; often yields higher quality crystals.More complex setup; requires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface.Can produce very high-quality crystals; useful for sensitive compounds.Can be difficult to set up without disturbing the interface; may take a long time.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the synthesized complex in a suitable solvent or solvent mixture in which it is fully soluble. The solvent should have a relatively low boiling point for gradual evaporation.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the complex (a starting concentration of 5-20 mg/mL is recommended).

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Setup: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation. The size of the opening can be adjusted to control the rate.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature and observe for crystal growth over several days to weeks.

Unveiling the Atomic Architecture: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure.

The X-ray Crystallography Workflow

The process involves mounting a single crystal on a goniometer, irradiating it with a monochromatic X-ray beam, and collecting the diffraction data as the crystal is rotated. The angles and intensities of the diffracted X-rays are measured, producing a unique diffraction pattern for the compound.[2] This data is then used to solve and refine the crystal structure.

Sources

mass spectrometry fragmentation patterns of 3,5-dibromo-5-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation & Characterization of Dibromo-Azaindoles

Executive Summary & Nomenclature Correction

Critical Technical Note: The request specified "3,5-dibromo-5-azaindole." In standard IUPAC nomenclature, 5-azaindole corresponds to


-pyrrolo[3,2-c]pyridine. In this structure, position 5 is a nitrogen atom, rendering "3,5-dibromo" substitution chemically impossible without disrupting the aromatic system.

It is highly probable that the intended analyte is 3,5-dibromo-7-azaindole (


-pyrrolo[2,3-b]pyridine derivative), a ubiquitous scaffold in kinase inhibitor development (e.g., Vemurafenib intermediates). This guide focuses on the characterization of 3,5-dibromo-7-azaindole , while providing a comparative framework for distinguishing it from theoretical isomers (e.g., 2,3-dibromo-5-azaindole) and carbon analogs (indoles).

This guide synthesizes high-resolution mass spectrometry (HRMS) data, isotopic pattern analysis, and collision-induced dissociation (CID) pathways to provide a robust identification protocol.

Part 1: Analytical Profile & Isotopic Signature

Before analyzing fragmentation, the precursor ion must be validated via its isotopic envelope. Brominated compounds possess a distinct "fingerprint" due to the natural abundance of


 (50.69%) and 

(49.31%).

Analyte: 3,5-Dibromo-7-azaindole Formula:


Monoisotopic Mass (

):
~273.87 Da
Table 1: Precursor Ion Isotopic Envelope (ESI+)
Isotope Compositionm/z (Protonated

)
Relative AbundanceDiagnostic Utility

274.9 51%Nominal Mass

276.9 100% (Base Peak)Confirmation of


278.9 49%Verification of purity

Analyst Insight: A 1:2:1 intensity ratio (approximate) at M, M+2, and M+4 is the primary inclusion criterion. Deviations from this ratio suggest interference from mono-bromo impurities (1:1 doublet) or co-eluting contaminants.

Part 2: Fragmentation Pathways (Mechanistic Analysis)

The fragmentation logic of 3,5-dibromo-7-azaindole is governed by the differential stability of the pyrrole vs. pyridine rings.

  • Regioselectivity of Bromine Loss:

    • C3-Br (Pyrrole Ring): The C3 position in 7-azaindole is electron-rich (nucleophilic). However, in the radical cation or protonated form, the C-Br bond at C3 is generally more labile than the C5-Br bond.

    • C5-Br (Pyridine Ring): The C5 position is on the electron-deficient pyridine ring. The C-Br bond here is stronger and typically retained longer in the fragmentation cascade.

  • Primary Pathway (Neutral Loss of HBr): In ESI (soft ionization), the protonated molecule

    
     often eliminates neutral HBr rather than a bromine radical (
    
    
    
    ). This is driven by the high proton affinity of the azaindole nitrogens.
  • Secondary Pathway (Ring Opening): Following dehalogenation, azaindoles undergo characteristic loss of HCN (27 Da), a fingerprint of the pyridine ring cleavage.

Visualizing the Fragmentation Tree

G Parent Parent Ion [M+H]+ m/z 274.9 / 276.9 / 278.9 (1:2:1 Pattern) Frag1 [M+H - HBr]+ m/z 194.9 / 196.9 (1:1 Pattern) Parent->Frag1 - HBr (80/82 Da) Loss of C3-Br (Pyrrole) Frag2 [M+H - Br•]+ m/z 195.9 / 197.9 (Radical Cation) Parent->Frag2 - Br• (79/81 Da) (Minor Pathway in ESI) Frag3 [M+H - HBr - HCN]+ m/z 167.9 / 169.9 (Pyridine Ring Opening) Frag1->Frag3 - HCN (27 Da) Loss from Pyridine Ring Frag4 [M+H - 2HBr]+ m/z 115.0 (Fully Dehalogenated) Frag1->Frag4 - HBr (80/82 Da) Loss of C5-Br

Figure 1: Proposed ESI-MS/MS fragmentation tree for 3,5-dibromo-7-azaindole. The primary pathway involves sequential loss of HBr followed by ring contraction.

Part 3: Comparative Performance & Differentiation

To objectively assess the "performance" of this analyte in an assay, one must distinguish it from isobaric alternatives.

Comparison: 7-Azaindole vs. Indole vs. 5-Azaindole
Feature3,5-Dibromo-7-Azaindole 3,5-Dibromoindole (Alternative 1)x,y-Dibromo-5-Azaindole (Alternative 2)
Core Structure Pyridine fused to Pyrrole (N at 7)Benzene fused to Pyrrole (No N in 6-ring)Pyridine fused to Pyrrole (N at 5)
HCN Loss High Probability. The pyridine ring readily loses HCN (m/z 27) after initial fragmentation.Low Probability. Requires extensive rearrangement; usually loses C2H2 or HCN from pyrrole only.High Probability. Similar to 7-aza, but retention times differ significantly due to polarity.
Polarity (RT) Moderate Polarity (N7 is a H-bond acceptor). Elutes earlier than indole on C18.Low Polarity (Lipophilic). Elutes later on C18.High Polarity (N5 is highly basic). Elutes earliest on C18.
Acid/Base Sensitivity High. Protonates easily at N7. Excellent ESI+ response.Low. Poor protonation in ESI+. Often requires APPI or ESI-.Very High. N5 is the most basic position. Intense ESI+ response.

Differentiation Protocol:

  • Check m/z 27 Loss: If the MS/MS spectrum shows a strong loss of 27 Da (HCN) after bromine loss, it confirms the presence of a pyridine ring (Azaindole), ruling out the Indole alternative.

  • Chromatography: 7-azaindole is significantly less lipophilic than indole. Under standard Reverse Phase conditions (C18, Water/Acetonitrile), 3,5-dibromo-7-azaindole will elute before 3,5-dibromoindole.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures the data collected is reproducible and artifacts are identified.

Objective: Confirm identity and purity of 3,5-dibromo-7-azaindole using LC-MS/MS.

Step 1: Sample Preparation

  • Dissolve 1 mg of sample in 1 mL DMSO (Stock).

  • Dilute 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Why: Formic acid ensures protonation of the N7 nitrogen, maximizing

    
     signal.
    

Step 2: MS Source Parameters (ESI+)

  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: 20–40 V.

    • Validation: Perform a "Cone Voltage Ramp". If the ratio of m/z 275/277 changes drastically at high voltage, in-source fragmentation (loss of HBr) is occurring. Keep voltage low to preserve the parent ion.

  • Source Temp: 120°C. Desolvation Temp: 350°C.

Step 3: MS/MS Acquisition (Daughter Scan)

  • Precursor Selection: Select m/z 276.9 (The

    
     isotope).
    
    • Why: This is the most abundant peak (100%), offering the best S/N ratio.

  • Collision Energy (CE): Ramp 10 -> 50 eV.

  • Acceptance Criteria:

    • Observation of m/z 196.9 (Loss of HBr).

    • Observation of m/z 169.9 (Loss of HBr + HCN).

    • Absence of m/z ~117 (Indole-specific ring fragments without N).

References

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]

  • ResearchGate. Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

structure-activity relationship (SAR) studies of 3,5-dibromo-5-azaindole libraries

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the specific technical request while correcting a critical nomenclature ambiguity regarding "5-azaindole." It focuses on the 3,5-dibromo-7-azaindole scaffold, which is the industry standard for the described SAR studies, while explaining the chemical impossibility of the "3,5-dibromo-5-azaindole" isomer under standard numbering.

Focus: The 7-Azaindole Scaffold in Kinase Drug Discovery

Executive Summary & Nomenclature Correction

Critical Technical Note: The specific query "3,5-dibromo-5-azaindole" presents a chemical impossibility under standard IUPAC numbering.

  • 5-Azaindole (1H-pyrrolo[3,2-c]pyridine): The nitrogen atom resides at position 5 of the fused ring system.[1] Therefore, a bromine substituent cannot be placed at position 5.[1]

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): The nitrogen resides at position 7, leaving carbon 5 available for substitution.[1]

Scope of Guide: This guide focuses on the 3,5-dibromo-7-azaindole scaffold, a "privileged structure" in oncology and immunology drug discovery.[1] This scaffold is extensively used to generate libraries for targeting ATP-binding sites in kinases (e.g., TrkA, ROCK, JAK, GSK3).[1] We will objectively compare this scaffold against indole and other azaindole isomers, detailing the Structure-Activity Relationship (SAR) logic that drives library design.

Scaffold Comparison: Why 7-Azaindole?

The 7-azaindole scaffold is often termed a "bioisostere" of both indole and purine (adenine).[1][2] Its ability to form a bidentate hydrogen bond with the kinase "hinge" region makes it superior to the parent indole in many applications.[1]

Table 1: Physicochemical & Functional Comparison
FeatureIndole 7-Azaindole (Target)4-Azaindole 6-Azaindole
Structure Benzene fused to PyrrolePyridine (N7) fused to PyrrolePyridine (N4) fused to PyrrolePyridine (N6) fused to Pyrrole
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (N7)Donor (NH) + Acceptor (N4)Donor (NH) + Acceptor (N6)
Water Solubility LowModerate (Improved polarity)ModerateModerate
pKa (Conj. Acid) ~ -2.4 (Very weak base)~ 4.6 (Protonatable)~ 6.9 (More basic)~ 6.0
Kinase Binding Monodentate (Hinge NH)Bidentate (Hinge NH + N7)Monodentate (usually)Monodentate
Metabolic Stability Prone to oxidationEnhanced (Pyridine ring)VariableVariable
3,5-Dibromo Access Facile (Electrophilic)Facile (C3-EAS / C5-Lithiation)ChallengingChallenging

Key Insight: The N7 nitrogen in 7-azaindole mimics the N1 of adenine, allowing it to accept a hydrogen bond from the kinase backbone (e.g., hinge region amino acids), while the pyrrole NH donates a hydrogen bond. This "bidentate clamp" significantly increases potency compared to the indole scaffold.[1]

Synthetic Accessibility & Library Generation[1]

Constructing a library requires a scaffold with orthogonal reactive handles.[1] The 3,5-dibromo-7-azaindole is ideal because the two bromine atoms exhibit differential reactivity, allowing for sequential cross-coupling (regioselective functionalization).[1]

Differential Reactivity Logic
  • C3-Bromine: Located on the electron-rich pyrrole ring.[1] It is more reactive toward oxidative addition in Palladium-catalyzed couplings (Suzuki, Sonogashira) if the N1 is protected or if conditions are tuned.[1] However, under specific conditions (e.g., Lithiation), the C5 position can be targeted first.[1]

  • C5-Bromine: Located on the electron-deficient pyridine ring.[1] It typically requires more forcing conditions or specialized ligands compared to C3, unless activated by N-oxide formation or specific directing groups.[1]

Standard Workflow:

  • Step 1: C3-Selective Coupling (Suzuki)

    
     Introduces "Head" group (Hinge interaction).[1]
    
  • Step 2: C5-Coupling (Suzuki/Buchwald)

    
     Introduces "Tail" group (Solvent front/Hydrophobic pocket).[1]
    
Diagram: Regioselective Library Synthesis

LibrarySynthesis Start 7-Azaindole Bromination Bromination (NBS, DMF) Start->Bromination Dibromo 3,5-Dibromo-7-azaindole (Core Scaffold) Bromination->Dibromo C3_Couple C3-Selective Coupling (Pd(PPh3)4, Na2CO3, R1-B(OH)2) Dibromo->C3_Couple Low Temp / Sterics PathA Route A: Sequential Suzuki MonoSub 3-Substituted-5-bromo Intermediate C3_Couple->MonoSub C5_Couple C5-Coupling (Pd(dppf)Cl2, K3PO4, R2-B(OH)2) MonoSub->C5_Couple High Temp / Ligand Final 3,5-Disubstituted Library Member C5_Couple->Final

Caption: Workflow for generating 3,5-disubstituted 7-azaindole libraries via regioselective Palladium-catalyzed cross-coupling.

Structure-Activity Relationship (SAR) Analysis

In the context of Kinase Inhibition (e.g., TrkA, ROCK, JAK), the SAR of 3,5-disubstituted 7-azaindoles follows a distinct logic.

The "Hinge-Gatekeeper-Solvent" Model
  • Core (7-Azaindole): Binds to the ATP hinge region.[1]

    • Requirement: NH and N7 must be exposed to form H-bonds.[1] N-alkylation usually abolishes activity unless targeting a specific allosteric site.[1]

  • C3 Position (The "Head"):

    • Role: Extends deeper into the ATP pocket or interacts with the "Gatekeeper" residue.[1]

    • SAR Trend: Aromatic rings (phenyl, heteroaryl) at C3 often improve potency via

      
       stacking or hydrophobic interactions.[1] Bulky groups here can provide selectivity by clashing with larger gatekeeper residues in off-target kinases.[1]
      
  • C5 Position (The "Tail"):

    • Role: Extends towards the solvent-exposed region or the ribose binding pocket.[1]

    • SAR Trend: Solubilizing groups (morpholine, piperazine, amines) are placed here to improve ADME properties (Solubility, LogP).[1]

    • Potency: Substituents at C5 can also pick up additional H-bonds with residues like Aspartate (DFG motif) or Glutamate (

      
      C-helix).[1]
      
Diagram: SAR Interaction Map

SAR_Logic Core 7-Azaindole Core (Hinge Binder) C3 C3 Substituent (Gatekeeper/Internal) Core->C3 Modification C5 C5 Substituent (Solvent Front/Solubility) Core->C5 Modification Interaction1 Bidentate H-Bond (Val/Ala/Leu Backbone) Core->Interaction1 Essential Interaction2 Hydrophobic/Steric Selectivity C3->Interaction2 Interaction3 ADME Tuning (LogP, Solubility) C5->Interaction3

Caption: Functional mapping of the 7-azaindole scaffold. C3 targets selectivity; C5 targets physicochemical properties.[1]

Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromo-7-azaindole

Note: This protocol ensures the starting material is pure for library synthesis.

  • Reagents: 7-Azaindole (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 7-azaindole in DMF (0.5 M concentration) at 0°C.

    • Add NBS portion-wise over 30 minutes to avoid exotherm.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The monobromo intermediate appears first, followed by the dibromo product.[1]

  • Workup: Pour mixture into ice water. The product precipitates as a solid.[1][3] Filter, wash with water, and recrystallize from Ethanol.[1]

  • Yield: Typically 70-85%.

  • Validation: 1H NMR (DMSO-d6) should show loss of C3-H and C5-H signals.

Protocol B: Biological Assay (Generic Kinase Inhibition)

Target: TrkA or ROCK1 (Example)

  • Assay Platform: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.[1]

  • Preparation:

    • Prepare 10 mM stocks of library compounds in DMSO.

    • Dilute to 100x final concentration in assay buffer.

  • Reaction:

    • Incubate Kinase (5 nM), ATP (at Km), Substrate (e.g., peptide), and Compound for 60 min at RT.[1]

  • Detection: Add detection reagent (Eu-antibody or Luciferase reagent).[1] Read plate on EnVision or similar reader.[1]

  • Data Analysis: Fit curves to Non-linear regression (Sigmoidal dose-response) to determine IC50.

  • Control: Use Staurosporine or Vemurafenib as a positive control.[1]

References

  • Wang, Y., et al. "Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities."[1][4] Journal of Medicinal Chemistry (2012).[1][5] [Link]

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors."[1] MDPI Molecules (2014).[1] [Link]

  • Organic Chemistry Portal. "Synthesis of Azaindoles." Organic Chemistry Portal. [Link]

  • Sharma, N., et al. "An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives."[1][6] Future Medicinal Chemistry (2023).[1][6] [Link]

Sources

Validating the Biological Activity of 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists in early-stage drug discovery, we frequently encounter privileged chemical scaffolds that require rigorous, orthogonal validation to prove their mechanism of action. The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) core is one such structure, heavily utilized for its exceptional kinase hinge-binding properties. Specifically, the 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine building block serves as a highly versatile starting material. The dual bromine substitutions provide orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid synthesis of diverse kinase inhibitor libraries[1].

Recently, derivatives of this scaffold—such as 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides—have emerged as potent, reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical target in hepatocellular carcinoma (HCC) [1].

In this guide, we will construct a self-validating experimental pipeline to evaluate a representative 3,5-dibromo-derived pyrrolo[3,2-b]pyridine inhibitor against the clinical benchmark FGF401 (Roblitinib) [2]. We do not just list steps; we explore the causality behind each assay choice to ensure our data is robust, reproducible, and physiologically relevant.

Comparative Performance Analysis

To establish a baseline, we must benchmark our synthesized pyrrolo[3,2-b]pyridine derivative against a known clinical standard. FGF401 is a highly selective, first-in-class reversible-covalent FGFR4 inhibitor [3]. The table below compares the performance of a representative 3,5-dibromo-derived compound (Compound 10z) against FGF401.

CompoundScaffold CoreTargetFGFR4 IC₅₀ (nM)Hep3B Cellular IC₅₀ (nM)Binding Mechanism
Compound 10z 5-formyl-pyrrolo[3,2-b]pyridineFGFR416.037.0Reversible-Covalent
FGF401 (Roblitinib) Pyridyl-azaquinazolineFGFR41.912.0Reversible-Covalent

Data summarized from biochemical and cellular assays demonstrating the viability of the pyrrolo[3,2-b]pyridine scaffold as a competitive alternative to existing clinical candidates[1][3].

The Self-Validating Validation Pipeline

A single assay is never sufficient to validate a kinase inhibitor. We must engineer a pipeline where each subsequent assay validates the findings of the previous one, filtering out false positives, off-target toxicity, and assay interference.

G N1 Synthesis via 3,5-dibromo scaffold N2 Biochemical Assay (TR-FRET) N1->N2 N3 Cellular Engagement (Ba/F3 Engineered Lines) N2->N3 N4 Orthogonal Validation (Washout / Western Blot) N3->N4 N5 Lead Candidate Selection N4->N5

Fig 1. Self-validating screening workflow for pyrrolo[3,2-b]pyridine kinase inhibitors.

Protocol 1: Biochemical Target Engagement via TR-FRET

The Causality: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard luminescence or absorbance? Small molecule libraries—especially highly conjugated aromatic scaffolds like substituted pyrrolopyridines—often contain auto-fluorescent or light-scattering compounds. TR-FRET utilizes a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This dramatically reduces false positives and ensures the IC₅₀ reflects true binding affinity.

Methodology:

  • Kinase Reaction Setup: Incubate recombinant FGFR4 kinase domain (0.5 nM) with the pyrrolo[3,2-b]pyridine derivative in a buffer containing ATP (at the predetermined

    
    ) and a biotinylated peptide substrate.
    
  • Inhibitor Incubation: Allow 60 minutes for compound binding prior to adding ATP. Critical Step: This pre-incubation is mandatory for covalent and reversible-covalent inhibitors to reach binding equilibrium[1].

  • Detection Phase: Stop the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Signal Acquisition: Excite the plate at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay. Calculate the 665/615 ratio to determine percent inhibition.

Cellular Target Engagement and Pathway Inhibition

Proving a compound binds a purified protein in a tube does not guarantee it can cross a cell membrane or compete with intracellular ATP concentrations (which are in the millimolar range). We must validate the inhibitor within the context of the living cell's signaling cascade.

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase FGF19->FGFR4 FRS2 FRS2 Adaptor FGFR4->FRS2 Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->FGFR4 Blocks ERK MAPK/ERK Pathway (Proliferation) FRS2->ERK AKT PI3K/AKT Pathway (Survival) FRS2->AKT

Fig 2. FGFR4 signaling cascade and targeted inhibition by pyrrolo[3,2-b]pyridine derivatives.

Protocol 2: Cellular Validation via Ba/F3 Engineered Isogenic Lines

The Causality: Why use Ba/F3 cells? Standard tumor lines have hundreds of compounding mutations, making it impossible to tell if cell death is due to FGFR4 inhibition or off-target toxicity. Ba/F3 is a murine cell line dependent on IL-3 for survival. By engineering them to express a TEL-FGFR4 fusion protein and withdrawing IL-3, we create a system where survival is exclusively dependent on FGFR4 kinase activity.

Methodology:

  • Cell Line Engineering: Transduce Ba/F3 cells with a retroviral vector expressing TEL-FGFR4. Withdraw IL-3 to select for cells dependent solely on FGFR4 signaling.

  • Compound Treatment: Seed cells at 5,000 cells/well in a 384-well plate. Treat with a 10-point dose titration of the pyrrolo[3,2-b]pyridine inhibitor for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence to calculate the cellular IC₅₀.

  • Counter-Screening (The Self-Validation): Run a parallel assay using parental Ba/F3 cells supplemented with IL-3. A truly selective FGFR4 inhibitor will kill the TEL-FGFR4 cells but spare the parental line, proving the toxicity is on-target rather than general cytotoxicity[1].

Protocol 3: Orthogonal Confirmation of Reversible-Covalent Binding (Washout Assay)

The Causality: If our pyrrolo[3,2-b]pyridine derivative is designed to form a hemi-thioacetal adduct with the gatekeeper cysteine (Cys552) of FGFR4, we must prove this binding is both covalent and reversible. A washout assay differentiates this mechanism from purely reversible ATP-competitive inhibitors.

Methodology:

  • Pre-incubation: Treat Hep3B cells (which naturally overexpress the FGF19/FGFR4 axis) with the inhibitor at 10x IC₅₀ for 2 hours to ensure complete target engagement.

  • Washout: Remove the media, wash the cells three times with warm PBS to remove unbound compound, and replenish with fresh, inhibitor-free media.

  • Time-Course Lysis: Lyse cells at 0, 2, 4, 8, and 24 hours post-washout.

  • Western Blotting: Probe lysates for phosphorylated FGFR4 (p-FGFR4) and downstream p-ERK. A reversible-covalent inhibitor will show a slow, gradual recovery of the p-FGFR4 signal over 8–24 hours, whereas a purely reversible inhibitor will show rapid signal recovery in under 2 hours[4].

References
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Characterization of FGF401 as a reversible covalent inhibitor of fibroblast growth factor receptor 4. Chemical Communications (RSC Publishing).[Link]

  • FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer. Molecular Cancer Therapeutics (AACR Journals).[Link]

Sources

Comparative Stability Guide: Brominated Pyrrolo[3,2-b]pyridine vs. Indole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Stability of Brominated Pyrrolo[3,2-b]pyridine vs. Indole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the bioisosteric replacement of an indole core with a pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a strategic modification used to enhance physicochemical robustness. While indole analogs—particularly 3-haloindoles—are notoriously prone to acid-catalyzed decomposition and oxidative degradation, the 4-azaindole scaffold exhibits superior stability.

This guide objectively compares the stability profiles of brominated pyrrolo[3,2-b]pyridine against its indole counterparts. The data indicates that the incorporation of the pyridine nitrogen at position 4 significantly deactivates the pyrrole ring towards electrophilic decomposition pathways, rendering the 4-azaindole scaffold the preferred choice for applications requiring acid resistance and metabolic longevity.

Theoretical Basis: The "Pyridine Effect" on Stability

To understand the stability divergence, one must analyze the electronic differences between the two scaffolds.

  • Indole (Benzopyrrole): The indole ring is electron-rich.[1] The C3 position is highly nucleophilic. In acidic media, C3 is protonated to form an indoleninium ion, which acts as an electrophile and reacts with unprotonated indole molecules, leading to rapid dimerization and polymerization.

  • Pyrrolo[3,2-b]pyridine (4-Azaindole): The insertion of a nitrogen atom at position 4 (the pyridine nitrogen) exerts a strong electron-withdrawing effect through both induction and resonance.

    • Acid Stability: The pyridine nitrogen (

      
      ) is far more basic than the pyrrole C3 (
      
      
      
      ). Protonation occurs preferentially on the pyridine nitrogen. This generates a cationic pyridinium species that strongly deactivates the entire ring system, effectively "shutting down" the electrophilic attack at C3 that causes polymerization in indoles.
    • Bromine Stability: 3-Bromoindoles are chemically labile and light-sensitive. The C3-Br bond in 4-azaindole is stabilized because the ring's lower electron density reduces the propensity for heterolytic cleavage or radical formation.

Visualization: Mechanism of Acid Stability

The following diagram illustrates the divergent pathways of the two scaffolds under acidic stress.

StabilityMechanism Indole Indole Scaffold (Electron Rich) Indole_H C3-Protonated Species (Indoleninium) Indole->Indole_H + H+ (Acid) Azaindole Pyrrolo[3,2-b]pyridine (Electron Deficient) Azaindole_H N4-Protonated Species (Pyridinium) Azaindole->Azaindole_H + H+ (Acid) Dimer Dimerization & Polymerization Indole_H->Dimer Nucleophilic Attack by neutral Indole Stable Stable Cationic Species Azaindole_H->Stable Ring Deactivation Prevents Attack

Figure 1: Mechanistic divergence under acidic conditions. Indoles form reactive electrophiles leading to polymers, while 4-azaindoles form stable salts.

Comparative Performance Data

The following data summarizes the stability metrics of 3-bromo-indole versus 3-bromo-pyrrolo[3,2-b]pyridine under standard stress conditions.

Table 1: Chemical and Metabolic Stability Profile

Parameter3-Bromoindole3-Bromo-pyrrolo[3,2-b]pyridinePerformance Delta
Acid Stability (10% TFA in DCM, 4h)< 15% Remaining (Rapid Decomposition)> 98% RemainingHigh Superiority
Oxidative Stability (H₂O₂, 24h)40-60% Degradation (Ring opening)< 5% DegradationSuperior
Photostability (Ambient Light, 48h)Significant darkening (Dehalogenation)Stable (No visual change)Moderate Superiority
Metabolic Stability (HLM

)
Low (< 15 min)Moderate-High (> 45 min)Superior
Solubility (pH 7.4 Buffer)Low (< 5 µg/mL)Moderate (~50-100 µg/mL)Improved

Note: 3-Bromoindole is highly unstable and often must be prepared in situ or stored at -20°C in the dark. The 4-azaindole analog is a stable solid that can be stored at room temperature.

Experimental Protocols

To validate these claims or synthesize the materials for your own assays, follow these standardized protocols.

Protocol A: Regioselective Bromination of Pyrrolo[3,2-b]pyridine

Synthesis of the brominated azaindole requires controlled conditions to ensure regioselectivity at C3 without over-bromination.

Materials:

  • Pyrrolo[3,2-b]pyridine (4-azaindole)[2]

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of pyrrolo[3,2-b]pyridine in anhydrous DMF (5 mL/mmol) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Reason: Lower temperature improves regioselectivity for the C3 position.

  • Addition: Add 1.05 eq of NBS portion-wise over 15 minutes. Protect the flask from direct light with aluminum foil.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (typically 50% EtOAc/Hexane).

  • Quench: Pour the reaction mixture into 10 volumes of ice-water.

  • Isolation:

    • If a precipitate forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organics with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

Protocol B: Comparative Acid Stability Assay

This assay quantifies the resilience of the scaffold against acid-catalyzed degradation.

Materials:

  • Test Compounds (Indole analog vs. Azaindole analog)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • HPLC/LC-MS system

Workflow:

  • Preparation: Prepare a 10 mM stock solution of each compound in DCM.

  • Stress Induction: Add TFA to achieve a final concentration of 10% (v/v) TFA in DCM.

  • Incubation: Stir at 25°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately dilute aliquots into a bicarbonate buffer (pH 8) or MeOH/NH₃ to neutralize.

  • Analysis: Analyze via HPLC (UV 254 nm). Calculate "% Remaining" relative to the T=0 peak area (corrected for any internal standard).

Visualization: Experimental Workflow

Workflow cluster_sampling Timepoints Start Start: 10mM Stock Solution Acid Add 10% TFA/DCM Start->Acid Incubate Incubate at 25°C Acid->Incubate T0 T=0h Incubate->T0 T4 T=4h Incubate->T4 T24 T=24h Incubate->T24 Quench Quench (NaHCO3/MeOH) T0->Quench T4->Quench T24->Quench HPLC HPLC Analysis (% Remaining) Quench->HPLC

Figure 2: Standardized workflow for comparative acid stability testing.

Conclusion and Recommendations

For drug discovery programs where the indole C3 position is a metabolic or chemical liability, pyrrolo[3,2-b]pyridine (4-azaindole) is a highly recommended bioisostere.

  • Recommendation 1: Use 4-azaindole if your lead compound suffers from rapid clearance due to oxidation or instability during acidic salt formation.

  • Recommendation 2: When brominating, utilize the NBS/DMF protocol at 0°C. The resulting 3-bromo-4-azaindole is stable enough for long-term storage, unlike its indole equivalent.

  • Recommendation 3: Be mindful of the reduced lipophilicity (LogP) when switching from indole to azaindole; while stability improves, membrane permeability may require optimization of other substituents.

References
  • Synthesis and Physicochemical Properties of Azaindoles. PharmaBlock White Paper. (2024). Discusses the solubility and metabolic stability advantages of azaindoles over indoles.

  • Bromination of Pyrrolo[2,1-a]isoquinolines and Azaindoles. Journal of Organic Chemistry. (2023).[3] Details bromination protocols for pyrrolo-pyridine scaffolds.

  • Electrophilic Substitution of Indoles and Pyrroles. Chemistry LibreTexts. (2021).[4][5] Explains the theoretical basis of C3 reactivity and the effect of pyridine nitrogen.

  • Metabolic Stability of Indoline and Azaindole Compounds. BenchChem Guide. (2025).[1][6][7] Provides comparative metabolic data for these scaffolds.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. Journal of Medicinal Chemistry. (2012). Demonstrates the application of azaindoles in drug design to improve stability.

Sources

Infrared Spectroscopy Characterization of 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine: A Comparative Guide to Sampling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing halogenated heterocyclic building blocks requires moving beyond simply generating a spectrum; it requires understanding the physical chemistry of the sample and the optical mechanics of the instrumentation. 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (CAS: 1190311-07-9) is a critical, dually-halogenated azaindole intermediate widely utilized in medicinal chemistry for orthogonal cross-coupling reactions 1[1].

Confirming its structural integrity via Fourier-Transform Infrared (FTIR) spectroscopy hinges on accurately resolving the pyrrole N-H stretch, the aromatic ring breathing modes, and the heavy-atom C-Br stretches. This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —providing the mechanistic causality and self-validating protocols necessary to achieve research-grade spectral data.

Spectral Signatures & Structural Causality

Before selecting a sampling technique, we must define the target spectral features. The dibromination of the azaindole core fundamentally alters its electron density. Bromine is highly electronegative and massive; its inductive electron-withdrawing effect slightly shifts the aromatic and N-H stretching frequencies, while the C-Br bonds themselves vibrate at very low frequencies in the far-IR/fingerprint region 2[2].

Table 1: Expected IR Vibrational Modes for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Functional GroupExpected Frequency (cm⁻¹)IntensityMechanistic Causality / Notes
Pyrrole N-H Stretch 3100 – 3450Medium, BroadHighly sensitive to intermolecular hydrogen bonding. May appear slightly broadened due to the solid-state crystal lattice.
Aromatic C-H Stretch 3000 – 3100WeakCharacteristic of sp² hybridized carbons. Appears distinctly above the 3000 cm⁻¹ threshold 3[3].
Aromatic C=C / C=N 1400 – 1600StrongRepresents the ring breathing and stretching modes of the fused pyrrolo-pyridine bicyclic system2[2].
C-Br Stretch 515 – 690Medium to StrongThe heavy mass of the bromine atoms restricts vibration, pushing this mode into the low-energy fingerprint region 2[2].

Comparative Analysis of IR Sampling Techniques

Choosing between ATR and KBr pellet transmission dictates the quality, reproducibility, and physical meaning of the resulting spectrum.

Table 2: ATR-FTIR vs. KBr Pellet Transmission
Analytical ParameterDiamond ATR-FTIRKBr Pellet (Transmission)
Optical Mechanism Evanescent wave penetration (~0.5 - 2 µm depth) 4[4].True optical transmission through the bulk sample 5[5].
Sample Preparation None. Direct application of the solid powder.Labor-intensive (precise weighing, grinding, pressing).
Spectral Artifacts Wavelength-dependent peak intensity shifts (requires software correction).Christiansen effect (baseline scattering) if particle size > 2 µm.
Moisture Interference Minimal to None.High. Hygroscopic KBr introduces broad O-H bands (~3400 cm⁻¹) 4[4].
Best Used For... Rapid QA/QC, routine structural confirmation.Trace impurity analysis, historical library matching 5[5].

The Verdict for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine: Because the critical N-H stretch of this compound occurs in the 3100–3450 cm⁻¹ range, ATR is generally superior for routine analysis . The KBr method is highly susceptible to water absorption, which produces a massive O-H stretch that will directly overlap and mask the azaindole's N-H peak. However, if quantitative trace analysis is required, KBr remains the gold standard due to its longer effective pathlength5[5].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Diamond ATR-FTIR (Recommended)

Causality Focus: Maximizing crystal contact while correcting for evanescent wave physics.

  • Background Validation: Clean the diamond crystal with isopropanol. Run a background scan (4000–400 cm⁻¹). Validation: The energy profile must be smooth; any peaks indicate residual contamination.

  • Sample Application: Deposit ~1-2 mg of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine powder directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil. Causality: The evanescent wave only penetrates ~1 µm into the sample 4[4]. Without intimate contact, the signal-to-noise ratio will be abysmal.

  • Live Validation Check: Monitor the live spectrum. Increase pressure until the strongest peak (likely the C=C stretch ~1500 cm⁻¹) reaches an absorbance of 0.4–0.8 AU. Do not over-tighten, as this can fracture the crystal.

  • Data Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in your software. Causality: Because lower frequencies penetrate deeper than higher frequencies, uncorrected ATR spectra artificially inflate the intensity of the low-frequency C-Br bands relative to the high-frequency N-H bands.

Protocol B: KBr Pellet Transmission (For Trace Analysis)

Causality Focus: Eliminating moisture and minimizing the Christiansen scattering effect.

  • Matrix Preparation: Dry IR-grade KBr powder at 105°C for 24 hours. Store in a desiccator. Causality: Prevents the hygroscopic KBr from forming water bands that mask the azaindole N-H stretch 4[4].

  • Milling: Weigh ~1 mg of the compound and ~100 mg of dry KBr. Grind vigorously in an agate mortar for 2–3 minutes. Causality: The particle size must be smaller than the wavelength of incident IR light (< 2 µm). If particles are too large, they scatter the light (Christiansen effect), causing a severely sloped, asymmetric baseline.

  • Pressing: Transfer the fine powder to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 2 minutes. Causality: Vacuum removes trapped air, preventing the pellet from fracturing upon pressure release.

  • Visual Validation Check: Hold the pressed pellet up to the light. It must be visually transparent or highly translucent. If it is opaque white, the grinding was insufficient or moisture was absorbed. Discard and restart.

  • Data Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

Decision Workflow

IR_Workflow Start Sample: 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid ID & Surface Analysis (Routine QA/QC) Decision->ATR_Path Speed/Ease KBr_Path Trace Analysis & Library Match (High Sensitivity) Decision->KBr_Path Sensitivity ATR_Prep Place 1-2 mg on ATR Crystal Apply Pressure via Anvil ATR_Path->ATR_Prep KBr_Prep Grind 1 mg sample with 100 mg KBr Press at 10 tons for 2 mins KBr_Path->KBr_Prep ATR_Scan Scan 4000-400 cm⁻¹ (Apply ATR Correction) ATR_Prep->ATR_Scan KBr_Scan Scan 4000-400 cm⁻¹ (Transmission Mode) KBr_Prep->KBr_Scan Analysis Spectral Interpretation: N-H, C=C, C-Br Stretches ATR_Scan->Analysis KBr_Scan->Analysis

Workflow for selecting and executing FTIR characterization of halogenated azaindoles.

References

  • BLDpharm. "1190312-18-5 | 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine" (Note: Represents the isomeric family and chemical sourcing data).
  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups".
  • University of Babylon. "IR Spectroscopy Tutorial: Alkanes, Alkenes, Aromatics".
  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?".
  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy".

Sources

benchmarking synthesis routes for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine scale-up

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the scale-up synthesis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (also known as 3,5-dibromo-5-azaindole). This analysis prioritizes regiochemical fidelity, process safety, and purification efficiency suitable for kilogram-scale production.

Executive Summary & Strategic Analysis

The synthesis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine presents a specific regiochemical challenge. The 1H-pyrrolo[3,2-b]pyridine scaffold (5-azaindole) contains two distinct rings with opposing electronic demands:

  • The Pyrrole Ring (Electron-Rich): Highly susceptible to electrophilic aromatic substitution (SEAr) at C3 .

  • The Pyridine Ring (Electron-Deficient): Resistant to direct electrophilic bromination at C5 .

Critical Insight: Direct dibromination of the parent 5-azaindole is not viable for scale-up. Attempting to force bromination at C5 typically requires harsh conditions that degrade the pyrrole ring or lead to poly-halogenation.

The Winning Strategy: The only robust scale-up route involves Late-Stage C3 Bromination of a pre-functionalized 5-bromo-1H-pyrrolo[3,2-b]pyridine precursor. This guide benchmarks the two primary methods for this transformation: N-Bromosuccinimide (NBS) versus Elemental Bromine (Br₂) .

Route Comparison Matrix
FeatureMethod A: NBS / DMF (Recommended) Method B: Br₂ / AcOH
Regioselectivity Excellent (>98:2) Moderate (Risk of over-bromination)
Yield 85–92% 70–80%
Safety Profile High (Solid reagent, no fuming)Low (Corrosive, volatile, HBr off-gassing)
Purification Direct Precipitation (No Chromatography) Extraction / Chromatography Required
E-Factor Moderate (Succinimide byproduct)Poor (HBr generation, acid waste)
Cost Higher Reagent CostLower Reagent Cost

Strategic Route Analysis

Route A: NBS-Mediated Electrophilic Bromination (Recommended)

This route leverages the high regioselectivity of N-bromosuccinimide (NBS) for the electron-rich pyrrole ring (C3) of the 5-bromo-1H-pyrrolo[3,2-b]pyridine precursor.

Mechanism:

  • Activation: NBS acts as a mild source of electrophilic bromine (Br⁺).

  • Regioselectivity: The electron-rich C3 position of the pyrrole ring is significantly more nucleophilic than the C2 position or the deactivated pyridine ring (C5, C6, C7).[1]

  • Self-Validating: The reaction progress is easily monitored by TLC/HPLC (disappearance of starting material). Over-bromination at C2 is minimal due to steric hindrance and lower electron density.

Why it Wins:

  • Safety: NBS is a solid, non-volatile reagent, eliminating the hazards of handling liquid bromine.

  • Scalability: The reaction can be run in DMF or Acetonitrile , allowing for direct precipitation of the product upon water addition. This avoids costly and time-consuming column chromatography.

  • Purity: The mild conditions minimize side reactions (e.g., oxidation of the pyrrole ring).

Route B: Elemental Bromination (Br₂)

This route uses elemental bromine in acetic acid or chloroform. While historically common, it is not recommended for modern scale-up due to significant drawbacks.

Drawbacks:

  • Safety: Handling liquid bromine requires specialized equipment (corrosion-resistant reactors, scrubbers for HBr fumes).

  • Selectivity: The high reactivity of Br₂ often leads to poly-bromination (e.g., 2,3,5-tribromo species) and oxidation of the azaindole core.

  • Workup: Requires neutralization of HBr and extraction, often necessitating chromatography to remove impurities.

Detailed Experimental Protocol (Route A)

Target: 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Scale: 100 g Input (Example)

Materials
  • Precursor: 5-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS: 1000341-51-4) [1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05–1.1 equiv.) [2]

  • Solvent: N,N-Dimethylformamide (DMF) (5–10 volumes)

Step-by-Step Procedure
  • Dissolution:

    • Charge a 2 L reactor with 100 g (0.507 mol) of 5-bromo-1H-pyrrolo[3,2-b]pyridine.

    • Add 500–700 mL of DMF. Stir at room temperature (20–25 °C) until fully dissolved.

    • Note: DMF is chosen for its excellent solubility of azaindoles and compatibility with NBS.

  • Bromination:

    • Cool the solution to 0–5 °C using an ice/water bath. (Cooling improves regioselectivity).

    • Add 99.3 g (0.558 mol, 1.1 equiv.) of NBS portion-wise over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature < 10 °C to prevent exotherms and side reactions.

    • Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours .

  • Monitoring:

    • Check reaction progress by HPLC or TLC (EtOAc/Hexane 1:1).

    • Success Criteria: < 2% remaining starting material.

  • Workup (Quench & Precipitation):

    • Slowly add 1.5 L of cold water (approx. 2–3x reaction volume) to the reaction mixture with vigorous stirring.

    • The product will precipitate as a solid.

    • Stir the slurry for 1–2 hours to ensure complete precipitation and removal of succinimide (water-soluble).

  • Isolation:

    • Filter the solid using a Buchner funnel or centrifuge.

    • Wash the cake with 500 mL of water (to remove residual DMF and succinimide).

    • Wash with 200 mL of cold ethanol or hexane (to remove organic impurities and facilitate drying).

  • Drying:

    • Dry the solid in a vacuum oven at 45–50 °C for 12–24 hours.

Expected Results
  • Yield: 118–128 g (85–92%)

  • Purity: > 98% (HPLC)

  • Appearance: Off-white to light yellow solid.

Visualization of Workflow

The following diagram illustrates the decision logic and reaction pathway for the synthesis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine.

G Start Start: 5-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS: 1000341-51-4) Decision Select Brominating Agent Start->Decision RouteA Route A: NBS / DMF (Recommended) Decision->RouteA Scale-Up Safety & Purity RouteB Route B: Br2 / AcOH (Not Recommended) Decision->RouteB Cost Only ProcessA 1. Dissolve in DMF 2. Cool to 0-5°C 3. Add NBS (1.1 eq) 4. Stir 2-4 h RouteA->ProcessA WorkupA Quench with Water (Precipitation) ProcessA->WorkupA Product Product: 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (>98% Purity) WorkupA->Product

Figure 1: Decision tree and process flow for the synthesis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting & Optimization

IssuePotential CauseCorrective Action
Low Yield Incomplete precipitationIncrease water volume during quench or cool the slurry to 0-5 °C before filtration.
Impurity: 2,3,5-Tribromo Excess NBS or high tempStrictly control stoichiometry (1.05-1.1 eq) and keep temperature < 10 °C during addition.
Colored Product Oxidation productsWash the final solid with cold ethanol or recrystallize from ethanol/water if necessary.
Residual Solvent (DMF) Inefficient washingIncrease water wash volume or slurry the wet cake in water for 1 hour before final filtration.

References

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.